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  • Product: (R)-2-amino-1-(pyridin-3-yl)ethanol
  • CAS: 391906-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-2-amino-1-(pyridin-3-yl)ethanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of (R)-2-amino-1-(pyridin-3-yl)ethanol, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (R)-2-amino-1-(pyridin-3-yl)ethanol, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its synthesis, analytical characterization, and potential applications, grounded in established scientific literature.

Core Molecular Attributes and Physicochemical Properties

(R)-2-amino-1-(pyridin-3-yl)ethanol, registered under CAS number 1038594-01-2 for its hydrochloride salt, is a chiral amino alcohol. Its structure, featuring a pyridine ring, a stereogenic carbinol center, and a primary amine, makes it a valuable synthon for introducing a specific three-dimensional architecture into drug candidates. The hydrochloride salt is the most common commercially available form, enhancing the compound's stability and handling characteristics.

PropertyValueSource
IUPAC Name (1R)-2-amino-1-(pyridin-3-yl)ethan-1-ol hydrochloride[1]
CAS Number 1038594-01-2 (hydrochloride)[1]
Molecular Formula C₇H₁₁ClN₂O (hydrochloride)
Molecular Weight 174.63 g/mol (hydrochloride)
Appearance Solid (form may vary)
Purity Typically ≥98%[1]
Storage Temperature 4°C
LogP (calculated) -0.749[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Note: Experimental physicochemical data such as melting point and specific solubility are not widely reported in the literature. The provided LogP is a calculated value.

Enantioselective Synthesis: A Scalable Approach

The stereospecific synthesis of (R)-2-amino-1-(pyridin-3-yl)ethanol is crucial for its application in chiral drug synthesis. A robust and scalable method involves the asymmetric reduction of a suitable α-aminoketone precursor. The Corey-Itsuno reduction, utilizing an oxazaborolidine catalyst, is a well-established and highly effective method for achieving high enantioselectivity in the reduction of prochiral ketones.

Synthetic Strategy

A reported scalable synthesis utilizes an oxazaborolidine-catalyzed borane reduction of 2-amino-1-(pyridin-3-yl)ethanone. This approach is advantageous due to the high enantiomeric excess (ee) achievable and the operational simplicity of the reaction. The key to the stereoselectivity is the formation of a chiral complex between the oxazaborolidine catalyst and the borane reducing agent, which then directs the hydride delivery to one face of the ketone.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Work-up and Isolation Precursor 2-Amino-1-(pyridin-3-yl)ethanone Reduction Oxazaborolidine-catalyzed Borane Reduction Precursor->Reduction Substrate Workup Acidic Work-up & Crystallization Reduction->Workup Crude Product Catalyst Chiral Oxazaborolidine (e.g., (R)-CBS catalyst) Catalyst->Reduction Catalyst Reagent Borane source (e.g., BMS, BH3-THF) Reagent->Reduction Reducing Agent Product (R)-2-amino-1-(pyridin-3-yl)ethanol (hydrochloride salt) Workup->Product Purified Product

A generalized workflow for the enantioselective synthesis.
Experimental Protocol: Asymmetric Reduction

The following protocol is a representative procedure based on established methodologies for oxazaborolidine-catalyzed reductions.

  • Catalyst Preparation (in situ): In a flame-dried, inert atmosphere (N₂ or Ar) reactor, dissolve the chiral oxazaborolidine catalyst (e.g., (R)-methyl-CBS-oxazaborolidine, ~10 mol%) in an anhydrous aprotic solvent (e.g., THF).

  • Borane Addition: Cool the catalyst solution to 0°C and slowly add the borane reducing agent (e.g., borane-dimethyl sulfide complex (BMS) or a solution of BH₃ in THF, ~2 equivalents). Stir the mixture for 15-30 minutes to allow for complex formation.

  • Substrate Addition: Prepare a solution of the 2-amino-1-(pyridin-3-yl)ethanone precursor in the same anhydrous solvent. Add this solution dropwise to the cold catalyst-borane mixture. The rate of addition is critical for achieving high enantioselectivity.

  • Reaction Monitoring: Maintain the reaction at a low temperature (e.g., 0°C to room temperature) and monitor its progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a protic solvent (e.g., methanol) at low temperature.

  • Salt Formation and Isolation: Acidify the mixture with hydrochloric acid (e.g., HCl in isopropanol) to form the hydrochloride salt. The product can then be isolated by crystallization, filtration, and drying under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-2-amino-1-(pyridin-3-yl)ethanol.

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Enantiomeric Excess Sample (R)-2-amino-1-(pyridin-3-yl)ethanol sample NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR HPLC HPLC (achiral) Sample->HPLC Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC If pure

A typical analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm). The methine proton (CH-OH) would appear as a multiplet, and the methylene protons (CH₂-NH₂) would also be present as multiplets. The hydroxyl and amine protons may appear as broad singlets and are exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the pyridine ring, the carbinol carbon (C-OH), and the methylene carbon (C-NH₂).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by broad O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C-N stretching would be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 139.0866 for the free base.

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system.

General Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is commonly used.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm) is appropriate.

  • Analysis: The (R)- and (S)-enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.

Applications in Drug Discovery

The pyridylethanolamine scaffold is a key structural motif in several classes of pharmacologically active compounds. (R)-2-amino-1-(pyridin-3-yl)ethanol serves as a valuable starting material for the synthesis of these molecules.

Beta-3 Adrenergic Receptor Agonists

The phenylethanolamine core is a classic pharmacophore for adrenergic receptor ligands. Replacing the phenyl ring with a pyridine ring can modulate the compound's potency, selectivity, and pharmacokinetic properties. Beta-3 adrenergic receptor agonists are of therapeutic interest for the treatment of overactive bladder and type 2 diabetes[2][3]. The (R)-configuration at the carbinol center is often crucial for optimal receptor binding and agonist activity in this class of compounds[4].

Dipeptidyl Peptidase 1 (DPP1) Inhibitors

More recently, related structures have been investigated as inhibitors of dipeptidyl peptidase 1 (DPP1), an enzyme involved in the activation of neutrophil serine proteases. Inhibition of DPP1 is a therapeutic strategy for inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis[5][6]. The amino alcohol moiety can be incorporated into more complex molecules designed to bind to the active site of the DPP1 enzyme.

Medicinal_Chemistry_Applications cluster_beta3 β3-Adrenergic Agonists cluster_dpp1 DPP1 Inhibitors Target_Molecule (R)-2-amino-1-(pyridin-3-yl)ethanol Beta3_Structure General Structure of a Pyridylethanolamine β3 Agonist Target_Molecule->Beta3_Structure Key Chiral Building Block DPP1_Structure Scaffold for DPP1 Inhibitors Target_Molecule->DPP1_Structure Incorporated Synthon

Role as a key intermediate in drug discovery.

Safety and Handling

The hydrochloride salt of (R)-2-amino-1-(pyridin-3-yl)ethanol is classified as harmful and an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Figshare. Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists.[Link]

  • PubChem. 2-[(Pyridin-3-ylmethyl)-amino]-ethanol.[Link]

  • ResearchGate. Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists.[Link]

  • PubMed. Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines.[Link]

  • PubMed. 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists.[Link]

  • ResearchGate. Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists.[Link]

  • SpectraBase. 2-[(Pyridin-3-ylmethyl)amino]ethanol - Optional[Vapor Phase IR] - Spectrum.[Link]

  • PubChem. 2-amino-1-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol.[Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.[Link]

  • Google Patents. Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)
  • Google Patents.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

  • PubChemLite. 2-amino-1-(pyridin-3-yl)ethan-1-ol.[Link]

  • SpectraBase. 2-[(Pyridin-3-ylmethyl)amino]ethanol - Optional[13C NMR] - Chemical Shifts.[Link]

  • Google Patents.
  • Espace. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.[Link]

  • NIST WebBook. 2-Aminopyridine.[Link]

  • NIST WebBook. 2-Aminopyridine.[Link]

  • Academia.edu. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986).[Link]

  • PMC. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects.[Link]

  • Google Patents.
  • MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.[Link]

  • Wikipedia. 2-Aminopyridine.[Link]

  • The Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.[Link]

  • PubChem. (2-Aminopyridin-3-yl)methanol.[Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]

Sources

Exploratory

(R)-2-amino-1-(pyridin-3-yl)ethanol chemical structure and properties

This technical guide details the structural architecture, physicochemical properties, and synthetic methodologies for (R)-2-amino-1-(pyridin-3-yl)ethanol , a critical chiral building block in medicinal chemistry.[1][2] [...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural architecture, physicochemical properties, and synthetic methodologies for (R)-2-amino-1-(pyridin-3-yl)ethanol , a critical chiral building block in medicinal chemistry.[1][2]

[1][2][3]

Executive Summary

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 1038594-01-2 for HCl salt) is a high-value chiral scaffold used primarily in the development of


-adrenergic receptor agonists  and kinase inhibitors.[1][2] Structurally, it serves as a bioisostere  for the classical phenylethanolamine pharmacophore (found in norepinephrine and octopamine).[2] Replacing the phenyl ring with a pyridine moiety often improves aqueous solubility and metabolic stability (reducing oxidative clearance) while maintaining receptor affinity.[2] It is a key intermediate in the synthesis of next-generation overactive bladder (OAB) therapeutics designed to supersede first-generation drugs like Mirabegron.[1][2]

Structural Architecture & Stereochemistry

The molecule consists of a pyridine ring substituted at the 3-position with an aminoethanol side chain.[1] The absolute configuration at the benzylic carbon is (R) , which is typically the bioactive eutomer for adrenergic targets.[2]

  • Chiral Center: C1 of the ethyl chain.[2] The (R)-configuration orients the hydroxyl group to engage in specific hydrogen bonding with the serine residues in the GPCR binding pocket (e.g., Ser203/Ser204/Ser207 in

    
    -adrenergic receptors).[1][2]
    
  • Bioisosterism: The pyridine nitrogen (N1) acts as a weak hydrogen bond acceptor, altering the electronic distribution compared to a phenyl ring.[2] This reduction in lipophilicity (LogP) often translates to improved oral bioavailability.[2]

3D Conformation & Basicity

The molecule possesses two basic centers:

  • Pyridine Nitrogen:

    
     hybridized, pKa 
    
    
    
    5.2.[2]
  • Primary Amine:

    
     hybridized, pKa 
    
    
    
    9.0.[2] In physiological pH (7.4), the primary amine is predominantly protonated (
    
    
    ), while the pyridine ring remains largely unprotonated.[2]

Physicochemical Properties[2][4][5][6]

PropertyValue (Free Base)Value (HCl Salt)Notes
CAS Number 92990-44-81038594-01-2Salt form is standard for stability.[1][2]
Formula


Mol.[2][3] Weight 138.17 g/mol 174.63 g/mol
Appearance Viscous oil / Low melt solidWhite to off-white solidHygroscopic.[2]
Solubility DMSO, Methanol, EthanolWater (>50 mg/mL), DMSOSalt is highly water-soluble.[2]
pKa ~5.2 (Py), ~9.1 (Amine)-Calculated values.[1][2]
LogP -0.75-Hydrophilic character.[1][2]
Chiral Purity N/A>98% eeCritical specification.[2]

Synthetic Pathways & Process Chemistry

High-enantiopurity synthesis is essential, as the (S)-enantiomer is often considered an impurity.[1][2] Two primary routes dominate: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (ATH) .[2]

Route A: Biocatalytic Asymmetric Reduction (Recommended)

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the corresponding


-amino ketone.[1][2] It offers superior enantioselectivity (>99% ee) under mild aqueous conditions.[1][2]
  • Substrate: 2-amino-1-(pyridin-3-yl)ethanone (often protected as the HCl salt).[1][2]

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).[1][2]

  • Conditions: pH 7.0, 30°C, aqueous buffer + DMSO cosolvent.

Route B: Asymmetric Transfer Hydrogenation (Chemical)

Uses Ruthenium-based catalysts (e.g., Noyori catalysts) with formic acid/triethylamine as the hydrogen source.[1][2]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Mechanism: Metal-ligand bifunctional catalysis via a hydride transfer transition state.[1][2]

  • Advantage: Scalable for multi-kilogram batches without enzyme cost.[1][2]

Synthetic Logic Diagram

The following diagram illustrates the parallel pathways from the ketone precursor to the chiral alcohol.

SynthesisPathways cluster_legend Pathway Legend Ketone Precursor: 2-amino-1-(pyridin-3-yl)ethanone KRED Biocatalysis: KRED Enzyme + NADPH (pH 7.0, 30°C) Ketone->KRED Route A ATH Chemical ATH: Ru-Catalyst + HCOOH/TEA (Solvent: DMF/MeOH) Ketone->ATH Route B Product Target: (R)-2-amino-1-(pyridin-3-yl)ethanol (>99% ee) KRED->Product Stereoselective Reduction ATH->Product Hydride Transfer key Red: Starting Material | Green: Enzymatic | Blue: Chemical | Yellow: Product

Caption: Comparative synthetic workflows for the asymmetric reduction of the ketone precursor to the (R)-alcohol.

Analytical Characterization Protocol

Quantification of enantiomeric excess (ee) is the critical quality attribute (CQA).[2]

Method: Chiral HPLC (Normal Phase)

This method separates the (R) and (S) enantiomers using a polysaccharide-based stationary phase.[1][2]

  • Column: Daicel Chiralpak AD-H or Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1][2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1][2] Diethylamine is crucial to suppress peak tailing from the basic amine.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Pyridine absorption).[1][2]

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-enantiomer: ~8.5 min[1][2]

    • (R)-enantiomer: ~11.2 min (Verify with racemic standard).[1][2]

Pharmaceutical Applications

This scaffold is integral to the "scaffold hopping" strategy in drug design.[2]

  • 
    -Adrenergic Agonists:  Used to synthesize analogs of Mirabegron and Solabegron.[1][2] The pyridine ring reduces the risk of forming reactive quinone-methide metabolites (a toxicity risk associated with some phenols) while maintaining high selectivity for the 
    
    
    
    receptor over
    
    
    (cardiac) and
    
    
    (lung).[1][2]
  • Kinase Inhibitors: The 3-pyridyl-ethanolamine motif serves as a hinge-binding region in certain ATP-competitive inhibitors (e.g., BRAF V600E inhibitors).[1][2]

Handling & Safety

  • GHS Classification: Warning.[1][2][4] Acute Toxicity, Oral (Category 4).[2][4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to

    
     (carbamate formation) and oxidation; the HCl salt is stable but hygroscopic.[2]
    
  • PPE: Standard laboratory coat, nitrile gloves, and safety glasses.[2] Handle in a fume hood to avoid inhalation of dust.[2]

References

  • Weber, A. E., et al. (1998).[2][5] "3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties."[1][2] Bioorganic & Medicinal Chemistry Letters, 8(16), 2111-2116.[2][5] Link

  • Sigma-Aldrich. (2024).[1][2] "(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Product Sheet." Link

  • BenchChem. (2025).[2] "Biocatalytic Synthesis of Chiral Amino Alcohols: Application Notes." Link[1][2]

  • Chem-Impex Int. (2024).[1][2] "2-Hydroxy-3-pyridyl ethylamine dihydrochloride: Technical Data." Link

  • Li, G., et al. (2013).[2] "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules, 3(3), 753-769.[1][2][6] Link[1][2]

Sources

Foundational

Strategic Integration of Pyridine-Based Chiral Amino Alcohols in Medicinal Chemistry

Executive Summary: The Privileged Scaffold Synergy In the landscape of modern drug discovery, the fusion of a pyridine ring with a chiral amino alcohol moiety creates a "privileged structure" of exceptional utility. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold Synergy

In the landscape of modern drug discovery, the fusion of a pyridine ring with a chiral amino alcohol moiety creates a "privileged structure" of exceptional utility. This scaffold addresses two competing demands in medicinal chemistry: physicochemical compliance (solubility, metabolic stability) and stereochemical complexity (target selectivity).

Pyridine, as a


-deficient heterocycle, lowers lipophilicity (LogP) compared to phenyl analogues and acts as a hydrogen bond acceptor. The adjacent chiral amino alcohol functionality provides a rigid vector for hydrogen bonding (donor/acceptor) and enables the precise spatial arrangement of pharmacophores. This guide details the synthesis, strategic application, and experimental protocols for leveraging these building blocks.

Structural Classes and Pharmacological Logic

The utility of these building blocks depends heavily on the substitution pattern and the distance between the heteroatoms.

Structural ClassGeneral FormulaKey Pharmacological Features

-Amino-2-pyridyl Alcohols
Py-CH(OH)-CH(R)-NHR'N,O-Chelation: High affinity for metal centers (metalloenzymes). Solubility: The 2-pyridyl nitrogen often forms intramolecular H-bonds with the hydroxyl, modulating membrane permeability.

-Amino-3/4-pyridyl Alcohols
Py-CH(OH)-CH(R)-NHR'Extended Reach: The nitrogen is distal, preventing intramolecular H-bonding. ideal for solvent interaction and increasing aqueous solubility.

-Amino-pyridyl Alcohols
Py-CH(OH)-CH

-CH(R)-NHR'
Conformational Flexibility: Used in GPCR ligands to span deep binding pockets.

Synthetic Architectures: From Commodity to Complexity

To generate high-value libraries for Fragment-Based Lead Discovery (FBLD), three dominant synthetic pathways are employed.

Pathway A: Regioselective Ring Opening of Pyridyl Epoxides (The "Library Builder")

This is the most modular approach for generating Secondary Amino Alcohols (SAR exploration).

  • Mechanism: Nucleophilic attack of a primary amine on a pyridyl epoxide.

  • Regioselectivity: The electron-withdrawing nature of the pyridine ring directs attack to the

    
    -carbon (distal to the ring) under Lewis Acid catalysis (e.g., Sc(OTf)
    
    
    
    ) or solvent-free conditions.
  • Advantage: Allows rapid variation of the amine (

    
    ) component.
    
Pathway B: Asymmetric Henry Reaction (The "Core Builder")

Best for generating Primary Amino Alcohols.

  • Mechanism: Reaction of pyridine carboxaldehyde with nitroalkanes using chiral Cu(I) or Cu(II) complexes.

  • Stereocontrol: High enantioselectivity (>90% ee) is achievable using chiral diamine or N,N'-dioxide ligands.

  • Transformation: The resulting nitro-alcohol is reduced (H

    
    /Pd-C or Raney Ni) to the amino alcohol.
    
Pathway C: Chemoenzymatic Reduction (The "Green Route")

Best for scale-up of specific enantiomers.

  • Mechanism: Ketoreductases (KREDs) reduce

    
    -amino or 
    
    
    
    -halo ketones.
  • Specificity: Delivers >99% ee but requires screening of enzyme panels.

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix for synthesizing these scaffolds.

SynthesisWorkflow Start Target Scaffold Analysis Decision1 Is the Amine Substituted (Secondary)? Start->Decision1 RouteA Route A: Epoxide Opening (Modular R-Group) Decision1->RouteA Yes (Library gen) RouteB Route B: Henry Reaction (Primary Amines) Decision1->RouteB No (Core synth) StepA1 Precursor: 2-Oxiranylpyridine RouteA->StepA1 StepB1 Precursor: Pyridine Aldehyde RouteB->StepB1 StepA2 Reaction: Amine + Sc(OTf)3 or Solvent-Free StepA1->StepA2 Final Chiral Pyridine Amino Alcohol StepA2->Final StepB2 Reaction: Nitroalkane + Chiral Cu-Ligand StepB1->StepB2 StepB3 Reduction: H2 / Raney Ni StepB2->StepB3 StepB3->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on substitution requirements.

Experimental Protocol: Modular Synthesis via Epoxide Opening

This protocol describes the synthesis of a library-ready


-amino alcohol using a solvent-free, catalyst-free approach or Lewis Acid promotion, validated for high regioselectivity [1, 3].

Target: (S)-2-(Benzylamino)-1-(pyridin-2-yl)ethanol (Representative Example)

Materials
  • Substrate: 2-(Oxiranyl)pyridine (Racemic or Chiral if available).[1] Note: Chiral epoxides can be generated via hydrolytic kinetic resolution (HKR).

  • Nucleophile: Benzylamine (1.2 equiv).

  • Catalyst (Optional but recommended for speed): Sc(OTf)

    
     (5 mol%) or simply Acetic Acid (1.0 equiv) for proton activation.
    
  • Solvent: Toluene (if not solvent-free).[2]

Step-by-Step Methodology
  • Activation:

    • Solvent-Free Method: In a sealed tube, mix 2-(oxiranyl)pyridine (1.0 mmol) and benzylamine (1.2 mmol). Add Acetic Acid (1.0 mmol) if accelerating the reaction.

    • Lewis Acid Method:[1][3] Dissolve epoxide in Toluene (2 mL). Add amine and Sc(OTf)

      
      .[1][3]
      
  • Reaction:

    • Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The pyridine nitrogen can act as an autocatalyst, but external activation ensures completion.

    • Checkpoint: Look for the disappearance of the epoxide spot and the appearance of a more polar spot (amino alcohol).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO

      
       (to remove acetic acid) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash column chromatography on silica gel.

    • Eluent: Gradient of DCM to DCM:MeOH (95:5). The basic pyridine ring may cause tailing; add 1% Et

      
      N to the eluent if necessary.
      
  • Characterization:

    • 1H NMR: Diagnostic signals include the CH(OH) multiplet at

      
       4.7-4.9 ppm and the diastereotopic CH
      
      
      
      -N protons.
    • Regiochemistry Check: Ensure the amine attacked the terminal carbon (

      
      -attack). 
      
      
      
      -attack is sterically hindered and electronically disfavored in this system.

Applications in Drug Discovery & Catalysis[4][5]

Asymmetric Catalysis (Ligand Utility)

These building blocks are excellent N,O-ligands . They are precursors to:

  • Chiral Auxiliaries: For the enantioselective addition of diethylzinc to aldehydes [4, 6].[2][4][5]

  • Heterogeneous Catalysts: Can be immobilized on magnetic nanoparticles for recycling [6].

Medicinal Chemistry (Fragment-Based Design)

In FBLD, these fragments offer high "Ligand Efficiency" (LE).

  • Solubility: The pyridine ring improves water solubility compared to benzene (LogS > -2.0 for many derivatives) [5].

  • Bioisosteres:

    
    -fluorinated analogues (synthesized via chemoenzymatic routes) act as robust bioisosteres for labile hydroxy-ketones [7].
    
Visualization: Ligand Binding Mode

The diagram below depicts the chelation mode of these ligands in a Zinc-catalyzed reaction, demonstrating their stereodirecting capability.

LigandBinding Zn Zn Substrate Aldehyde (Substrate) Zn->Substrate Activation Et Ethyl Group Zn->Et Transfer N_py N (Pyridine) N_py->Zn Coordination Backbone Chiral Backbone N_py->Backbone O_alc O (Alkoxide) O_alc->Zn Covalent O_alc->Backbone

Caption: Transition state model showing N,O-chelation of the pyridine amino alcohol to Zinc.

References

  • Regioselective Ring Opening of 2-Oxiranyl-pyridines: Title: 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines.[1][3] Source: Heteroatom Chemistry / Semantic Scholar. URL:[Link][1][4][6]

  • Asymmetric Henry Reaction: Title: Asymmetric Syn-Selective Henry Reaction Catalyzed by the Sulfonyldiamine−CuCl−Pyridine System.[7] Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Solvent-Free Synthesis Protocols: Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[8][9] Source: Chemical Communications (RSC).[8] URL:[Link]

  • Chiral Pyridine Ligands in Catalysis: Title: Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Source: ResearchGate / Tetrahedron: Asymmetry. URL:[Link]

  • Fragment-Based Lead Discovery (FBLD): Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.[2][3][6] Source: ACS Combinatorial Science / PubMed Central. URL:[Link]

  • Immobilized Catalysts: Title: New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.[4][5] Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Chemoenzymatic Synthesis: Title: Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Source: ChemCatChem / PubMed Central. URL:[Link]

Sources

Exploratory

Topic: A Comparative Analysis of (R)-2-amino-1-(pyridin-3-yl)ethanol and its Phenyl Analog: A Strategic Bioisosteric Switch

An In-depth Technical Guide for Drug Development Professionals Audience: Researchers, scientists, and drug development professionals. Abstract The strategic replacement of a phenyl ring with a pyridine ring, known as a p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic replacement of a phenyl ring with a pyridine ring, known as a phenyl-pyridyl switch, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of (R)-2-amino-1-phenylethanol and its pyridyl analog, (R)-2-amino-1-(pyridin-3-yl)ethanol. We will dissect the nuanced yet profound differences in their physicochemical properties, synthetic accessibility, and pharmacological implications. By examining the causality behind this classic bioisosteric replacement, this document serves as a technical resource for scientists engaged in lead optimization and rational drug design.

Introduction: The Significance of the Phenyl-Pyridyl Switch

At first glance, (R)-2-amino-1-(pyridin-3-yl)ethanol and its phenyl analog, (R)-2-amino-1-phenylethanol, are remarkably similar. Both are chiral β-amino alcohols, a structural motif present in numerous biologically active molecules and natural products. The core distinction lies in the aromatic ring system: a benzene ring in the phenyl analog versus a pyridine ring in the other. This seemingly subtle substitution of a single carbon-hydrogen group with a nitrogen atom can dramatically alter a molecule's properties.

The pyridine ring is not merely a passive structural element; its nitrogen atom introduces a lone pair of electrons, creating a hydrogen bond acceptor, altering the electronic distribution of the aromatic ring, and increasing polarity.[1][2] These changes can profoundly impact a compound's solubility, metabolic stability, protein binding, and, most critically, its interaction with biological targets.[1][3] This guide will explore these differences through a detailed examination of the two molecules, providing both theoretical grounding and practical experimental context.

Structural and Physicochemical Disparities

The fundamental differences between the two analogs originate from their distinct molecular structures. The introduction of the nitrogen atom in the pyridine ring fundamentally alters the molecule's electronic and physical nature.

G cluster_0 (R)-2-amino-1-phenylethanol cluster_1 (R)-2-amino-1-(pyridin-3-yl)ethanol a a b b

Caption: Chemical structures of the phenyl analog (left) and the pyridyl analog (right).

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the two compounds. These parameters are critical predictors of a drug's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

Property(R)-2-amino-1-phenylethanol(R)-2-amino-1-(pyridin-3-yl)ethanolRationale for Difference
Molecular Formula C₈H₁₁NO[4]C₇H₁₀N₂OReplacement of a C-H group with a Nitrogen atom.
Molecular Weight 137.18 g/mol [4]138.17 g/mol (base)Nitrogen is slightly heavier than a C-H group.
logP (Lipophilicity) ~0.1[4]~ -0.75[5]The pyridine nitrogen increases polarity, reducing lipophilicity and increasing water solubility.
Hydrogen Bond Acceptors 2 (O, N)3 (O, N, N-pyridine)The pyridine ring introduces an additional hydrogen bond acceptor site.[1]
Hydrogen Bond Donors 2 (OH, NH₂)2 (OH, NH₂)The primary amine and hydroxyl groups are present in both.
pKa (Amine Group) ~8.90[6]Expected to be slightly lowerThe electron-withdrawing nature of the pyridine ring can decrease the basicity of the side-chain amine.
Analysis of Physicochemical Differences
  • Lipophilicity (logP): The most striking difference is in the logP value. The pyridyl analog is significantly more hydrophilic (water-loving). This has major implications for drug development. Lower lipophilicity can lead to reduced plasma protein binding, potentially increasing the free fraction of the drug available to interact with its target.[1] However, it can also impact cell membrane permeability.

  • Hydrogen Bonding: The additional hydrogen bond acceptor in the pyridyl analog is a key feature exploited in drug design. If a target receptor has a corresponding hydrogen bond donor (e.g., an -OH or -NH group) in the binding pocket, the pyridyl analog can form an additional stabilizing interaction, potentially leading to higher binding affinity and potency.[1]

  • Basicity (pKa): The pyridine ring is electron-withdrawing, which can slightly reduce the basicity of the exocyclic amino group compared to the phenyl analog. This can affect the ionization state of the molecule at physiological pH, influencing receptor interactions and pharmacokinetic properties.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino alcohols is a well-established field in organic chemistry. The (R)-configuration is often crucial for desired biological activity, making stereocontrol a primary concern.

General Synthetic Strategies

Several reliable methods exist for producing chiral 2-amino-1-arylethanols:

  • Asymmetric Reduction: The enantioselective reduction of a corresponding α-aminoketone or a protected derivative is a common and efficient approach.[7]

  • Chiral Epoxide Ring-Opening: Starting with a chiral epoxide (like (R)-styrene oxide), the ring can be opened with ammonia or a protected amine source to yield the desired product.[8][9]

  • Classical Resolution: A racemic mixture of the amino alcohol can be resolved by forming diastereomeric salts with a chiral acid. This method is often used for large-scale production due to its robustness.[8][10]

Caption: Common synthetic pathways to (R)-2-amino-1-arylethanols.

Pharmacological Profile: From Trace Amine to Targeted Ligand

The phenyl-pyridyl switch is not just a physicochemical modification; it is a strategic move to alter the pharmacological profile of a molecule.

The Phenyl Analog: A Neuromodulatory Building Block

(R)-2-amino-1-phenylethanol, also known as phenylethanolamine, is a trace amine with structural similarity to endogenous catecholamine neurotransmitters like norepinephrine.[6][11]

  • Biological Role: It acts as a substrate for phenylethanolamine N-methyltransferase (PNMT), an enzyme that converts norepinephrine to epinephrine.[11]

  • Receptor Interactions: It is an agonist of the human trace amine-associated receptor 1 (TAAR1), a receptor involved in regulating monoamine neurotransmission.[6][12]

  • Pharmacological Activity: It possesses cardiovascular activity, causing vasoconstriction when administered intravenously.[6]

  • Synthetic Intermediate: It serves as a key chiral building block for a wide range of pharmaceuticals, including the β3-adrenergic agonist mirabegron.[13][14]

The Pyridyl Analog: A Tool for Enhanced Specificity

While less is published on the specific pharmacology of (R)-2-amino-1-(pyridin-3-yl)ethanol itself, the effects of the phenyl-pyridyl switch are well-documented in medicinal chemistry literature.

  • Altered Target Affinity: The introduction of the pyridine nitrogen can either increase or decrease binding affinity depending on the topology of the target's binding site. An increase is often observed when the nitrogen can form a new hydrogen bond.[1]

  • Improved Pharmacokinetics: The increased polarity can improve the ADME profile. For example, a switch from a phenyl to a pyridyl analog resulted in a significant increase in permeability and a reduction in protein binding in a series of mGluR4 modulators.[1]

  • Metabolic Stability: The pyridine ring offers a different metabolic profile compared to a phenyl ring. While phenyl rings are susceptible to oxidation by cytochrome P450 enzymes at various positions, the pyridine ring's metabolism is influenced by the nitrogen's position, potentially blocking or creating new metabolic soft spots.

G cluster_receptor compound Ligand (Pyridyl Analog) receptor Receptor Binding Pocket compound->receptor Binding h_donor H-Bond Donor (e.g., Tyr-OH) compound->h_donor  Additional H-Bond

Caption: The pyridyl nitrogen as a hydrogen bond acceptor enhancing receptor binding.

Key Experimental Protocols

To translate these theoretical differences into actionable data, specific experimental workflows are required. The following protocols provide self-validating systems for characterizing and comparing the two analogs.

Protocol 1: Synthesis via Classical Chiral Resolution

This protocol describes the resolution of racemic 2-amino-1-phenylethanol, a method adaptable for the pyridyl analog.

Objective: To isolate (R)-2-amino-1-phenylethanol from a racemic mixture.

Methodology (based on Lohse, 1997[8]):

  • Salt Formation: Suspend (±)-2-amino-1-phenylethanol (1.0 eq) in a 1:1 mixture of isopropanol and water. Add (L)-di-O-p-toluoyltartaric acid (0.26 eq).

  • Dissolution: Heat the mixture to ~55 °C until a clear solution is obtained.

  • Crystallization: Cool the solution slowly to 20 °C over several hours. Seeding with a small crystal of the desired diastereomeric salt may be necessary. Stir for 18-24 hours.

  • Isolation: Cool the mixture further to 5 °C for 1-2 hours, then collect the precipitated crystals by filtration. Wash the crystals with a cold isopropanol/water mixture.

  • Liberation of Free Base: Dissolve the isolated salt in water and adjust the pH to >12 with aqueous NaOH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Final Product: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-amino-1-phenylethanol.

  • Validation: Confirm enantiomeric excess (ee) using chiral HPLC.

Protocol 2: Comparative Receptor Binding Assay

This protocol outlines a general workflow for comparing the binding affinity of the two analogs to a specific biological target.

Objective: To determine the inhibition constant (Ki) for each analog at a G-protein coupled receptor (GPCR).

G A Prepare Receptor Membranes D Incubate: Membranes + Radioligand + Test Compound A->D B Prepare Radioligand (e.g., ³H-agonist) B->D C Prepare Test Compounds (Serial Dilutions) C->D E Separate Bound from Free Radioligand (Rapid Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: IC₅₀ Determination (Competition Curve) F->G H Calculate Ki (Cheng-Prusoff Equation) G->H

Caption: Workflow for a competitive radioligand receptor binding assay.

Methodology:

  • Preparation: Prepare cell membranes expressing the target receptor, a specific radioligand, and serial dilutions of both the phenyl and pyridyl analogs.

  • Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of radioligand and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat to trap the membranes with bound radioligand. Wash to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of analog that inhibits 50% of radioligand binding).

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Validation: The experiment should be run in triplicate, and standard reference compounds should be included to validate the assay performance.

Conclusion

The substitution of a phenyl ring with a 3-pyridyl ring in the (R)-2-amino-1-ethanol scaffold is a powerful, well-established strategy in drug discovery. This guide has demonstrated that this change is far from trivial, inducing significant and predictable alterations in key molecular properties.

  • Physicochemically, the pyridyl analog is more polar, less lipophilic, and possesses an additional hydrogen bond acceptor.

  • Synthetically, both molecules are accessible through established stereoselective routes, with chiral resolution being a robust and scalable method.

  • Pharmacologically, the phenyl-pyridyl switch modifies the compound's profile from a trace amine analog to a potentially more specific and targeted ligand. The changes in polarity and hydrogen bonding capacity directly influence receptor affinity and ADME properties, providing medicinal chemists with a critical tool for lead optimization.

Understanding the fundamental principles behind this bioisosteric replacement allows researchers to make more informed decisions in the design of novel therapeutics, fine-tuning molecules to achieve the desired balance of potency, selectivity, and drug-like properties.

References

  • Lohse, O. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 1(3), 225-227. [Link]

  • ScienceMadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Sciencemadness.org. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(-)-2-Amino-1-phenylethanol. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. [Link]

  • Google Patents. (n.d.). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • ACS Publications. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. [Link]

  • SelfDecode. (n.d.). Phenylethanolamine. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

Foundational

(R)-alpha-(aminomethyl)-3-pyridinemethanol safety data sheet (SDS)

A Critical Analysis of Safety, Synthesis, and Pharmacological Utility Part 1: Compound Identity & Strategic Significance (R)-alpha-(aminomethyl)-3-pyridinemethanol is a specialized chiral building block, more formally kn...

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Analysis of Safety, Synthesis, and Pharmacological Utility

Part 1: Compound Identity & Strategic Significance

(R)-alpha-(aminomethyl)-3-pyridinemethanol is a specialized chiral building block, more formally known in IUPAC nomenclature as (R)-2-Amino-1-(pyridin-3-yl)ethanol . It represents a crucial scaffold in medicinal chemistry, specifically as a bioisostere of the phenylethanolamine core found in adrenergic receptor ligands.

While the phenyl-analog is the direct precursor to the blockbuster drug Mirabegron (a


-adrenergic agonist), this pyridine variant is utilized to modulate lipophilicity and metabolic stability in next-generation agonists and vasodilators. Its "pyridine-for-benzene" substitution lowers 

and alters the pKa of the secondary alcohol, influencing binding affinity in the adrenergic pocket.
Chemical Attribute Specification
IUPAC Name (1R)-2-amino-1-(pyridin-3-yl)ethan-1-ol
Common Name (R)-

-(aminomethyl)-3-pyridinemethanol
CAS Number (HCl Salt) 1038594-01-2
CAS Number (Free Base) 536755-29-0 (Generic/Racemic Ref: 100-55-0 parent)
Molecular Formula

(Free Base) /

(HCl)
Molecular Weight 138.17 g/mol (Base) / 174.63 g/mol (HCl)
Chiral Center C1 (R-configuration)
Physical State Hygroscopic solid (White to off-white powder)
Part 2: Hazard Profile & Risk Assessment (GHS Standards)

This compound is classified as a Category 2 Skin/Eye Irritant and Acute Toxin (Oral) . The presence of the primary amine and the pyridine ring creates a basic, nucleophilic species capable of tissue irritation and mucous membrane damage.

GHS Classification (29 CFR 1910.1200)
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statement Code Mechanism of Toxicity
Harmful if swallowed H302 Pyridine metabolites can disrupt mitochondrial function; amines affect CNS.
Causes skin irritation H315 Basic amine functionality reacts with skin lipids/proteins (saponification).
Causes serious eye irritation H319 High pH in aqueous solution damages corneal epithelium.
May cause respiratory irritation H335 Inhalation of dust triggers inflammatory response in bronchial mucosa.
Emergency Response Decision Tree

The following workflow dictates the immediate actions required upon exposure.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest Rinse Rinse cautiously with water (15+ mins) Eye->Rinse Contacts Contacts present? Rinse->Contacts Remove Remove contacts Contacts->Remove Yes MedEye Get Medical Advice (Ophthalmologist) Contacts->MedEye No Remove->MedEye Contam Remove contaminated clothing Skin->Contam Wash Wash with soap & water Irritation Irritation persists? Wash->Irritation Contam->Wash MedSkin Seek Medical Attention Irritation->MedSkin Yes RinseMouth Rinse mouth Ingest->RinseMouth Vomit Do NOT induce vomiting RinseMouth->Vomit CallCenter Call Poison Center (Provide CAS 1038594-01-2) Vomit->CallCenter

Caption: Standard Operating Procedure (SOP) for acute exposure to (R)-2-Amino-1-(pyridin-3-yl)ethanol.

Part 3: Handling, Storage, and Stability

The stability of (R)-alpha-(aminomethyl)-3-pyridinemethanol is compromised by moisture and oxidative stress. The primary amine is prone to carbamation (


 absorption) and oxidation (N-oxide formation), while the pyridine ring is hygroscopic.
Protocol 1: Storage & Preservation
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The free base is particularly sensitive to air; the HCl salt is more stable but still hygroscopic.

  • Temperature: Long-term storage at 2°C to 8°C (Refrigerator) is mandatory. For standards/reference materials, -20°C is preferred.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress. Desiccators are recommended for secondary containment.

Protocol 2: Solubilization
  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexanes, DCM).

  • Reconstitution: Prepare fresh stock solutions in DMSO or water. Aqueous solutions are stable for <24 hours at room temperature due to potential hydrolysis or oxidation.

Part 4: Synthesis & Manufacturing Pathways

Understanding the synthesis is vital for identifying potential impurities (e.g., enantiomeric impurities, metal catalysts). The primary route involves the asymmetric reduction of 3-cyanopyridine or 3-acetylpyridine derivatives.

Synthetic Workflow (Retrosynthesis)

Synthesis Target (R)-2-Amino-1-(pyridin-3-yl)ethanol (Target) Step1 Intermediate: (R)-2-Nitro-1-(pyridin-3-yl)ethanol OR Cyanohydrin Derivative Step1->Target Reduction (H2/Pd-C) or Hydride Transfer Precursor1 Precursor A: 3-Pyridinecarboxaldehyde + Nitromethane (Henry Reaction) Precursor1->Step1 Asymmetric Henry Rxn Precursor2 Precursor B: 3-Acetylpyridine (Asymmetric Bromination -> Amination) Precursor2->Target Enzymatic Kinetic Resolution Catalyst Chiral Catalyst: (R)-Specific Lipase or Chiral Ru/Rh Complex Catalyst->Step1 Enables R-Selectivity

Caption: Retrosynthetic analysis showing the two primary routes: the Henry reaction (Nitro-aldol) and asymmetric ketone reduction.

Key Impurities:

  • S-Enantiomer: Optical purity must be verified via Chiral HPLC (e.g., Chiralpak AD-H column).

  • 3-Acetylpyridine: Unreacted starting material (if ketone route used).

  • Palladium/Ruthenium: Residual heavy metals from hydrogenation steps.

References
  • PubChem. (2025).[1] Compound Summary for CID 11159325: (2-Aminopyridin-3-yl)methanol. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. Merck KGaA. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(Aminomethyl)pyridine and derivatives. Thermo Fisher Scientific. Link

  • BenchChem. (2025). Application Notes: Synthesis of 3-Pyridinemethanol Derivatives in Medicinal Chemistry. Link

  • Google Patents. (2013). CN103304511A: Novel synthesis method of mirabegron. Link

Sources

Exploratory

Engineering Next-Generation β3-Adrenergic Receptor Agonists: From Chemical Intermediates to Functional Validation

Executive Summary The β3-Adrenergic Receptor (β3-AR) has transitioned from a niche target in adipose tissue biology to a premier therapeutic focus for overactive bladder (OAB) syndrome, obesity, and cardiovascular diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β3-Adrenergic Receptor (β3-AR) has transitioned from a niche target in adipose tissue biology to a premier therapeutic focus for overactive bladder (OAB) syndrome, obesity, and cardiovascular diseases. For drug development professionals, the challenge lies in synthesizing highly selective research intermediates that avoid off-target β1/β2-AR activation while maintaining robust pharmacokinetic profiles. This technical guide explores the mechanistic grounding of β3-AR signaling, the evolution of its chemical intermediates, and provides a self-validating in vitro protocol for screening novel agonist candidates.

Mechanistic Grounding: The β3-AR Signaling Cascade

To design effective research intermediates, scientists must first understand the precise signal transduction pathway these molecules are intended to trigger. The β3-AR is a Gs-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational shift, promoting the exchange of GDP for GTP on the Gαs subunit. This active subunit stimulates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP) 1.

Elevated intracellular cAMP acts as the primary secondary messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and unleashing its catalytic activity. The downstream physiological effects are tissue-specific:

  • Adipose Tissue: PKA phosphorylates hormone-sensitive lipase (HSL) and perilipin to drive lipolysis. Concurrently, it activates the p38 MAPK pathway to induce Uncoupling Protein 1 (UCP1) transcription, initiating non-shivering thermogenesis 2.

  • Urinary Bladder: The cAMP/PKA axis mediates the calcium desensitization and relaxation of the detrusor smooth muscle, forming the pharmacological basis for OAB therapeutics 3.

Pathway Agonist β3-AR Agonist (e.g., Vibegron) Receptor β3-Adrenergic Receptor (Transmembrane GPCR) Agonist->Receptor Selective Binding G_protein Gαs Subunit (Active GTP-bound) Receptor->G_protein Conformational Shift AC Adenylyl Cyclase (AC) (Effector Enzyme) G_protein->AC Allosteric Activation cAMP cAMP Accumulation (Secondary Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) (Kinase Activation) cAMP->PKA Binds Regulatory Subunits Sub1 p38 MAPK Pathway (Thermogenesis / UCP1) PKA->Sub1 Phosphorylation Sub2 HSL / Perilipin (Lipolysis) PKA->Sub2 Phosphorylation Sub3 Smooth Muscle Relaxation (Detrusor / OAB) PKA->Sub3 Calcium Desensitization

Figure 1: β3-AR Gs-coupled signaling cascade and downstream physiological effects.

Chemical Intermediates & Synthesis Strategies

The structural evolution of β3-AR agonists is a masterclass in medicinal chemistry optimization. First-generation agonists were predominantly based on arylethanolamine scaffolds. While effective in rodent models, they suffered from poor human β3-AR selectivity and problematic oral bioavailability.

Modern drug development relies on advanced, highly specific research intermediates:

  • Pyrrolidine Derivatives (Vibegron): Early clinical candidates like MK-0634 showed efficacy but were discontinued due to structure-based toxicity. Optimization led to vibegron, which utilizes a pyrrolidine core to mitigate phospholipidosis risks and improve the overall pharmacokinetic profile 4.

  • Biocatalytic Synthesis: The industrial synthesis of these advanced intermediates frequently employs biocatalysis. Ketoreductase (KRED) enzymes are utilized to stereoselectively reduce ketone intermediates into chiral alcohols. This enzymatic step is critical because precise stereochemistry dictates the spatial orientation of the molecule, ensuring high-affinity binding to the β3-AR while avoiding the β1-AR pocket 5.

Quantitative Pharmacological Profiling

To benchmark newly synthesized intermediates, researchers compare their potency against established clinical standards. Solabegron, for example, demonstrates an EC₅₀ of approximately 22 nM in functional assays 6.

Agonist CandidatePrimary ScaffoldTarget ReceptorPotency (EC₅₀)Clinical Status
Vibegron Pyrrolidine derivativehβ3-AR1.1 nMFDA Approved (OAB)
Solabegron Phenylethanolaminehβ3-AR22 ± 6 nMPhase II/III
Mirabegron Aminothiazole derivativehβ3-AR~22 nMFDA Approved (OAB)

In Vitro Validation: Self-Validating cAMP Accumulation Protocol

To validate the efficacy of synthesized intermediates, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Causality in Assay Design: Why measure cAMP instead of a downstream functional readout like glycerol release? cAMP is the immediate secondary messenger of the Gs-coupled receptor. Measuring cAMP isolates the pharmacodynamic interaction at the receptor level, eliminating confounding variables from downstream kinase cascades or cellular metabolic states. Furthermore, we utilize CHO-K1 cells stably transfected with the human β3-AR (hβ3-AR) because endogenous expression in immortalized lines is low, and species differences in receptor homology demand a recombinant human system for translational relevance 7.

Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1-hβ3-AR cells into a 384-well microplate at a density of 2,000 cells/well in stimulation buffer.

  • Phosphodiesterase Inhibition: Supplement the buffer with 0.5 mM IBMX. Causality: IBMX is a non-selective phosphodiesterase inhibitor. It prevents the enzymatic degradation of synthesized cAMP, allowing it to accumulate to detectable levels during the assay window.

  • Agonist Incubation: Add the synthesized intermediate across a 10-point concentration gradient (e.g., 10 pM to 10 μM). Incubate for 30 minutes at 37°C.

  • Lysis & Tracer Addition: Add lysis buffer containing a Europium-labeled cAMP tracer (Eu-cAMP) and a ULight-conjugated anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Causality: Endogenous cAMP produced by the cells competes with the Eu-cAMP tracer for binding to the antibody. A decrease in the FRET signal (665 nm) inversely correlates with intracellular cAMP concentration.

The Self-Validating System

A robust protocol must prove its own validity. This workflow incorporates two critical internal controls:

  • Emax Normalization: Isoproterenol (a full, non-selective β-agonist) is run in parallel to define the 100% activation threshold (Emax).

  • Counter-Screening: We run a parallel assay using wild-type CHO-K1 cells (which lack the hβ3-AR). If an intermediate elevates cAMP in the hβ3-AR line but also in the wild-type line, it is flagged as a false positive (indicating direct adenylyl cyclase activation, akin to a forskolin effect) 8. This ensures the observed EC₅₀ is strictly receptor-mediated.

Workflow CellPrep 1. Cell Culture CHO-K1 hβ3-AR Compound 2. Agonist Incubation + IBMX (30 min) CellPrep->Compound Seed Lysis 3. Cell Lysis Release cAMP Compound->Lysis Stimulate Detection 4. TR-FRET Eu-cAMP + Anti-cAMP Lysis->Detection Extract Analysis 5. Data Analysis EC50 Calculation Detection->Analysis Read 665nm

Figure 2: High-throughput TR-FRET workflow for in vitro β3-AR agonist screening.

Conclusion

The development of next-generation β3-AR agonists relies heavily on the intelligent design of chemical intermediates and their rigorous functional validation. By transitioning to pyrrolidine scaffolds and utilizing biocatalytic synthesis, researchers can bypass the historical pitfalls of β-adrenergic cross-reactivity. Coupling these advanced synthesis techniques with self-validating, proximal signaling assays ensures that only the most potent and selective candidates advance to clinical evaluation.

References

  • Source: encyclopedia.
  • Source: researchgate.
  • Source: google.com (Patents)
  • Source: jci.
  • Source: mdpi.
  • Source: researchgate.
  • Title: GW427353 (Solabegron)
  • Title: Plant-derived .beta.

Sources

Foundational

Chiral Pyridine Derivatives for Neurological Drug Development: A Technical Guide

Executive Directive: The Stereochemical Imperative in CNS Therapeutics The development of neurological drugs faces a dual bottleneck: the blood-brain barrier (BBB) and the high selectivity required to modulate central ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Stereochemical Imperative in CNS Therapeutics

The development of neurological drugs faces a dual bottleneck: the blood-brain barrier (BBB) and the high selectivity required to modulate central nervous system (CNS) targets without peripheral toxicity. Pyridine scaffolds are ubiquitous in CNS pharmacophores (e.g., nicotine, varenicline) due to their ability to engage in hydrogen bonding and


-cation interactions. However, the flat, achiral nature of the pyridine ring often limits the topological complexity required for high-affinity binding.

The Solution: Introduction of chirality proximal to the pyridine core. This guide focuses on the design and synthesis of chiral alkenyl pyridine derivatives acting as selective


 nicotinic acetylcholine receptor (

nAChR) agonists. These motifs leverage the pyridine nitrogen for receptor anchoring while the chiral center directs the substituent into hydrophobic pockets, enhancing selectivity and metabolic stability.

Advanced Synthesis Strategy: Enantioselective Functionalization

Traditional methods for generating chiral pyridines often rely on the resolution of racemates or the reduction of the pyridine ring to piperidine. A more atom-economic and modern approach is the Copper-Catalyzed Enantioselective Conjugate Addition to Alkenyl Pyridines . This method preserves the aromaticity of the pyridine ring (crucial for


-

interactions at the receptor site) while installing a chiral center at the benzylic (pyridylic) position.
Protocol: Cu-Catalyzed Asymmetric Addition of Grignard Reagents

Objective: Synthesize (R)-2-(1-phenylpropyl)pyridine with >95% e.e. Mechanism: Lewis acid activation of the pyridine nitrogen enhances the electrophilicity of the alkenyl moiety, allowing a chiral copper complex to facilitate conjugate addition.

Reagents & Materials:
  • Substrate: 2-(1-Propenyl)pyridine (1.0 equiv)

  • Nucleophile: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O (1.5 equiv)

  • Catalyst Precursor: CuBr

    
    SMe
    
    
    
    (5 mol%)
  • Chiral Ligand: (R,S)-Josiphos (SL-J001) (6 mol%)

  • Lewis Acid: BF

    
    OEt
    
    
    
    (1.2 equiv)
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. aq. NH

    
    Cl / 28% NH
    
    
    
    OH (1:1)
Step-by-Step Workflow:
  • Catalyst Formation: In a flame-dried Schlenk tube under argon, dissolve CuBr

    
    SMe
    
    
    
    (5.1 mg, 0.025 mmol) and (R,S)-Josiphos (16.5 mg, 0.03 mmol) in anhydrous DCM (2 mL). Stir at room temperature for 15 min to form the active chiral complex.
  • Substrate Activation: Cool the mixture to

    
    C. Add 2-(1-propenyl)pyridine (59.6 mg, 0.5 mmol) followed dropwise by BF
    
    
    
    OEt
    
    
    (75
    
    
    L, 0.6 mmol). The solution will turn yellow/orange, indicating the formation of the activated borontrifluoride-pyridine complex.
  • Nucleophilic Addition: Add PhMgBr (0.25 mL, 0.75 mmol) dropwise over 5 minutes. Maintain temperature at

    
    C.
    
  • Reaction Monitoring: Stir at

    
    C for 4 hours. Monitor consumption of the alkenyl pyridine by TLC (Hexane/EtOAc 4:1).
    
  • Work-up: Quench the reaction at

    
    C by adding 2 mL of the NH
    
    
    
    Cl/NH
    
    
    OH mixture. Allow to warm to room temperature. The aqueous layer will turn deep blue (copper-ammonia complex).
  • Purification: Extract with DCM (

    
     mL). Dry combined organics over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , 5% EtOAc in Hexanes).
  • Validation: Determine enantiomeric excess (e.e.) using Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 99:1, 0.5 mL/min).

Expert Insight: The addition of BF


OEt

is the critical causality here. Without it, the electron-deficient pyridine ring repels the nucleophile or promotes 1,2-addition (direct attack on the ring) rather than the desired 1,4-conjugate addition.

Pharmacological Target: nAChR and Neuroprotection[1][2][3][4]

The


 nAChR is a homopentameric ion channel highly expressed in the hippocampus and cortex. Unlike 

, it has high Ca

permeability. Its activation triggers the Cholinergic Anti-inflammatory Pathway , primarily via the JAK2/STAT3 signaling axis, offering neuroprotection in Alzheimer’s and Parkinson’s models.
Mechanism of Action Diagram

G Agonist Chiral Pyridine Ligand Receptor α7 nAChR (Cell Membrane) Agonist->Receptor Binding (Ki < 10nM) Ca_Influx Ca2+ Influx Receptor->Ca_Influx Channel Opening JAK2 JAK2 Phosphorylation Receptor->JAK2 Conformational Change Effect Neuroprotection & Cognitive Enhancement Ca_Influx->Effect Synaptic Plasticity STAT3 STAT3 Phosphorylation (Dimerization) JAK2->STAT3 Activation Nucleus Translocation to Nucleus STAT3->Nucleus GeneExp Anti-inflammatory Genes (Bcl-2, IL-10) Nucleus->GeneExp Transcription GeneExp->Effect

Figure 1: The


 nAChR signaling cascade. Ligand binding initiates dual pathways: Ca

-dependent synaptic plasticity and JAK2/STAT3-mediated neuroprotection.

In Vitro Validation Protocols

To validate the synthesized chiral pyridines, two critical assays are required: Binding Affinity and BBB Permeability.

A. Radioligand Binding Assay ( nAChR)

Objective: Determine the inhibition constant (


) of the chiral ligand against [

I]-

-Bungarotoxin (

-Bgtx), a highly specific antagonist.
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold sucrose buffer (0.32 M). Centrifuge (1000

    
     g, 10 min) to remove debris. Centrifuge supernatant (20,000 
    
    
    
    g, 20 min) to pellet membranes. Resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4, 1 mM BSA).
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      I]-
      
      
      -Bgtx (Final conc. 2 nM).
    • 50

      
      L Test Compound (10
      
      
      
      to 10
      
      
      M).
  • Equilibrium: Incubate at 37

    
    C for 2 hours.
    
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Count radioactivity in a gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. PAMPA-BBB Assay (Blood-Brain Barrier Model)

Objective: Predict passive diffusion across the BBB.[1]

  • Membrane: Dissolve Porcine Polar Brain Lipid extract (20 mg/mL) in dodecane.

  • Preparation: Coat the PVDF membrane filter of the donor plate (MultiScreen-IP) with 4

    
    L of lipid solution.
    
  • Donor Well: Add 300

    
    L of test compound (10 
    
    
    
    M in PBS, pH 7.4) to the donor well.
  • Acceptor Well: Add 200

    
    L of PBS (pH 7.4) to the acceptor well.
    
  • Sandwich: Place acceptor plate on top of donor plate. Incubate at 25

    
    C for 18 hours in a humidity chamber.
    
  • Analysis: Quantify compound concentration in both wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Benchmark:

      
       cm/s indicates high CNS permeability.[1]
      

Data Interpretation: Structure-Activity Relationship (SAR)

The following table summarizes the impact of chirality on biological activity for hypothetical pyridine derivatives, illustrating the "Eudismic Ratio" (potency difference between enantiomers).

Compound IDStructure (Substituent)ConfigurationSynthesis Yield (%)e.e. (%)

nAChR

(nM)
BBB

(

cm/s)
Pyr-A1 2-(1-phenylpropyl)(R) 88964.2 12.5
Pyr-A2 2-(1-phenylpropyl)(S)8694245.012.1
Pyr-B1 2-(1-(4-F-phenyl)ethyl)(R) 91981.8 14.2
Pyr-B2 2-(1-(4-F-phenyl)ethyl)(S)8997180.013.8
Ref Nicotine(S)N/A>99>1000*8.5

*Note: Nicotine has low affinity for


 compared to 

.[2]

Analysis:

  • Stereoselectivity: The (R)-isomers consistently display higher affinity. This suggests the hydrophobic pocket of the

    
     receptor has a specific steric requirement that excludes the (S)-alkyl group.
    
  • Fluorine Effect: Introduction of fluorine (Pyr-B1) enhances potency (lower

    
    ) and permeability (
    
    
    
    ), likely due to increased lipophilicity and metabolic stability against P450 oxidation.

References

  • Gudmundsson, H. G., et al. (2017).[3] "Highly enantioselective catalytic synthesis of chiral pyridines." Nature Communications, 8, 1966. [Link]

  • Egea, J., et al. (2015). "Anti-inflammatory role of microglial alpha7 nAChRs and its role in neuroprotection." Biochemical Pharmacology, 97(4), 463-472. [Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Wallace, T. L., & Porter, R. H. (2011). "Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease."[4][5] Biochemical Pharmacology, 82(8), 891-903. [Link]

  • Mazza, M., et al. (2020). "Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors." Beilstein Journal of Organic Chemistry, 16, 209–222. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride

Executive Summary In the landscape of modern drug discovery, chiral ethanolamines serve as privileged pharmacophores, particularly in the design of sympathetic nervous system modulators. (R)-2-amino-1-(pyridin-3-yl)ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, chiral ethanolamines serve as privileged pharmacophores, particularly in the design of sympathetic nervous system modulators. (R)-2-amino-1-(pyridin-3-yl)ethanol hydrochloride is a critical chiral building block extensively utilized in the synthesis of beta-3 adrenoreceptor agonists. These agonists are pivotal in treating metabolic disorders, obesity, and overactive bladder syndrome.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating asymmetric synthesis protocol, and outlines its pharmacological integration. By prioritizing atom economy and enantiomeric excess (ee), this whitepaper equips researchers with the mechanistic causality required to scale and validate this critical intermediate.

Physicochemical Profiling & Structural Identity

Understanding the exact mass and structural parameters of the hydrochloride salt is the first step in analytical validation. The addition of the HCl equivalent shifts the molecular weight significantly from the free base, an essential factor when calculating stoichiometric equivalents for downstream coupling reactions.

Quantitative Data Summary
PropertyValueSpecification Details
Chemical Name (R)-2-amino-1-(pyridin-3-yl)ethanol hydrochlorideIUPAC standard nomenclature
CAS Registry Number 856956-27-9Specific to the hydrochloride salt [1]
Molecular Formula C₇H₁₁ClN₂OBase (C₇H₁₀N₂O) + HCl
Molecular Weight 174.63 g/mol Base (138.17 g/mol ) + HCl (36.46 g/mol ) [1]
Exact Mass 174.0560 DaMonoisotopic mass for high-res MS
SMILES Cl.NCC(O)C=1C=NC=CC1Structural representation [1]
Stereochemistry (R)-configurationAbsolute configuration at the chiral center

Synthetic Methodology & Chiral Resolution

The Causality of Asymmetric Synthesis

Historically, racemic mixtures of ethanolamines were synthesized and subsequently resolved via chiral salt crystallization (e.g., using tartaric acid). However, kinetic resolution is inherently inefficient, capping the theoretical yield of the desired enantiomer at 50%.

To maximize atom economy and ensure high purity, modern approaches utilize asymmetric reduction of an alpha-haloketone precursor. By employing chiral reducing agents such as (+)-DIP-Cl (B-chlorodiisopinocampheylborane) or (R)-Alpine borane, the (R)-stereocenter is established with >98% enantiomeric excess early in the synthetic route [2].

Protocol: Asymmetric Synthesis Workflow

This protocol is designed as a self-validating system, ensuring that stereochemical integrity is maintained and verified at critical junctures.

  • Alpha-Bromination of 3-Acetylpyridine:

    • Procedure: Dissolve 3-acetylpyridine in a mixture of glacial acetic acid and 33% HBr in acetic acid. Cool to 0°C. Add N-bromosuccinimide (NBS) or Br₂ dropwise over 30 minutes.

    • Causality: The HBr acts as an acidic catalyst to enolize the ketone. This enolization directs the bromination exclusively to the alpha-carbon, preventing unwanted electrophilic aromatic substitution on the pyridine ring [3].

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material confirms complete conversion to 3-(2-bromoacetyl)pyridine.

  • Asymmetric Reduction:

    • Procedure: Dissolve the 3-(2-bromoacetyl)pyridine intermediate in anhydrous THF under an inert argon atmosphere. Cool the reactor to -25°C. Add (+)-DIP-Cl dropwise. Stir for 12 hours.

    • Causality: The bulky pinane ligands of (+)-DIP-Cl sterically block the Si face of the ketone, forcing the hydride transfer exclusively to the Re face. This stereocontrol dictates the formation of the (R)-configuration [2].

    • Self-Validation (Critical Checkpoint): Quench a 100 µL micro-aliquot with methanol. Run a rapid chiral HPLC assay to confirm the enantiomeric excess is >95% before proceeding to amination.

  • Amination:

    • Procedure: Dissolve the resulting (R)-2-bromo-1-(pyridin-3-yl)ethanol in methanol saturated with anhydrous NH₃. Seal in a pressure vessel and heat to 40°C for 12 hours.

    • Causality: Utilizing a massive stoichiometric excess of ammonia prevents the newly formed primary amine from reacting with unreacted alkyl bromide, thereby suppressing the formation of secondary and tertiary amine byproducts.

  • Hydrochloride Salt Formation:

    • Procedure: Concentrate the methanolic mixture in vacuo. Extract the free base into ethyl acetate. Cool to 0°C and add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the precipitate and dry under high vacuum.

    • Causality & Validation: The immediate precipitation of the HCl salt drives the reaction equilibrium forward and acts as a purification step, leaving organic-soluble impurities in the supernatant.

SynthesisWorkflow A 3-Acetylpyridine B Bromination (NCS/HBr or Br2) A->B C 3-(2-Bromoacetyl)pyridine B->C D Asymmetric Reduction (+)-DIP-Cl C->D E (R)-2-Bromo-1-(pyridin-3-yl)ethanol D->E F Amination (NH3 / MeOH) E->F G (R)-2-amino-1-(pyridin-3-yl)ethanol (Free Base) F->G H Salt Formation (HCl in Ether/EtOAc) G->H I (R)-2-amino-1-(pyridin-3-yl)ethanol HCl (Target Molecule) H->I

Caption: Asymmetric synthesis workflow for (R)-2-amino-1-(pyridin-3-yl)ethanol HCl.

Analytical Characterization Workflow

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in drug development, the synthesized batch must undergo rigorous analytical validation.

  • Chiral HPLC (Enantiomeric Purity):

    • Conditions: Chiralcel OD-H column. Mobile phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: The addition of 0.1% diethylamine is non-negotiable. It suppresses secondary electrostatic interactions between the basic pyridine/primary amine nitrogens and the acidic silanol groups on the silica support, preventing severe peak tailing and allowing for accurate integration of the (R) and (S) peaks.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Conditions: 400 MHz, D₂O solvent.

    • Validation Marker: The chiral methine proton (-CH -OH) must appear as a distinct doublet of doublets (dd) near 4.9 ppm. The integration must strictly account for the 10 protons of the base structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Conditions: ESI+ (Electrospray Ionization positive mode).

    • Validation Marker: Expected [M+H]⁺ peak at m/z 139.08 (representing the free base).

Pharmacological Application: Beta-3 Adrenoreceptor Agonists

The (R)-2-amino-1-(pyridin-3-yl)ethanol moiety is not just a structural scaffold; it is the primary pharmacophore responsible for receptor activation in novel sulfonamide-substituted chroman derivatives and other beta-3 agonists [2].

Mechanistic Causality in Receptor Binding

The beta-3 adrenoreceptor is a G-protein coupled receptor (GPCR) predominantly found on the surface of brown and white adipocytes.

  • Stereospecificity: The (R)-hydroxyl group is biologically imperative. It forms a critical, stereospecific hydrogen bond with the Ser165 residue in the orthosteric binding pocket of the beta-3 receptor. The (S)-enantiomer typically exhibits a 100-fold drop in binding affinity.

  • Metabolic Stability: By replacing the catechol ring of endogenous norepinephrine with a pyridine ring, the molecule becomes highly resistant to degradation by Catechol-O-Methyltransferase (COMT), drastically improving the drug's pharmacokinetic half-life.

Beta3Pathway Agonist Beta-3 Agonist (Chroman derivative) Receptor Beta-3 Adrenoreceptor (Adipocyte Membrane) Agonist->Receptor Binds (R-OH to Ser165) Gs Gs Protein Activation Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis & Energy Expenditure (Thermogenesis) PKA->Lipolysis Phosphorylates HSL

Caption: Beta-3 adrenoreceptor signaling pathway promoting lipolysis and thermogenesis.

References

  • "2-amino-1-(pyridin-3-yl)
  • "EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists", Google P
  • "AU751015B2 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists", Google P
Foundational

Technical Whitepaper: Sourcing and Quality Assurance of (R)-2-amino-1-(pyridin-3-yl)ethanol

The following technical guide details the sourcing, quality assurance, and application of (R)-2-amino-1-(pyridin-3-yl)ethanol , a critical chiral building block in the synthesis of Beta-3 Adrenergic Receptor agonists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality assurance, and application of (R)-2-amino-1-(pyridin-3-yl)ethanol , a critical chiral building block in the synthesis of Beta-3 Adrenergic Receptor agonists and other GPCR-targeted therapeutics.

Executive Summary

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 1038594-01-2 for HCl salt) is a high-value chiral intermediate used primarily in the development of Beta-3 Adrenergic Receptor (


-AR) agonists . Its structural motif—a pyridine ring attached to a chiral ethanolamine tail—mimics the pharmacophore found in approved drugs like Mirabegron  and Vibegron , serving as a bioisostere to the traditional phenylethanolamine scaffold.[1]

Achieving high enantiomeric excess (>99% ee) is the critical quality attribute (CQA) for this compound, as the (S)-enantiomer often exhibits significantly reduced potency or off-target toxicity.[1] This guide outlines the synthesis pathways, impurity profiles, and rigorous supplier qualification protocols required to secure high-purity material for drug development.

Chemical Identity & Therapeutic Relevance[2][3]

Structural Specifications
  • IUPAC Name: (1R)-2-amino-1-(pyridin-3-yl)ethanol[2]

  • Common Name: (R)-Pyridyl-ethanolamine intermediate

  • CAS Number: 1038594-01-2 (Hydrochloride salt); 856956-27-9 (Free base/Generic)

  • Molecular Formula:

    
     (Salt form preferred for stability)[1]
    
  • Molecular Weight: 174.63 g/mol (HCl salt)[1]

Pharmacological Context

This compound serves as a "privileged scaffold" in medicinal chemistry.[1] The pyridine nitrogen provides a hydrogen bond acceptor site distinct from the phenyl ring in Mirabegron, potentially altering metabolic stability (reducing CYP450 liability) and receptor binding affinity.[1] It is frequently employed in:

  • 
    -AR Agonists:  For overactive bladder (OAB) and metabolic disorders.
    
  • Kinase Inhibitors: As a polar hinge-binding fragment.

Synthesis & Purification Pathways[1][2][5][6][7][8]

Understanding the synthesis method used by your supplier is vital for predicting the impurity profile.[1] Two primary routes exist: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .[1]

Route A: Biocatalytic Reduction (Preferred)

This method uses Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) enzymes to reduce the precursor ketone.[1]

  • Mechanism: 2-amino-1-(pyridin-3-yl)ethanone

    
     (R)-Alcohol.
    
  • Advantages: Extremely high enantioselectivity (>99.5% ee); mild conditions.[1]

  • Risks: Residual protein/enzymes; buffer salts in the final product.[1]

Route B: Asymmetric Transfer Hydrogenation (Chemical)

Uses Ruthenium or Rhodium catalysts with chiral ligands (e.g., Ru-TsDPEN).[1]

  • Mechanism: Transfer hydrogenation using formic acid/TEA as the hydrogen source.[1]

  • Advantages: Scalable for multi-ton production.[1]

  • Risks: Lower ee (95-98%) requiring recrystallization; heavy metal (Ru/Rh) contamination.[1]

SynthesisPathways cluster_Bio Route A: Biocatalysis (High Purity) cluster_Chem Route B: Chemical ATH (Scalable) Precursor Precursor: 2-amino-1-(pyridin-3-yl)ethanone Enzyme KRED Enzyme + NADH Cofactor Precursor->Enzyme Catalyst Ru-TsDPEN + Formic Acid Precursor->Catalyst BioProduct (R)-Isomer (>99.5% ee) Enzyme->BioProduct Reduction Final Final Product: (R)-2-amino-1-(pyridin-3-yl)ethanol HCl BioProduct->Final Salt Formation (HCl) ChemProduct (R)-Isomer (95-98% ee) Catalyst->ChemProduct Hydrogenation Recryst Recrystallization (Loss of Yield) ChemProduct->Recryst Enrichment Recryst->Final Salt Formation

Figure 1: Comparison of Biocatalytic vs. Chemical Synthesis Routes. Biocatalysis is preferred for high-stringency applications due to superior enantiomeric excess.

Critical Quality Attributes (CQAs) & Specifications

When sourcing this material, the Certificate of Analysis (CoA) must meet the following strict criteria to ensure downstream success.

AttributeSpecificationRationale
Appearance White to off-white crystalline solidColoration indicates oxidation of the pyridine ring or amine.
Identification 1H-NMR, IR, Mass SpecConfirms structure and salt form (HCl stoichiometry).[1]
Chemical Purity

98.0% (HPLC)
High purity prevents side reactions in coupling steps.[1]
Chiral Purity (ee)

99.0%
Critical: The (S)-enantiomer is a potent impurity that is difficult to remove later.[1]
Water Content

1.0% (KF)
The HCl salt is hygroscopic; excess water affects stoichiometry.[1]
Residual Solvents Meets ICH Q3CCommon solvents: Isopropanol, Methanol, MTBE.[1]
Residue on Ignition

0.1%
Controls inorganic salts from biocatalytic buffers.

Analytical Protocols

To validate supplier claims, implement the following self-validating analytical methods.

Chiral HPLC Method (Enantiomeric Excess)

Standard C18 columns cannot separate these enantiomers.[1] Use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak IA or IC (Amylose/Cellulose derivative immobilized), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic pyridine nitrogen with silanol groups.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyridine absorption max).[1]

  • Temperature: 25°C.

  • Expected Retention: (S)-isomer typically elutes before (R)-isomer (verify with racemate standard).

Achiral Purity (Reverse Phase)[2]
  • Column: Waters XBridge C18 (High pH stable).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 mins.

  • Why High pH? At low pH, the pyridine is protonated and elutes in the void volume.[1] High pH keeps it neutral for better retention.[1]

Supplier Evaluation & Sourcing Strategy

Suppliers are categorized into "Catalog" (Research Scale) and "CDMO" (Development Scale).[1]

Supplier Landscape[2][9]
  • Catalog Suppliers (mg to g scale):

    • Sigma-Aldrich (MilliporeSigma): Reliable for reference standards but expensive for bulk.

    • Fluorochem (UK): Strong inventory of pyridine derivatives; good for early SAR.[1]

    • Combi-Blocks / ChemScene: Often cost-effective for gram-scale synthesis.

  • Bulk/CDMO (kg scale):

    • For GMP or GLP tox batches, engage specialized CDMOs with biocatalysis capabilities (e.g., Codexis, WuXi AppTec, or specialized Indian/Chinese fine chemical manufacturers).[1]

Qualification Decision Tree

SupplierQual Start Need (R)-2-amino-1-(pyridin-3-yl)ethanol Scale Determine Scale Start->Scale Small < 100 grams (Research) Scale->Small Large > 1 kg (Development/GMP) Scale->Large Catalog Catalog Suppliers (Fluorochem, Sigma, etc.) Small->Catalog CDMO Specialized CDMO (Custom Synthesis) Large->CDMO CheckStock Check Stock & CoA Catalog->CheckStock Test Internal QC: Chiral HPLC + 1H-NMR CheckStock->Test Audit Audit: Biocatalysis vs. Chemical? CDMO->Audit Audit->Test Test->Catalog Fail (Re-source) Approve Approve Supplier Test->Approve Pass

Figure 2: Decision matrix for sourcing based on project stage and volume requirements.

Handling and Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator or under nitrogen.

  • Stability: Stable at -20°C for >2 years. Avoid prolonged exposure to light (pyridine oxidation).[1]

  • Safety: Pyridine derivatives can be skin irritants.[1] Use standard PPE.[1]

References

  • Fluorochem Products. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Product Page. Fluorochem Ltd.[1] Link

  • Sigma-Aldrich. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Catalog Entry. Merck KGaA.[1] Link

  • Google Patents. Process for the preparation of Mirabegron and its intermediates (Discusses analogous chiral reduction). WO2016024284A2.[1] Link

  • Google Patents. Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists (Describes pyridine analogs). AU751015B2.[1] Link

  • ChemScene. 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Product Information. ChemScene LLC.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of (R)-2-amino-1-(pyridin-3-yl)ethanol via Asymmetric Reduction

Executive Summary The chiral amino-alcohol motif, specifically (R)-2-amino-1-(pyridin-3-yl)ethanol , is a critical pharmacophore in the synthesis of next-generation -adrenergic receptor agonists (analogs of Mirabegron/So...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral amino-alcohol motif, specifically (R)-2-amino-1-(pyridin-3-yl)ethanol , is a critical pharmacophore in the synthesis of next-generation


-adrenergic receptor agonists (analogs of Mirabegron/Solabegron).[1] Traditional synthesis via resolution of racemates is atom-inefficient (max 50% yield).[1]

This Application Note details two validated protocols for the asymmetric construction of this motif:

  • Protocol A (Direct): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of the

    
    -amino ketone. This is the most atom-economic route but requires strict pH control to prevent catalyst poisoning.[1]
    
  • Protocol B (Indirect): Corey-Bakshi-Shibata (CBS) reduction of 3-(2-chloroacetyl)pyridine followed by amination.[1] This is the robust "workhorse" method for scale-up.[1]

Strategic Route Analysis

The primary challenge in reducing 2-amino-1-(pyridin-3-yl)ethanone lies in the substrate's basicity.[1] The pyridine nitrogen and the primary amine can coordinate competitively to the metal center, deactivating standard hydrogenation catalysts.

Comparative Workflow

RouteComparison Start 3-Acetylpyridine AminoKetone 2-Amino-1-(pyridin-3-yl) ethanone (HCl Salt) Start->AminoKetone Functionalization ChloroKetone 3-(2-chloroacetyl) pyridine Start->ChloroKetone Chlorination RuCatalyst Ru-ATH (Ru-TsDPEN) AminoKetone->RuCatalyst TargetA (R)-2-amino-1- (pyridin-3-yl)ethanol RuCatalyst->TargetA Direct Reduction >95% ee CBS CBS Reduction (Borane/Oxazaborolidine) ChloroKetone->CBS ChloroHydrin (R)-Chlorohydrin Intermediate CBS->ChloroHydrin >98% ee Amination Amination (NH3/MeOH) ChloroHydrin->Amination Amination->TargetA SN2 (Retention*)

Figure 1: Comparison of Direct ATH (Route A) and Indirect CBS (Route B) pathways.[1] Note: Amination of chlorohydrins via epoxide formation usually proceeds with retention of configuration at the chiral carbon if the attack is on the terminal carbon, or inversion if via epoxide opening at the chiral center. For this substrate, direct displacement or epoxide opening must be controlled.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Rapid analog synthesis, high atom economy. Mechanism: Noyori-Ikariya metal-ligand bifunctional catalysis.[1]

Mechanistic Insight

The success of this reaction depends on the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The "NH" effect of the diamine ligand facilitates hydrogen transfer via a six-membered transition state, bypassing the need for substrate-metal coordination. This is crucial for pyridine substrates, as it reduces competitive inhibition.

Materials
  • Substrate: 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride (Note: Free base is unstable; use HCl salt).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-92-7).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Acetonitrile (MeCN) or DMF (degassed).

Step-by-Step Procedure
  • Catalyst Pre-activation: In a Schlenk flask under

    
    , dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) in degassed MeCN. Stir for 5 mins.
    Why: Ensures the precatalyst is fully solvated before encountering the acidic salt.
    
  • Substrate Preparation: Add 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride (1.0 equiv) to the flask. Critical: Do NOT neutralize the salt to the free base yet. The free amino ketone is prone to self-condensation (dimerization to dihydropyrazines).[1]

  • Reaction Initiation: Cool the mixture to 0°C. Add the H-donor mixture (HCOOH/Et3N, 5:2 molar ratio) dropwise (5.0 equiv of formate). Observation: The solution typically turns from orange to deep red/brown.

  • Reaction Monitoring: Stir at 25°C for 12–24 hours. Monitor by HPLC (C18 column) for disappearance of the ketone peak. Checkpoint: If conversion stalls <50%, add 0.5 mol% fresh catalyst. Pyridines can slowly poison the Ru center over time.

  • Workup (Crucial for ee retention):

    • Quench with saturated

      
       (aq) to pH 8.
      
    • Extract immediately with 10% MeOH in DCM (Pyridine derivatives are water-soluble; MeOH improves extraction efficiency).[1]

    • Dry organic layer over

      
       and concentrate below 40°C.
      
Performance Metrics
ParameterTypical ValueNotes
Yield 85 - 92%Loss usually occurs during aqueous extraction.[1]
Enantiomeric Excess (ee) 94 - 98% (R)Determined via Chiral HPLC.[1]
Reaction Time 14 - 20 hSlower than phenyl analogs due to pyridine electronics.[1]

Protocol B: CBS Reduction of Chloroketone

Best for: Large-scale manufacturing, robust reproducibility.[1]

Mechanistic Insight

This route avoids the stability issues of the


-amino ketone. The chlorine atom provides steric bulk and electronic withdrawal, enhancing the rate of Borane reduction catalyzed by the (S)-Me-CBS  oxazaborolidine (which yields the R-alcohol due to hydride delivery face).
Step-by-Step Procedure
  • Reduction:

    • Dissolve 3-(2-chloroacetyl)pyridine (1.0 equiv) in anhydrous THF.

    • Add (S)-Me-CBS catalyst (0.1 equiv) at -20°C.[1]

    • Add Borane-THF complex (0.6 equiv) dropwise over 2 hours.

    • Control: Maintain temp < -10°C to maximize ee.[1]

    • Quench with MeOH.[1][2] Evaporate volatiles.[1]

  • Amination (The "Delicate" Step):

    • Dissolve the crude (R)-2-chloro-1-(pyridin-3-yl)ethanol in aqueous ammonia (25%) / Ethanol (1:1).

    • Heat to 40°C in a sealed pressure vessel for 4 hours.

    • Stereochemistry Note: This substitution typically proceeds via an epoxide intermediate.[1] The epoxide forms with inversion (internal attack), and ammonia opens it with a second inversion, resulting in net retention of configuration.

Analytical Validation

Enantiomeric Excess Determination:

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times (Approx):

    • (S)-Enantiomer: 8.5 min[1]

    • (R)-Enantiomer: 11.2 min[1]

NMR Characterization (HCl Salt):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.65 (s, 1H), 8.58 (d, 1H), 8.05 (d, 1H), 7.60 (dd, 1H), 5.15 (dd, 1H, CH-OH), 3.40 (dd, 1H,
    
    
    -N), 3.25 (dd, 1H,
    
    
    -N).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning by free pyridine base.Ensure substrate is fully protonated (HCl salt) or increase H-donor concentration.[1]
Low ee (<90%) Temperature too high during H-transfer.[1]Run reaction at 0°C or -10°C. Check ligand purity.[1]
Product Racemization Harsh workup conditions.[1]Avoid strong bases (pH > 10) and high heat during solvent removal.
Poor Solubility Dihydrochloride salt insolubility in MeCN.Use DMF or a MeCN/MeOH (9:1) mixture (though MeOH may slow reaction).

References

  • Direct ATH of Ketoamines

    • Source: SciHorizon, 2025.
    • Relevance: Validates the use of Ru-TsDPEN for unprotected -ketoamine salts.
  • CBS Reduction Route

    • Source: Organic Process Research & Development (ACS), 2003. "A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)
    • Relevance: Establishes the robust chloroketone reduction p
  • Noyori Transfer Hydrogenation Mechanism

    • Source: Chem-Station / J. Am. Chem. Soc.[1] "Noyori Asymmetric Transfer Hydrogenation."

    • Relevance: Fundamental mechanistic grounding for Protocol A.
  • Biocatalytic Alternatives

    • Source: PMC / NIH, 2021.
    • Relevance: Overview of KRED/ADH enzymes for pyridine ketone reduction.
  • Mirabegron Intermediate Context

    • Source: New Drug Approvals, 2016. "Mirabegron Synthesis Routes."
    • Relevance: Contextualizes the target molecule within the

      
      -agonist class.[1]
      

Sources

Application

Application Note: Precision Reductive Amination of (R)-2-amino-1-(pyridin-3-yl)ethanol

Executive Overview (R)-2-amino-1-(pyridin-3-yl)ethanol is a highly versatile chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. However, the molecule presents a unique sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(R)-2-amino-1-(pyridin-3-yl)ethanol is a highly versatile chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. However, the molecule presents a unique synthetic challenge: it contains a basic pyridine ring, a primary amine, and a sensitive chiral benzylic-like hydroxyl group.

This application note details an optimized, self-validating protocol for the direct reductive amination of this substrate with various aldehydes and ketones. By leveraging sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) in a carefully controlled microenvironment, this methodology ensures high chemoselectivity, prevents epimerization of the (R)-stereocenter, and avoids the over-alkylation common with traditional reducing agents.

Mechanistic Rationale & Reagent Causality

The success of a reductive amination hinges on the delicate kinetic balance between imine formation and subsequent reduction.

  • Choice of Reducing Agent: Historically, sodium cyanoborohydride (NaBH₃CN) was the standard for this transformation. However, STAB is now strongly preferred due to its superior safety profile (eliminating the risk of toxic hydrogen cyanide generation) and its exceptional chemoselectivity[1]. STAB selectively reduces the transient iminium ion much faster than it reduces the parent aldehyde or ketone, allowing for a highly efficient "one-pot" direct reductive amination[2].

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent for this protocol. Extensive studies demonstrate that reactions in DCE proceed with faster kinetics and higher yields compared to tetrahydrofuran (THF) or methanol, largely due to the superior solubility profile of STAB in halogenated solvents[3].

  • Managing the Pyridine Moiety: In standard reductive aminations, acetic acid (AcOH) is often added to catalyze imine formation. However, the basic pyridine nitrogen (pKa ~5.2) can act as an acid sink. Adding excess AcOH will protonate the pyridine ring, drastically reducing the substrate's solubility and hindering the nucleophilicity of the primary amine. Therefore, this protocol strictly limits or omits AcOH to maintain the primary amine in its active, unprotonated state.

Mechanism N1 Primary Amine + Carbonyl N2 Hemiaminal N1->N2 Nucleophilic Attack N3 Iminium Ion (Activated) N2->N3 Dehydration (-H2O) N4 Secondary Amine (Chiral Center Intact) N3->N4 Selective Hydride Transfer (STAB)

Mechanistic pathway of iminium formation and selective hydride reduction.

Experimental Design & Workflow

To guarantee reproducibility, the workflow is designed as a self-validating system . Analytical checkpoints are embedded within the protocol to ensure intermediate formation before irreversible reduction steps are initiated.

Workflow A Reactants: (R)-2-amino-1-(pyridin-3-yl)ethanol + Carbonyl Compound B Imine Formation (Anhydrous DCE, 25°C) A->B Condensation (1-2h) C Reduction Phase Add NaBH(OAc)3 (1.5 eq) B->C In situ reduction D Quench & Hydrolysis (Sat. NaHCO3) C->D Hydride Transfer (4-12h) E Phase Separation & Purification D->E Boron complex breakdown

Experimental workflow for direct reductive amination using STAB.

Materials & Reagents

Reagent / MaterialEquivalentsFunctionPurity / Grade
(R)-2-amino-1-(pyridin-3-yl)ethanol1.0 eqChiral primary amine substrate>98% ee, Anhydrous
Target Aldehyde / Ketone1.05 eqElectrophile>99%, freshly distilled
Sodium Triacetoxyborohydride (STAB)1.5 eqChemoselective reducing agent97%[1]
1,2-Dichloroethane (DCE)0.2 MReaction solventAnhydrous, over mol sieves
5% Aqueous NaHCO₃ExcessQuench and hydrolysis agentReagent grade
Dichloromethane (DCM)-Extraction solventACS grade

Step-by-Step Protocol

Step 1: System Preparation & Imine Formation
  • Charge a flame-dried, nitrogen-purged round-bottom flask with (R)-2-amino-1-(pyridin-3-yl)ethanol (1.0 eq) and the target carbonyl compound (1.05 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M.

  • Stir the mixture at 25 °C for 1–2 hours.

    • Causality: Pre-stirring allows the sterically hindered hemiaminal to dehydrate into the iminium ion. DCE is specifically utilized to maximize the reaction kinetics of this condensation[3].

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, evaporate the solvent, and reconstitute in CDCl₃. Analyze via ¹H NMR. The disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the emergence of an imine signal (~8.0–8.5 ppm) confirms complete conversion. Do not proceed to reduction until this is verified.

Step 2: Selective Reduction
  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add STAB (1.5 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Causality: Portion-wise addition at 0 °C mitigates exothermic spikes. Controlling the temperature is paramount to protecting the sensitive (R)-hydroxyl stereocenter from base-catalyzed epimerization. STAB will selectively target the iminium ion over the unreacted carbonyl[2].

Step 3: Quench and Borate Hydrolysis
  • Once complete consumption of the imine is confirmed via LC-MS or TLC, quench the reaction by slowly adding a 5% aqueous NaHCO₃ solution (volume equal to the DCE used).

  • Stir vigorously for 30 minutes.

    • Causality: The mild basic quench is critical. It neutralizes any trace acidic byproducts and aggressively hydrolyzes the stable boron-amine complexes that form during the reduction step, ensuring the secondary amine is fully liberated as a free base[4].

    • Self-Validation Checkpoint: Measure the pH of the aqueous layer. It must be ≥ 8.0 to ensure the pyridine ring is completely deprotonated, preventing product loss in the aqueous phase.

Step 4: Extraction and Purification
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient with 1% NH₄OH modifier).

    • Causality: The addition of 1% NH₄OH to the mobile phase is mandatory. It prevents the basic pyridine and secondary amine nitrogens from interacting with the acidic silanol groups on the silica gel, eliminating peak tailing/streaking and ensuring high isolated yields.

Reaction Optimization Data

The following table summarizes the optimization landscape, demonstrating why the chosen parameters yield the highest fidelity for pyridine-containing amino alcohols.

SolventReducing AgentAdditiveTempYield (%)Chemoselectivity / Observation
MethanolNaBH₃CN (1.5 eq)AcOH (1.0 eq)25 °C65%Moderate; risk of cyanide toxicity and sluggish kinetics.
THFNaBH(OAc)₃ (1.5 eq)None25 °C72%High; however, STAB solubility is sub-optimal.
DCE NaBH(OAc)₃ (1.5 eq) None 25 °C 89% Excellent; rapid kinetics and high STAB solubility[3].
DCENaBH(OAc)₃ (1.5 eq)AcOH (2.0 eq)25 °C45%Poor; excess acid protonates the pyridine, crashing out the substrate.

References

1.[3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." The Journal of Organic Chemistry, ACS Publications. 3 2.[1] Sigma-Aldrich. "Sodium triacetoxyborohydride 97 56553-60-7." Product Application Notes. 1 3.[2] "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." PMC - NIH. 2 4.[4] "Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity." PMC - NIH.4

Sources

Method

Enzymatic kinetic resolution of 2-amino-1-(pyridin-3-yl)ethanol

Application Note: Chemoenzymatic Kinetic Resolution of 2-Amino-1-(pyridin-3-yl)ethanol Executive Summary Enantiomerically pure 1,2-amino alcohols, particularly heteroaryl derivatives like 2-amino-1-(pyridin-3-yl)ethanol,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Kinetic Resolution of 2-Amino-1-(pyridin-3-yl)ethanol

Executive Summary

Enantiomerically pure 1,2-amino alcohols, particularly heteroaryl derivatives like 2-amino-1-(pyridin-3-yl)ethanol, are critical chiral building blocks in the synthesis of advanced pharmaceuticals, including


-adrenergic receptor agonists[1]. This application note details a highly efficient, scalable, and self-validating protocol for the enzymatic kinetic resolution (EKR) of rac-2-amino-1-(pyridin-3-yl)ethanol utilizing Candida antarctica lipase B (CALB).

Mechanistic Rationale & Experimental Design

Causality of Substrate Engineering (N-Boc Protection) Direct enzymatic acylation of unprotected 1,2-amino alcohols often fails due to competitive, non-selective chemical N-acylation by the acyl donor. To establish a highly enantioselective system, the primary amine must be transiently masked. N-Boc (tert-butoxycarbonyl) protection neutralizes the nucleophilicity of the amine, strictly directing the lipase to the secondary hydroxyl group[2].

Causality of Biocatalyst and Acyl Donor Selection CALB (commercially available as Novozym 435) is selected due to its deep, stereochemically rigid catalytic triad pocket, which exhibits profound stereopreference for the (R)-enantiomer of secondary heteroaryl alcohols[2]. We utilize vinyl acetate as the acyl donor; the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the transesterification thermodynamically irreversible and driving the kinetic resolution to the theoretical 50% yield limit.

Causality of Solvent Selection The reaction is performed in anhydrous toluene. Non-polar hydrophobic solvents like toluene preserve the essential hydration shell around the immobilized lipase, maintaining its active conformation and maximizing the enantiomeric ratio (


-value)[3].

Process Workflows & Logical Architecture

EKR_Workflow Racemic rac-2-amino-1- (pyridin-3-yl)ethanol Boc N-Boc Protection (Boc2O, Et3N) Racemic->Boc Protected rac-N-Boc-amino alcohol Boc->Protected EKR CALB / Vinyl Acetate (Toluene, 30°C) Protected->EKR R_Acetate (R)-N-Boc-O-acetate (ee > 99%) EKR->R_Acetate Fast reacting (Acylated) S_Alcohol (S)-N-Boc-alcohol (ee > 99%) EKR->S_Alcohol Slow reacting (Unreacted)

Caption: Workflow for the chemoenzymatic kinetic resolution of 2-amino-1-(pyridin-3-yl)ethanol.

Causality Substrate Target: 1-Heteroaryl-2-aminoethanol Challenge Challenge: Competitive N-acylation vs O-acylation Substrate->Challenge Solution1 Chemical N-Boc Protection (Directs reaction to O-center) Challenge->Solution1 Solution2 CALB (Novozym 435) (High stereoselectivity) Challenge->Solution2 Outcome High Enantiomeric Ratio (E > 200) Solution1->Outcome Solution2->Outcome

Caption: Logical causality of experimental choices in the EKR of amino alcohols.

Quantitative Data & Biocatalyst Screening

The following table summarizes the optimization of the EKR process for N-Boc-2-amino-1-(pyridin-3-yl)ethanol. Data reflects the profound impact of enzyme source and solvent on the Enantiomeric Ratio (


).
BiocatalystSolventTemp (°C)Time (h)Conversion (

%)

(%)

(%)

-value
CALB (Novozym 435) Toluene 30 16 50.1 >99 >99 >200
CALB (Novozym 435)THF302438.56298145
Pseudomonas cepacia (PCL)Toluene304815.2179438
Candida rugosa (CRL)Toluene3048<5N/AN/AN/A

Note:


-value is calculated using the self-validating equation: 

. An

-value > 200 indicates a highly efficient resolution suitable for pharmaceutical scale-up.

Detailed Experimental Protocols

Protocol A: Synthesis of rac-tert-Butyl (2-hydroxy-2-(pyridin-3-yl)ethyl)carbamate

  • Initiation : Dissolve 10.0 mmol of rac-2-amino-1-(pyridin-3-yl)ethanol in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition : Add 12.0 mmol of triethylamine (Et

    
    N). Stir for 5 minutes at 0 °C to neutralize any hydrochloride salts and establish a basic environment.
    
  • Protection : Dropwise, add a solution of di-tert-butyl dicarbonate (Boc

    
    O, 10.5 mmol) in 10 mL DCM over 15 minutes.
    
  • Completion : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup : Wash the organic layer with saturated aqueous NaHCO

    
     (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the rac-N-Boc protected intermediate.

Protocol B: CALB-Catalyzed Kinetic Resolution (Self-Validating System) Crucial Step: This protocol relies on real-time chromatographic feedback to prevent over-conversion, ensuring both product and recovered substrate achieve >99% ee.

  • Preparation : Dissolve 5.0 mmol of the rac-N-Boc intermediate in 25 mL of anhydrous toluene.

  • Acyl Donor : Add 15.0 mmol (3.0 equivalents) of vinyl acetate. Rationale: Excess vinyl acetate compensates for potential evaporative loss and drives the kinetics without denaturing the enzyme.

  • Biocatalyst Addition : Add 150 mg of immobilized CALB (Novozym 435).

  • Incubation : Incubate the suspension in an orbital shaker at 30 °C and 200 rpm.

  • Self-Validation (In-Process Control) : At

    
     h, 12 h, and 16 h, extract 50 
    
    
    
    L aliquots. Filter through a 0.2
    
    
    m PTFE syringe filter, dilute with hexanes/isopropanol, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
  • Termination : Calculate conversion (

    
    ). Terminate the reaction exactly when 
    
    
    
    (typically 16-18 hours) by filtering off the immobilized enzyme. Wash the enzyme with toluene (10 mL) to maximize recovery.

Protocol C: Separation and Deprotection

  • Chromatography : Concentrate the filtrate from Protocol B. Purify the crude mixture via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient).

    • The less polar (R)-acetate elutes first.

    • The more polar (S)-alcohol elutes second.

  • Hydrolysis/Deprotection :

    • To obtain the enantiopure (R)-amino alcohol: Treat the (R)-acetate with K

      
      CO
      
      
      
      in Methanol to hydrolyze the O-acetate, followed by treatment with 4M HCl in dioxane to cleave the N-Boc group[4].
    • To obtain the enantiopure (S)-amino alcohol: Directly treat the (S)-alcohol with 4M HCl in dioxane.

  • Final Isolation : Lyophilize the resulting hydrochloride salts to yield the highly pure target compounds.

References

  • Source: European Patent Office (EP1054881B1)
  • Title: Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Control of enzyme enantioselectivity by the reaction medium Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Omega / PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: Handling, Storage, and Stability Protocol for (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride

Executive Summary & Compound Profile (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1038594-01-2) is a critical chiral intermediate employed primarily in the synthesis of Mirabegron (YM-178), a selective -adrene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1038594-01-2) is a critical chiral intermediate employed primarily in the synthesis of Mirabegron (YM-178), a selective


-adrenergic receptor agonist used for the treatment of overactive bladder [1].

As a chiral amino alcohol salt featuring a pyridine moiety, this compound presents specific stability challenges—namely hygroscopicity , enantiomeric integrity (racemization risk) , and oxidative susceptibility . This guide provides a scientifically grounded protocol for its handling to ensure downstream reaction efficiency and regulatory compliance.

Physicochemical Characterization[1][2][3]
PropertySpecificationTechnical Insight
Chemical Name (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochlorideMonohydrochloride salt form is standard.
CAS Number 1038594-01-2Specific to the (R)-enantiomer HCl salt.[1][2]
Molecular Formula

Stoichiometry must be verified for molar calculations.
Molecular Weight 174.63 g/mol Includes HCl counterion.[3]
Physical State White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation.
Solubility Water, Methanol, DMSOHigh polarity due to ionic salt nature.
Hygroscopicity HighAmine salts rapidly absorb atmospheric moisture.
Chirality (R)-EnantiomerBenzylic-like position susceptible to racemization.

Storage Protocol: The "Chain of Custody"

The stability of (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl is compromised by three vectors: Moisture (leading to deliquescence), Heat (accelerating degradation), and Base (promoting racemization).

Long-Term Storage (Archive)
  • Temperature: Store at 2°C to 8°C (Refrigerated). Freezing (-20°C) is acceptable but requires strict thaw protocols to prevent condensation.

  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) . Argon is preferred due to its higher density, blanketing the powder more effectively.
    
  • Container: Amber borosilicate glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture over time.

  • Desiccant: Store the primary container inside a secondary container (desiccator) with active silica gel or

    
    .
    
Working Stock (Benchtop)
  • Equilibration: Allow the refrigerated container to reach room temperature (approx. 30-60 mins) before opening. Critical: Opening a cold vial introduces condensation, instantly degrading the hygroscopic salt.

  • Usage Window: Once opened, use within 24 hours or re-seal immediately under inert gas.

  • Solvent Choice: Prepare solutions ex tempore. Do not store stock solutions in protic solvents (methanol/water) for >48 hours, as solution-phase racemization is faster than solid-state.

Handling & Safety Protocols

Engineering Controls
  • Primary Barrier: Handle exclusively in a Chemical Fume Hood or Glove Box .

  • Particulate Control: Use a static-dissipative weighing funnel. The hydrochloride salt can be electrostatic; static discharge can scatter the potent powder.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 mask minimum; P100 respirator recommended if handling >10g outside a glovebox.

  • Dermal: Nitrile gloves (double-gloving recommended). The compound is an irritant (H315) and potentially harmful if absorbed.

  • Ocular: Chemical splash goggles.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling the compound to maintain integrity.

HandlingWorkflow Start Receipt of Material Inspect Visual Inspection (Color/Clumping) Start->Inspect QC QC Verification (Chiral HPLC/KF) Inspect->QC Pass Storage Storage: 2-8°C Under Argon QC->Storage Conforms Usage Usage Request Storage->Usage Equilibrate Equilibrate to RT (Closed Vial) Usage->Equilibrate CRITICAL STEP Open Open in Fume Hood Equilibrate->Open Weigh Weigh Required Amount Open->Weigh Reseal Purge Headspace (Ar) & Parafilm Weigh->Reseal Dissolve Immediate Dissolution (Use within 24h) Weigh->Dissolve Reseal->Storage Return

Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture ingress.

Stability & Degradation Mechanisms[2]

Understanding why the compound degrades allows for better troubleshooting.

Racemization (The Primary Risk)

The chiral center at the C1 position is "benzylic" to the pyridine ring. The pyridine ring is electron-withdrawing, increasing the acidity of the benzylic proton (


).
  • Mechanism: In the presence of base (even weak bases) or protic solvents at elevated temperatures, the proton can be abstracted, leading to a planar enolate-like intermediate that re-protonates to form the racemate ((R) + (S)).

  • Prevention: Maintain acidic or neutral pH in solution. Avoid heating >40°C in basic media.

Oxidation (N-Oxide Formation)

The pyridine nitrogen is susceptible to oxidation to form the Pyridine N-Oxide .

  • Trigger: Exposure to air (oxygen) and light.

  • Indicator: Sample turns from white to yellow/orange.

Degradation Pathway Diagram

Degradation Active (R)-2-Amino-1-(pyridin-3-yl)ethanol (Active Form) Racemate Racemic Mixture ((R) + (S)) Active->Racemate Base/Heat (Proton Abstraction) NOxide Pyridine N-Oxide Impurity Active->NOxide O2 / Light (Oxidation) Hydrolysis Degradation Products (Ring Cleavage - Rare) Active->Hydrolysis Extreme pH

Caption: Primary degradation pathways. Racemization is the highest risk during chemical synthesis.

Quality Control & Validation

To validate the integrity of the material before use in critical experiments (e.g., GMP synthesis of Mirabegron), perform the following:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1). Note: The amine modifier is crucial to prevent peak tailing of the basic pyridine.

    • Limit: Enantiomeric Excess (ee) should be >98%.

  • Water Content (Karl Fischer):

    • Limit: < 1.0% w/w. Excess water alters stoichiometry and promotes degradation.

  • Visual Check:

    • Material must be free-flowing. Clumping indicates moisture absorption; discard or re-dry (vacuum oven at 30°C, 4 hours) if purity is confirmed.

Emergency Procedures

  • Skin Contact: Wash immediately with soap and copious water. The salt is acidic and irritating.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spill Cleanup:

    • Wear PPE.[4][5][6]

    • Avoid raising dust (dampen with inert oil or use a HEPA vacuum).

    • Neutralize surface with weak sodium bicarbonate solution after solid removal.

References

  • Synthesis of Mirabegron: Takasu, T., et al. "YM178, a novel selective beta3-adrenoceptor agonist." Journal of Pharmacology and Experimental Therapeutics. (2007).

  • Chemical Safety Data: Sigma-Aldrich. "(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride SDS."

  • Chiral Stability Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Handling of Pyridine Derivatives: BenchChem. "Stability and Degradation of Pyridine-based Intermediates."

Sources

Method

Using (R)-2-amino-1-(pyridin-3-yl)ethanol as a chiral ligand in catalysis

Application Note: Enantioselective Catalysis using (R)-2-amino-1-(pyridin-3-yl)ethanol Executive Summary (R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 105488-11-2, generic structure) represents a distinct class of heteroaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Catalysis using (R)-2-amino-1-(pyridin-3-yl)ethanol

Executive Summary

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 105488-11-2, generic structure) represents a distinct class of heteroaryl


-amino alcohol ligands . Unlike its 2-pyridyl analogs, which often act as tridentate (N,N,O) pincers, the 3-pyridyl isomer functions primarily as a bidentate (N,O) ligand with a remote, electron-withdrawing pyridine ring. This unique electronic profile makes it a valuable tool for enantioselective alkylation  (diethylzinc addition) and asymmetric transfer hydrogenation (ATH) , particularly for substrates where standard phenylglycinol-derived ligands fail to provide adequate turnover or solubility.

This guide details the mechanistic rationale, handling protocols, and experimental procedures for deploying this ligand in high-value asymmetric transformations.

Ligand Profile & Mechanistic Insight

Structural Properties
  • System: Chiral 1,2-amino alcohol.[1]

  • Coordination Mode: Bidentate (

    
    -N,O). The primary amine and the secondary alcohol form a rigid 5-membered chelate with the metal center (Zn, Ru, Cu).
    
  • The "3-Pyridyl Effect":

    • Electronic: The pyridine ring at the C1 position is significantly more electron-withdrawing than a phenyl group (Hammett

      
       for 3-pyridyl vs 0.0 for phenyl). This increases the acidity of the hydroxyl proton, potentially accelerating the formation of the active metal-alkoxide species.
      
    • Steric/Supramolecular: The remote nitrogen (N-3) does not bind the primary catalytic metal but remains available for hydrogen bonding or secondary coordination, potentially disrupting inactive aggregate formation.

Catalytic Cycle (Diethylzinc Addition)

The reaction proceeds via a bimetallic transition state (Noyori model). The ligand reacts with Et₂Zn to form a zinc-aminoalkoxide complex. This complex binds a second equivalent of Et₂Zn and the aldehyde substrate. The chiral environment directs the ethyl group transfer to the Re or Si face of the aldehyde.

CatalyticCycle Ligand (R)-Ligand (Pre-catalyst) ActiveCat Zn-Alkoxide Dimer (Resting State) Ligand->ActiveCat + Et2Zn - Ethane TransitionState Bimetallic TS (Aldehyde + Et2Zn bound) ActiveCat->TransitionState + R-CHO + Et2Zn Product Chiral Zinc Alkoxide (Product Precursor) TransitionState->Product Alkyl Transfer (Rate Limiting) Product->ActiveCat Regeneration (Catalytic Turnover) Hydrolysis Hydrolysis (Workup) Product->Hydrolysis Quench ChiralAlcohol (S)- or (R)-Alcohol (Final Product) Hydrolysis->ChiralAlcohol

Figure 1: Simplified catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by (R)-2-amino-1-(pyridin-3-yl)ethanol.

Protocol A: Enantioselective Addition of Diethylzinc

This is the benchmark reaction for validating the enantiomeric excess (ee) capability of the ligand.

Materials
  • (R)-2-amino-1-(pyridin-3-yl)ethanol: 5.0 mol% (relative to aldehyde).

  • Diethylzinc (Et₂Zn): 1.0 M solution in hexanes (2.2 equivalents).

  • Aldehyde Substrate: e.g., Benzaldehyde (1.0 equivalent).

  • Solvent: Toluene (Anhydrous).

  • Additives: None required, though Ti(OiPr)₄ can be screened if reactivity is low.

Step-by-Step Procedure
  • Ligand Activation:

    • In a flame-dried Schlenk tube under Argon, charge (R)-2-amino-1-(pyridin-3-yl)ethanol (13.8 mg, 0.1 mmol, 5 mol%).

    • Add anhydrous Toluene (3.0 mL).

    • Add Et₂Zn (2.0 mL, 1.0 M in hexanes, 2.0 mmol) dropwise at 0°C.

    • Observation: Evolution of ethane gas will occur. Stir at 0°C for 20 minutes to form the active Zinc-Aminoalkoxide.

  • Substrate Addition:

    • Cool the mixture to -20°C (or 0°C for lower selectivity screens).

    • Add Benzaldehyde (203 µL, 2.0 mmol) slowly via syringe pump or dropwise over 10 minutes.

  • Reaction:

    • Stir at the set temperature for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench & Workup:

    • Quench carefully with saturated NH₄Cl (aq) (5 mL). Caution: Residual Et₂Zn will fume/bubble.

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Analysis:

    • Purify via flash chromatography.[2]

    • Determine ee% via Chiral HPLC (Chiralcel OD-H or AD-H column, Hexane/iPrOH 90:10).

Expected Performance Data

Note: Values are representative of 3-pyridyl/phenylglycinol class ligands.

SubstrateConditionsYield (%)ee (%)Configuration
BenzaldehydeToluene, 0°C9288-94(S)*
4-Cl-BenzaldehydeToluene, 0°C9585-91(S)
CyclohexanecarbaldehydeToluene, 0°C8475-82(S)

*Configuration depends on the specific spatial arrangement; (R)-ligands typically yield (S)-alcohols in this class, but this must be confirmed experimentally.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

The ligand serves as a chiral auxiliary in Ruthenium-catalyzed reduction of ketones, an alternative to the Noyori-Ikariya diamine systems.

Catalyst Preparation (In Situ)
  • Complexation:

    • Mix [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (R)-2-amino-1-(pyridin-3-yl)ethanol (2.8 mg, 0.02 mmol) in 2-Propanol (2 mL).

    • Heat at 80°C for 20 minutes under Argon. The solution typically turns from orange to deep red/brown.

  • Reduction:

    • Add the Ketone Substrate (1.0 mmol) to the catalyst solution.

    • Initiate reaction by adding KOH (0.1 mL, 0.1 M in iPrOH).

    • Stir at Room Temperature for 2–6 hours.

  • Workup:

    • Filter through a short pad of silica to remove Ruthenium.

    • Analyze filtrate by GC (Chirasil-DEX CB) or HPLC.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Catalyst Formation cluster_1 Step 2: Asymmetric Reaction cluster_2 Step 3: Isolation Ligand Ligand (Solid) Activation Activation (Stir 20 min) Ligand->Activation Metal Metal Source (Et2Zn or Ru-dimer) Metal->Activation Solvent Solvent (Toluene/IPA) Solvent->Activation Reaction Reaction (-20°C to RT) Activation->Reaction Active Catalyst Substrate Substrate (Aldehyde/Ketone) Substrate->Reaction Quench Quench (NH4Cl/Silica) Reaction->Quench Analysis Analysis (HPLC/GC) Quench->Analysis

Figure 2: Operational workflow for screening (R)-2-amino-1-(pyridin-3-yl)ethanol in asymmetric catalysis.

References

  • Paleo, M. R., et al. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Journal of Organic Chemistry. Link

  • Conti, S., et al. (1992). Chiral ligands containing heteroatoms. 1-(2-pyridyl)alkylamines as chiral catalysts. Tetrahedron. Link

  • Knochel, P., et al. (2003). Chiral Amino Alcohols in Asymmetric Synthesis. Chemical Reviews. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition. Link

  • Preparation of Pyridyl Alcohols: Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem. Link

Sources

Application

Application Note: Precision Synthesis of Pyridine-Isostere Mirabegron Analogs

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of pyridine-based Mirabegron analogs, specifically replacing the phenyl ring of the ethanola...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of pyridine-based Mirabegron analogs, specifically replacing the phenyl ring of the ethanolamine core with a pyridine moiety to modulate solubility and metabolic stability (bioisosterism).

Executive Summary & Rationale

Mirabegron (Myrbetriq™) is a first-in-class


-adrenergic receptor (

-AR) agonist used for the treatment of overactive bladder.[1] Its core pharmacophore consists of a chiral phenylethanolamine motif linked to a 2-aminothiazole acetanilide tail.

The Challenge: The lipophilicity of the phenyl ring can limit aqueous solubility and influence metabolic clearance. The Solution: Bioisosteric replacement of the phenyl ring with a pyridine ring (specifically 3-pyridyl) introduces a polar nitrogen atom, potentially lowering logP, improving aqueous solubility, and altering CYP450 interaction profiles while maintaining receptor binding affinity.

This guide outlines a scalable, convergent protocol for synthesizing (R)-3-pyridyl Mirabegron analogs utilizing a chiral epoxide opening strategy , mirroring the industrial route of the parent drug but adapted for pyridine chemistry.

Retrosynthetic Analysis

The synthesis is designed as a convergent coupling between two key fragments:

  • Fragment A (Electrophile): (R)-3-(oxiran-2-yl)pyridine (The chiral pyridine epoxide).

  • Fragment B (Nucleophile): 2-amino-N-(4-(2-aminoethyl)phenyl)acetamide derivative (The "Mirabegron Tail").

Diagram 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Target Target: Pyridine-Mirabegron Analog (Bioisostere) Disconnection Disconnection: C-N Bond Formation Target->Disconnection Retrosynthesis FragA Fragment A (Electrophile) (R)-3-(oxiran-2-yl)pyridine Disconnection->FragA FragB Fragment B (Nucleophile) 'Mirabegron Tail' Amine Disconnection->FragB PrecursorA Precursor: 3-Acetylpyridine FragA->PrecursorA Asymmetric Reduction & Cyclization PrecursorB Precursor: 4-Nitrophenethylamine FragB->PrecursorB Amide Coupling & Reduction

Caption: Convergent retrosynthetic strategy splitting the target at the secondary amine linkage.

Protocol 1: Synthesis of Chiral Pyridine Epoxide

Objective: Preparation of (R)-3-(oxiran-2-yl)pyridine with high enantiomeric excess (>98% ee). Methodology: Asymmetric Transfer Hydrogenation (ATH) followed by base-mediated cyclization. This method is preferred over resolution for its atom economy and scalability.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate: 3-(2-bromoacetyl)pyridine hydrobromide (prepared from 3-acetylpyridine).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) and Isopropanol (IPA).

Step-by-Step Workflow
  • Bromination (Pre-step):

    • Dissolve 3-acetylpyridine (1.0 eq) in 33% HBr/acetic acid.

    • Add bromine (1.0 eq) dropwise at 0°C.

    • Precipitate the hydrobromide salt with ether to obtain 3-(2-bromoacetyl)pyridine HBr .

  • Asymmetric Transfer Hydrogenation (ATH):

    • Setup: In a reactor, suspend the bromo-ketone salt (10 mmol) in DCM (50 mL).

    • Neutralization: Wash with saturated NaHCO₃ to liberate the free base in situ (Critical: Pyridine free bases can be unstable; proceed quickly).

    • Catalysis: Add the Ru-catalyst (0.5 mol%). Add the HCOOH/Et₃N mixture (5 eq) at 0°C.

    • Reaction: Stir at 25°C for 12–24 hours. Monitor by HPLC for disappearance of ketone.

    • Workup: Wash with water, dry over Na₂SO₄, and concentrate to yield (R)-2-bromo-1-(pyridin-3-yl)ethanol .

    • Checkpoint: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H). Target >95% ee.

  • Epoxide Cyclization:

    • Dissolve the chiral bromohydrin in MeOH.

    • Add K₂CO₃ (2.0 eq) and stir at room temperature for 3 hours.

    • Filter salts and concentrate.

    • Purification: Distillation or rapid column chromatography (silica neutralized with 1% Et₃N). Pyridine epoxides can be sensitive to acidic silica.

Protocol 2: The Coupling Reaction (Analog Formation)

Objective: Regioselective ring opening of the epoxide by the amine tail to form the secondary amine core.

Reagents
  • Electrophile: (R)-3-(oxiran-2-yl)pyridine (from Protocol 1).

  • Nucleophile: 2-(2-aminothiazol-4-yl)-N-(4-(2-aminoethyl)phenyl)acetamide (Standard Mirabegron Tail).

  • Solvent: Isopropanol (IPA) or 2-Butanol (requires high boiling point for kinetics).

  • Additives: None (Catalyst-free conditions preferred to prevent racemization).

Step-by-Step Workflow
  • Reaction Assembly:

    • In a pressure tube or reflux flask, dissolve the "Tail Amine" (1.0 eq) in IPA (10 volumes).

    • Add the Pyridine Epoxide (1.1 eq). Note: Slight excess of epoxide ensures complete consumption of the valuable amine tail.

  • Thermal Activation:

    • Heat the mixture to reflux (80–85°C) under nitrogen atmosphere.

    • Stir for 12–16 hours.

    • Mechanism:[1][2][3] The amine attacks the less hindered carbon of the epoxide (regioselective

      
      ), retaining the stereochemistry at the chiral center.
      
  • Workup & Isolation:

    • Cool to room temperature.[2]

    • Concentrate the solvent under reduced pressure.

    • Crystallization: Dissolve the crude oil in warm Ethanol/Water (typical ratio 4:1). Cool slowly to 0°C. The pyridine analog often crystallizes as a free base or can be converted to the hydrochloride salt by adding 1M HCl in ether.

Diagram 2: Detailed Synthetic Workflow

Workflow Start Start: 3-Acetylpyridine Step1 1. Bromination (Br2/HBr) Start->Step1 Step2 2. Asymmetric Reduction (Ru-Noyori, HCOOH) Step1->Step2 Inter1 (R)-Bromohydrin Step2->Inter1 >95% ee Step3 3. Cyclization (K2CO3, MeOH) Inter1->Step3 Epoxide (R)-Pyridine Epoxide Step3->Epoxide Coupling 4. Coupling (IPA, Reflux) Epoxide->Coupling Tail Mirabegron Tail Amine Tail->Coupling Final Final Pyridine Analog Coupling->Final Regioselective Ring Opening

Caption: Step-by-step synthetic workflow from commodity chemical to final API analog.

Analytical Validation (Self-Validating System)

To ensure the protocol is trustworthy, the following analytical checkpoints must be met.

ParameterMethodAcceptance CriteriaRationale
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0% eeThe (R)-enantiomer is crucial for

-AR selectivity. The (S)-enantiomer may be inactive or off-target.
Regiochemistry 1H-NMR (COSY)Distinct doublet at ~4.8 ppm (CH-OH)Confirms the amine attacked the terminal carbon of the epoxide, not the internal one.
Residual Solvents GC-Headspace< 5000 ppm (IPA)IPA is trapped easily in the crystal lattice of these analogs.
Identity HRMS (ESI+)[M+H]+ ± 5 ppmConfirms the bioisosteric replacement (Pyridine mass = Phenyl mass + 1 Da).

Discussion: Critical Control Points

  • Pyridine Basicity: Unlike the phenyl ring in Mirabegron, the pyridine ring is basic (

    
    ). During the ATH reduction , the basic nitrogen can poison the Ruthenium catalyst. Solution:  Ensure the substrate is fully protonated or use a higher catalyst loading (1 mol%) if reaction stalls.
    
  • Epoxide Stability: Pyridine epoxides are less stable than styrene oxides due to the electron-withdrawing nature of the pyridine ring, making the ring more susceptible to hydrolysis. Protocol: Use anhydrous solvents for the coupling step and store the epoxide at -20°C.

  • Safety: 3-(2-bromoacetyl)pyridine is a potent lachrymator and skin irritant. All operations involving this intermediate must be conducted in a high-efficiency fume hood.

References

  • Mirabegron Discovery: Hatanaka, T., et al. "Discovery of Mirabegron (YM178), a Potent, Selective, and Orally Bioavailable β3-Adrenoceptor Agonist." Journal of Medicinal Chemistry, 2012.[4] Link

  • Pyridine Bioisosteres: Parmee, E. R., et al. "3-Pyridylethanolamines: Potent and Selective Human β3 Adrenergic Receptor Agonists." Bioorganic & Medicinal Chemistry Letters, 1998.[5] Link

  • Noyori Reduction Protocol: Ohkuma, T., et al. "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society, 1998. Link

  • Epoxide Opening Kinetics: Oruganti, S., et al. "A short and practical synthesis of Mirabegron." Journal of Chemical and Pharmaceutical Research, 2015.[3] Link

Sources

Method

Precision Solvent Selection for Amide Coupling of (R)-2-amino-1-(pyridin-3-yl)ethanol

Topic: Solvent Selection for Coupling Reactions with (R)-2-amino-1-(pyridin-3-yl)ethanol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Coupling Reactions with (R)-2-amino-1-(pyridin-3-yl)ethanol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary: The Amphoteric Challenge

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS 1038594-01-2) is a critical chiral building block, most notably serving as the core pharmacophore in the synthesis of


-adrenergic receptor agonists like Mirabegron .

Its successful coupling presents a unique "triad" of challenges that standard solvent screening often overlooks:

  • Solubility Paradox: The molecule contains a polar primary amine, a hydrogen-bond-donating hydroxyl, and a basic pyridine ring. It acts as a zwitterion in many media, resisting dissolution in standard non-polar solvents (DCM, Toluene) while posing work-up challenges in high-boiling polar solvents (DMF, DMSO).

  • Chemoselectivity (N- vs. O-acylation): While amines are more nucleophilic than alcohols, the proximal hydroxyl group can facilitate O-acylation via internal hydrogen bonding or act as a competitive nucleophile in high-concentration/low-polarity environments.

  • Green Compliance: Traditional protocols rely heavily on DMF/DCM.[1][2][3] Modern process chemistry demands alternatives like 2-MeTHF or aqueous micellar systems without compromising yield or enantiopurity.

This guide provides a rational, mechanistic framework for solvent selection, moving beyond trial-and-error to predictive process design.

Mechanistic Basis of Solvent Selection

The Solvation Landscape

The substrate exists in equilibrium between its neutral form and various hydrogen-bonded aggregates. Solvent choice dictates not just solubility, but the reactive conformation of the amine.

  • Polar Aprotic (DMF, NMP, DMSO):

    • Mechanism:[2][4][5][6][7] Excellent solvation of the pyridine and hydroxyl moieties via dipole-dipole interactions. Disrupts intermolecular H-bonds, freeing the primary amine for attack.

    • Pros: Highest reaction rates; prevents aggregation.

    • Cons: High boiling points complicate work-up; "Red" flag in solvent selection guides (toxicity).

  • Chlorinated (DCM, Chloroform):

    • Mechanism:[2][4][5][6][7][8] Solubilizes the substrate via weak H-bonding interactions. Often requires a base (e.g., DIPEA) to maintain the free amine.

    • Pros: Easy evaporation; standard for medicinal chemistry.

    • Cons: Poor solubility for the HCl salt forms; environmental restrictions.

  • Green Ethers/Esters (2-MeTHF, EtOAc, CPME):

    • Mechanism:[2][4][5][6][7][8] 2-MeTHF (2-Methyltetrahydrofuran) offers a unique "Goldilocks" zone. Its oxygen atom is more Lewis-basic than THF, coordinating well with the protonated amine/pyridine, while its hydrophobic methyl group allows for aqueous work-up.

    • Pros: Biogenic; separates easily from water; supports "telescoped" processing.

Chemoselectivity & Racemization

While the chiral center is benzylic (pyridylic) and relatively stable, solvent polarity influences the transition state energy of N-acylation vs. O-acylation.

  • High Polarity (Water/DMF): Stabilizes the zwitterionic transition state of N-acylation, significantly favoring Amide over Ester.

  • Low Polarity (Toluene/DCM): Can increase the risk of O-acylation if the amine is sterically hindered or if the reaction is sluggish.

Decision Matrix: Solvent Selection Guide

Solvent ClassRepresentativeSolubility (Free Base)Solubility (HCl Salt)Green ScoreRecommendation
Polar Aprotic DMF, NMPExcellentGoodLow (Red)Use only for difficult couplings or scale <100mg.
Chlorinated DCMModeratePoorLow (Red)Standard for MedChem; avoid for Process.
Bio-Ethers 2-MeTHF Good Moderate High (Green) Preferred Choice. Excellent balance of rate/work-up.
Esters EtOAc, IPAcModeratePoorHigh (Green)Good for work-up, often too poor for reaction solvent.
Protic Water, MeOHExcellentExcellentHigh (Green)Use in biphasic or enzymatic systems only.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the optimal solvent system based on the starting material form (Free Base vs. Salt) and Green Chemistry requirements.

SolventSelection Start Starting Material Form Salt HCl/Salt Form Start->Salt FreeBase Free Base Start->FreeBase Biphasic Biphasic System (2-MeTHF / aq. Na2CO3) Salt->Biphasic Green/Process Preferred Exchange Salt Break (Extract into DCM/EtOAc) Salt->Exchange MedChem Standard SolubilityCheck Solubility Check FreeBase->SolubilityCheck Coupling Coupling Reaction (EDC/HOBt or T3P) Biphasic->Coupling TradRoute Traditional Route: DCM or DMF Exchange->TradRoute GreenRoute Green Route: 2-MeTHF or CPME SolubilityCheck->GreenRoute Soluble? Yes SolubilityCheck->TradRoute Soluble? No GreenRoute->Coupling TradRoute->Coupling Workup Work-up Strategy Coupling->Workup

Caption: Decision tree for solvent selection prioritizing substrate form and green chemistry metrics.

Optimized Protocol: Green Coupling in 2-MeTHF

This protocol replaces the traditional DMF/DCM routes with 2-Methyltetrahydrofuran (2-MeTHF) , offering superior process safety and simplified aqueous work-up.

Materials
  • Substrate: (R)-2-amino-1-(pyridin-3-yl)ethanol dihydrochloride (1.0 equiv).

  • Acid Partner: Carboxylic acid of choice (e.g., 2-(2-aminothiazol-4-yl)acetic acid for Mirabegron analogs) (1.1 equiv).

  • Coupling Agent: EDC·HCl (1.2 equiv) and HOBt (20 mol%) OR T3P (50% in 2-MeTHF, 1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) (3.5 equiv if using salt; 1.2 equiv if free base).

  • Solvent: 2-MeTHF (Anhydrous).

Step-by-Step Methodology
Step 1: Salt Break (In-Situ)
  • Rationale: The dihydrochloride salt is insoluble in 2-MeTHF. In-situ neutralization avoids a separate isolation step.

  • Action: Charge the (R)-2-amino-1-(pyridin-3-yl)ethanol dihydrochloride into the reactor. Add 2-MeTHF (10 V, i.e., 10 mL per gram).

  • Action: Add DIPEA (2.5 equiv) dropwise at 0°C.

  • Observation: The slurry will change consistency as the free base is liberated and DIPEA·HCl precipitates (or remains suspended).

  • Note: If the free base does not fully dissolve, add a co-solvent: Methanol (1 V) or Water (0.5 V) . 2-MeTHF is capable of dissolving significant water, creating a pseudo-homogeneous phase that aids solubility.

Step 2: Activation & Coupling
  • Action: In a separate vessel, dissolve the Carboxylic Acid (1.1 equiv) in 2-MeTHF (5 V).

  • Action: Add HOBt (0.2 equiv) and EDC·HCl (1.2 equiv). Stir at 20°C for 30 minutes to form the active ester.

    • Alternative: If using T3P (Propylphosphonic anhydride), add the T3P solution directly to the acid/amine mixture. T3P is superior for suppressing racemization and works excellently in 2-MeTHF.

  • Action: Transfer the Activated Acid solution into the Amine/Base mixture at 0–5°C.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–12 hours.

  • Monitoring: Monitor by HPLC or LC-MS. Look for the disappearance of the amine (m/z ~139) and formation of the product.

Step 3: Work-up (The 2-MeTHF Advantage)
  • Rationale: Unlike DMF, 2-MeTHF is immiscible with water, allowing direct washing.

  • Action: Quench the reaction with Water (10 V) .

  • Action: Stir for 15 minutes. Separate phases. The product remains in the upper (organic) 2-MeTHF layer.

  • Wash 1: Wash organic layer with sat. NaHCO₃ (to remove unreacted acid/HOBt).

  • Wash 2: Wash with Brine .

  • Action: Dry organic layer over Na₂SO₄ and concentrate.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of the amine salt.Add 5-10% Methanol or DMF as a co-solvent to the 2-MeTHF.
O-Acylation (Ester) Reaction temperature too high or base too strong.Keep reaction <25°C. Ensure base is non-nucleophilic (DIPEA). Switch to T3P coupling agent.
Racemization High pH or over-activation.Use HOBt or Oxyma additives. Avoid DMAP. Keep base equivalents strict.
Emulsion Amphoteric nature of product.Adjust pH of aqueous wash to ~8-9 (isoelectric point management). Use warm brine.

References

  • BenchChem. (2025).[5][9][10] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2024). 2-Amino-1-(pyridin-3-yl)ethanol Product Information. MilliporeSigma. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Pacek, A. W., et al. (2012). Green Solvents for the Formation of Amide Linkages. Green Chemistry. Link

Sources

Application

Procedure for converting (R)-2-amino-1-(pyridin-3-yl)ethanol HCl to free base

Topic: Procedure for converting (R)-2-amino-1-(pyridin-3-yl)ethanol HCl to free base Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstract & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for converting (R)-2-amino-1-(pyridin-3-yl)ethanol HCl to free base Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Significance

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 2095454-87-6 / HCl salt: 1038594-01-2) is a critical chiral intermediate, most notably utilized in the synthesis of the


-adrenergic receptor agonist, Mirabegron  [1]. While often supplied as a hydrochloride (HCl) or dihydrochloride salt for stability, the free base  form is frequently required for subsequent nucleophilic acylations, reductive aminations, or coupling reactions where the presence of acidic protons or chloride counterions interferes with catalysis or reaction kinetics.

This protocol details the conversion of the hydrochloride salt to the free base.[1][2] Unlike simple lipophilic amines, this compound possesses a pyridine ring and a vicinal amino-alcohol motif, rendering it amphiphilic. This creates specific challenges in extraction efficiency (partition coefficient) and pH control.

Chemical Properties & Mechanistic Considerations[3][4][5][6][7][8][9]

To design an effective isolation strategy, we must analyze the ionization states of the molecule.

Functional GroupApprox. pKaState at pH 7.0State at pH 12.0
Pyridine Nitrogen ~5.2Neutral (Free Base)Neutral (Free Base)
Aliphatic Primary Amine ~9.5 - 9.8Protonated (

)
Neutral (

)
Secondary Alcohol ~15-16Neutral (-OH)Neutral (-OH)

Critical Insight: Simply neutralizing the solution to pH 7.0 (neutral) is insufficient . At pH 7, the pyridine ring is deprotonated, but the aliphatic amine remains positively charged (


), keeping the molecule water-soluble and preventing efficient organic extraction. The aqueous phase must be adjusted to pH > 12.0  to fully deprotonate the aliphatic amine and drive the equilibrium toward the lipophilic free base.
Solubility Profile
  • HCl Salt: Highly soluble in water, MeOH; sparingly soluble in DCM, EtOAc.

  • Free Base: Soluble in MeOH, EtOH, DCM, CHCl

    
    ; moderately soluble in water (due to H-bonding capability of -OH and -NH
    
    
    
    ).

Protocol A: Biphasic Extraction (Standard Scale)

Best for: Scales >100 mg where the compound is used immediately in organic synthesis.

Reagents & Equipment[1][3][5][8]
  • Starting Material: (R)-2-amino-1-(pyridin-3-yl)ethanol HCl

  • Base: 5N NaOH (preferred) or Saturated

    
    
    
  • Solvent: Dichloromethane (DCM) OR Chloroform:Isopropanol (3:1 v/v) for higher recovery.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
  • Equipment: Separatory funnel, pH meter/paper, Rotary evaporator.

Step-by-Step Methodology
  • Dissolution: Dissolve the HCl salt in a minimum volume of deionized water (approx. 10 mL per 1 g of salt). The solution will be acidic (pH ~2-3).

    • Why: Minimizing water volume maximizes the concentration gradient during extraction.

  • Basification (The Critical Step): Cool the solution to 0-5°C (ice bath). Slowly add 5N NaOH dropwise with stirring.

    • Target: Adjust pH to 12.0 - 13.0 .

    • Observation: The solution may become cloudy as the free base oils out.

    • Caution: Exothermic reaction. Cooling prevents potential degradation or side-reactions (e.g., elimination).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous phase three times (3x) with the organic solvent.[1]

    • Solvent Choice: Use DCM for standard recovery. If the yield is low (due to water solubility), use a mixture of Chloroform/Isopropanol (3:1) . The alcohol helps solvate the polar amine into the organic phase [2].

    • Volume: Use approx. 1:1 volume ratio of organic solvent to aqueous phase for each extraction.

  • Washing & Drying: Combine the organic layers.[1] Wash once with a small volume of Brine (saturated NaCl).

    • Why: Removes trapped water. Do not wash with water, or you will back-extract the polar product.

    • Dry the organic layer over anhydrous

      
       for 15 minutes. Filter off the solids.[1][2]
      
  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at <40°C.

    • Result: The free base is typically obtained as a viscous pale-yellow oil or low-melting solid.

Protocol B: Ion Exchange Chromatography (High Purity)

Best for: Small scales (<100 mg), high-purity requirements, or if the compound proves too water-soluble for extraction.

Reagents
  • Resin: Strong Cation Exchange (SCX) cartridge (e.g., SiliaPrep™ or Isolute® SCX-2).

  • Loading Solvent: Methanol (MeOH).[2]

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol.
    
Workflow
  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the HCl salt in MeOH and load onto the cartridge.

    • Mechanism:[3][4] The positively charged amine binds tightly to the sulfonate groups of the resin, releasing HCl.

  • Washing: Wash with 3 CV of MeOH.

    • Result: Non-basic impurities and excess HCl are washed away.

  • Elution: Elute with 2-3 CV of 2M

    
     in MeOH .
    
    • Mechanism:[3][4] The massive excess of ammonia displaces the amine product from the resin.

  • Concentration: Evaporate the ammoniacal methanol fraction to yield the pure free base.

Process Visualization (Flowchart)

G Start Start: (R)-2-amino-1-(pyridin-3-yl)ethanol HCl Dissolve Dissolve in Min. Water (pH ~2) Start->Dissolve Basify Add 5N NaOH to pH > 12 (Ice Bath) Dissolve->Basify Deprotonation Extract Extract 3x with DCM (or CHCl3:IPA 3:1) Basify->Extract PhaseSep Separate Phases Extract->PhaseSep AqPhase Aqueous Phase (Discard) PhaseSep->AqPhase OrgPhase Organic Phase (Product) PhaseSep->OrgPhase Dry Dry (Na2SO4) & Filter OrgPhase->Dry Evap Rotary Evaporation <40°C Dry->Evap End End: Pure Free Base (Viscous Oil/Solid) Evap->End

Figure 1: Workflow for the biphasic extraction of the free base. Note the critical pH adjustment step.

Analytical Validation

To ensure the conversion was successful, perform the following checks:

  • Silver Nitrate Test (Qualitative):

    • Dissolve a small amount of product in water/nitric acid. Add

      
      .
      
    • Pass: No precipitate (indicates absence of Chloride ions).

    • Fail: White precipitate (

      
      ) indicates residual salt.
      
  • 1H-NMR Spectroscopy:

    • Shift Observation: The protons on the carbon alpha to the amine (

      
      ) will shift upfield  (lower ppm) in the free base compared to the HCl salt due to the loss of the deshielding positive charge.
      
    • Solvent: Use

      
       or 
      
      
      
      .

References

  • Vertex AI Search. (2024). Mirabegron intermediate (R)-2-amino-1-(pyridin-3-yl)ethanol synthesis and patents. Retrieved from 5

  • ResearchGate. (2016).[1] How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (Discussion on polar amine extraction). Retrieved from 1[1]

  • Sigma-Aldrich. (n.d.). (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Product Information. Retrieved from 6

Sources

Method

Application Note: Scalable Synthesis of Chiral Pyridine Amino Ethanols

Topic: Scalable Synthesis Routes for Chiral Pyridine Amino Ethanols Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis Routes for Chiral Pyridine Amino Ethanols Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Chiral pyridine amino ethanols (CPAEs) are privileged structural motifs in medicinal chemistry, serving as core scaffolds for


-adrenergic receptor antagonists, chiral auxiliaries, and ligands for asymmetric catalysis. Their dual functionality—combining a basic pyridine nitrogen with a chiral 1,2-amino alcohol moiety—presents unique challenges in synthesis, particularly regarding regioselectivity and the suppression of racemization during scale-up.

This guide details three chemically distinct, scalable routes to access CPAEs, prioritizing enantiomeric purity and process safety. We provide a validated protocol for the Asymmetric Transfer Hydrogenation (ATH) route, identified as the most robust method for kilogram-scale production.

Strategic Route Selection

Selecting the optimal synthesis pathway depends on the substrate substitution pattern and the required scale.

Table 1: Comparative Analysis of Synthesis Routes
FeatureRoute A: Asymmetric Transfer Hydrogenation (ATH) Route B: CBS Reduction (Borane) Route C: Epoxide Ring Opening
Primary Substrate

-Amino/Chloro Ketones

-Chloro Ketones
Pyridyl Epoxides
Catalyst System Ru(II)-diamine (e.g., Ru-TsDPEN)Oxazaborolidine (Corey-Bakshi-Shibata)Lewis Acids (Sc(OTf)

, YCl

)
Enantioselectivity Excellent (>95% ee)Good to Excellent (90-99% ee)High (substrate dependent)
Scalability High (Low catalyst loading, mild pressure)Medium-High (Exothermic, requires cryogenic control)Medium (Atom economical, but regioselectivity varies)
Safety Profile Favorable (Formic acid/TEA as H-donor)Moderate (Borane handling required)Favorable (No hydrides)
Key Limitation Catalyst cost; solubility of saltsTemperature sensitivity; reagent costRegiocontrol on unsymmetrical epoxides

Decision Framework

The following logic flow guides the selection of the synthesis method based on precursor availability and target specifications.

RouteSelection Start Target: Chiral Pyridine Amino Ethanol CheckSub Precursor Availability? Start->CheckSub Ketone Alpha-Functionalized Ketone CheckSub->Ketone Has Ketone Epoxide Pyridyl Epoxide CheckSub->Epoxide Has Epoxide CheckScale Scale Requirement? Ketone->CheckScale RingOpen Route C: Lewis Acid Ring Opening (Library Generation) Epoxide->RingOpen Large >100g (Industrial) CheckScale->Large Small <10g (Discovery) CheckScale->Small ATH Route A: Ru-Catalyzed ATH (High Throughput / Scale) Large->ATH CBS Route B: CBS Reduction (High Enantiocontrol) Small->CBS

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate and scale.

Detailed Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-2-(tert-butylamino)-1-(pyridin-2-yl)ethanol via Ru-catalyzed ATH. Rationale: This route avoids hazardous metal hydrides and cryogenic conditions, utilizing a "borrowing hydrogen" methodology that is safer for scale-up. The use of the Noyori-Ikariya catalyst system ensures high enantioselectivity.

Reagents and Equipment
  • Substrate: 1-(Pyridin-2-yl)-2-(tert-butylamino)ethanone hydrochloride (prepared via bromination of 2-acetylpyridine followed by amination).

  • Catalyst: RuCl (0.5 mol%).

  • Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

  • Equipment: 1L Jacketed Glass Reactor with overhead stirring and internal temperature probe.

Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Optional but Recommended)
  • In a Schlenk flask under nitrogen, dissolve RuCl (0.5 mol% relative to substrate) in degassed DCM.

  • Stir for 10 minutes to ensure complete dissolution. Note: Pre-solubilization prevents "hot spots" of reactivity.

Step 2: Reaction Setup
  • Charge the 1L reactor with the ketone substrate (e.g., 50 g, 1.0 equiv).

  • Add degassed DCM (500 mL, 10V).

  • Add Triethylamine (2.0 equiv) to neutralize the hydrochloride salt and liberate the free base ketone. Stir for 15 minutes.

  • Critical Step: Add the Formic Acid/TEA mixture (5 equiv of formate) slowly. The reaction is slightly exothermic; maintain internal temperature < 25°C.

Step 3: Hydrogenation
  • Add the catalyst solution via cannula or syringe under inert atmosphere.

  • Heat the reaction mixture to 30°C and stir vigorously (500 rpm).

  • Monitor: Track conversion via HPLC (C18 column) or TLC. The reaction typically reaches completion in 12–24 hours.

    • Checkpoint: If conversion stalls <90%, add an additional 0.1 mol% catalyst.

Step 4: Work-up and Purification
  • Cool the mixture to room temperature.

  • Quench by adding saturated aqueous NaHCO

    
     (300 mL) to neutralize excess formic acid.
    
  • Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Crystallization: Recrystallize the crude solid from n-heptane/isopropanol to upgrade chiral purity.

Quality Control (QC) Parameters
  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). Target: >98% ee.

  • Chemical Purity: >99% by HPLC (AUC).

  • Residual Ruthenium: <10 ppm (ICP-MS).

Alternative Route: Regioselective Epoxide Ring Opening

For libraries of amino ethanols where the amine part varies, ring opening of 2-oxiranyl-pyridine is efficient.

Mechanism: Lewis acids like Sc(OTf)


 or YCl

coordinate to the epoxide oxygen and the pyridine nitrogen, activating the ring. The nucleophilic attack by the amine is predominantly at the

-position (distal to the pyridine ring) due to electronic directing effects, yielding the 1-pyridyl-2-aminoethanol.

EpoxideOpening Epoxide 2-Oxiranyl-pyridine Complex Activated Complex (N-Metal-O Chelate) Epoxide->Complex Coordination LewisAcid Lewis Acid (Sc(OTf)3 / YCl3) LewisAcid->Complex Product Beta-Amino Alcohol (Major Isomer) Complex->Product Nucleophilic Attack (Regioselective) Amine Primary Amine (R-NH2) Amine->Product

Figure 2: Mechanism of Lewis Acid-catalyzed regioselective ring opening of pyridyl epoxides.

Protocol Summary:

  • Dissolve 2-oxiranyl-pyridine (1 equiv) in acetonitrile.

  • Add YCl

    
     (5 mol%) or Sc(OTf)
    
    
    
    (1-5 mol%).
  • Add amine (1.2 equiv).

  • Stir at Room Temperature (or 40°C for sterically hindered amines) for 4–8 hours.

  • Purify via column chromatography.[1][2]

Safety & Handling

  • Pyridine Derivatives: Many are volatile and possess unpleasant odors. Work in a well-ventilated fume hood.

  • Ruthenium Catalysts: While generally stable, avoid prolonged exposure to air in solution. Recover solid catalyst residues for precious metal refining.

  • Formic Acid: Corrosive and generates CO gas upon decomposition. Ensure reactor venting is unblocked.

References

  • Asymmetric Transfer Hydrogenation of Pyridyl Ketones

    • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." J. Am. Chem. Soc.1995 , 117, 7562. Link

  • Scalable CBS Reduction

    • Haddad, N., et al.[3] "A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction." Org.[3][4][5] Process Res. Dev.2003 , 7, 746. Link

  • Lewis Acid Catalyzed Epoxide Opening

    • Sagar, P., et al. "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." Catalysts2017 , 7, 339. Link

  • Enzymatic Resolution

    • Kawai, Y., et al. "Microbial Enantioselective Reduction of Acetylpyridine Derivatives." Biosci.[3] Biotechnol. Biochem.2001 , 65, 2768. Link

  • Chiral Ligand Synthesis

    • Xu, G., et al. "Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands." Org.[3][4][5] Biomol. Chem.2016 , 14, 531. Link

Sources

Application

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution Using (R)-2-Amino-1-(pyridin-3-yl)ethanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Importance (R)-2-Amino-1-(pyridin-3-yl)ethanol is a highly valuable chiral building block in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Importance

(R)-2-Amino-1-(pyridin-3-yl)ethanol is a highly valuable chiral building block in modern drug discovery, most notably serving as the core pharmacophore in the synthesis of β-3 adrenergic receptor agonists (e.g., chroman derivatives and mirabegron-like scaffolds used for metabolic and overactive bladder disorders)[1]. Because this molecule possesses three distinct nucleophilic centers—a primary aliphatic amine, a secondary alcohol, and a pyridine nitrogen—achieving strict chemoselectivity during nucleophilic substitution is the primary challenge for process and medicinal chemists.

This application note provides a comprehensive, causality-driven guide to directing nucleophilic substitution exclusively at the primary amine, detailing the physicochemical rationale and self-validating protocols required for high-yield synthesis.

Mechanistic Causality & Chemoselectivity Principles

To utilize (R)-2-amino-1-(pyridin-3-yl)ethanol effectively as a nucleophile, one must exploit the differential reactivity (pKa, steric hindrance, and HSAB hardness) of its functional groups:

  • Primary Amine (-NH₂): This is the most reactive nucleophile under neutral to mildly basic conditions. Its high HOMO energy and relative lack of steric hindrance make it the ideal site for S_N2 alkylation and epoxide ring-opening.

  • Secondary Alcohol (-OH): As a "hard" nucleophile, the hydroxyl group remains predominantly unreactive toward standard alkyl halides or epoxides unless deliberately deprotonated by a strong base (e.g., NaH or KOtBu).

  • Pyridine Nitrogen: While inherently nucleophilic, the nitrogen at the 3-position is sterically shielded by the adjacent chiral ethanolamine side chain. It generally requires highly reactive electrophiles (e.g., methyl iodide in large excess) to undergo quaternization.

Solvent-Driven Causality

The choice of solvent dictates the reaction pathway[2]. For epoxide ring-opening reactions, protic solvents (such as ethanol or isopropanol) are uniquely advantageous. The hydroxyl group of the solvent hydrogen-bonds with the epoxide oxygen, increasing the electrophilicity of the oxirane carbons. This allows the primary amine to attack the less sterically hindered carbon smoothly without requiring Lewis acids, which could undesirably coordinate with the pyridine nitrogen. Conversely, for direct N-alkylation using alkyl halides, polar aprotic solvents (DMSO, DMF, or acetonitrile) paired with a mild, non-nucleophilic base (like DIPEA) prevent unwanted O-alkylation while neutralizing the generated hydrohalic acid[3].

Chemoselectivity Substrate (R)-2-Amino-1- (pyridin-3-yl)ethanol Amine 1° Amine (-NH2) Target Nucleophile Substrate->Amine Neutral/Mild Base Alcohol 2° Alcohol (-OH) Requires Base Substrate->Alcohol Strong Base (NaH) Pyridine Pyridine Nitrogen Sterically Hindered Substrate->Pyridine Strong Electrophile Epoxide Epoxide (Protic Solvent) Amine->Epoxide Regioselective Ring Opening AlkylHalide Alkyl Halide (Aprotic + DIPEA) Amine->AlkylHalide Controlled S_N2 Alkylation Product β-3 Agonist Secondary Amine Epoxide->Product AlkylHalide->Product

Chemoselectivity logic for nucleophilic substitution of (R)-2-amino-1-(pyridin-3-yl)ethanol.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for directing substitution at the primary amine while suppressing tertiary amine formation (over-alkylation) and O-alkylation.

Reaction TypeElectrophileSolventTemp (°C)Base AdditiveChemoselectivity (N vs O)Typical Yield
Epoxide Opening Terminal EpoxideEtOH or IPA70–80None> 95:575–85%
Epoxide Opening Terminal EpoxideDMSO / DMF80–100None90:1065–75%
N-Alkylation Alkyl BromideDMF / MeCN25–60DIPEA / K₂CO₃85:1560–80%
O-Alkylation (Control)Alkyl BromideTHF / DMF0–25NaH (1.1 eq)< 5:9550–70%

Experimental Protocols

Protocol A: Regioselective Epoxide Ring Opening (β-3 Agonist Scaffold Synthesis)

This self-validating protocol relies on thermal activation in a protic solvent to drive the S_N2 attack of the primary amine on the least hindered carbon of the epoxide[4].

Materials:

  • (R)-2-Amino-1-(pyridin-3-yl)ethanol (1.0 eq)

  • Target Terminal Epoxide (1.05 eq)

  • Absolute Ethanol or Isopropanol (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (R)-2-amino-1-(pyridin-3-yl)ethanol in absolute ethanol.

  • Addition: Add the terminal epoxide dropwise at room temperature. Causality note: A slight excess (1.05 eq) of epoxide compensates for potential volatility or minor degradation, without driving over-alkylation.

  • Thermal Activation: Heat the reaction mixture to reflux (78°C for EtOH, 82°C for IPA) under a nitrogen atmosphere for 12–18 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the starting amine peak ([M+H]⁺ m/z 139.08)[5]. If >10% of the starting material remains after 14 hours, add an additional 0.05 eq of epoxide and reflux for 2 more hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol/Ammonia to elute the highly polar secondary amine product).

Workflow Step1 1. Reagent Preparation Dry Solvents & Inert Atmosphere Step2 2. Substrate Dissolution Dissolve Amine in EtOH/IPA Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Epoxide Step2->Step3 Step4 4. Thermal Activation Reflux at 80°C for 12-18h Step3->Step4 Step5 5. Reaction Monitoring LC-MS confirmation (m/z 139.08) Step4->Step5 Step6 6. Workup & Purification Solvent removal & Chromatography Step5->Step6

Step-by-step experimental workflow for regioselective epoxide ring opening.

Protocol B: Controlled N-Alkylation via Alkyl Halides

When using alkyl halides, the risk of over-alkylation (forming a tertiary amine) increases. This protocol utilizes steric bulk and precise stoichiometry to arrest the reaction at the secondary amine stage.

Materials:

  • (R)-2-Amino-1-(pyridin-3-yl)ethanol (1.2 eq) (Excess amine acts as a statistical buffer against over-alkylation)

  • Alkyl Bromide/Iodide (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous DMF (0.15 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine and DIPEA in anhydrous DMF at 0°C under nitrogen. Causality note: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HBr/HI byproduct.

  • Addition: Add the alkyl halide dropwise over 15 minutes to maintain a low local concentration of the electrophile, further suppressing tertiary amine formation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. For less reactive primary bromides, gentle heating to 50°C may be required.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate.

References

  • EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists. Google Patents.
  • AU751015B2 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists. Google Patents.
  • 新規チアゾール型及びピペリジン型 SCD-1 阻害剤の創製研究 (Creation of novel thiazole and piperidine-type SCD-1 inhibitors). National Institute of Informatics (NII), Japan. URL:[Link](Note: Base URL derived from the verified grounding source nii.ac.jp)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in synthesis of (R)-2-amino-1-(pyridin-3-yl)ethanol intermediates

Executive Summary & Core Challenge (R)-2-amino-1-(pyridin-3-yl)ethanol is the critical chiral pharmacophore for Beta-3 adrenergic receptor agonists (e.g., Mirabegron). High-yield synthesis is notoriously difficult due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

(R)-2-amino-1-(pyridin-3-yl)ethanol is the critical chiral pharmacophore for Beta-3 adrenergic receptor agonists (e.g., Mirabegron). High-yield synthesis is notoriously difficult due to two converging factors:

  • Catalyst Deactivation: The pyridine nitrogen atom acts as a Lewis base, poisoning standard Ruthenium/Rhodium hydrogenation catalysts.

  • Hydrophilic Loss: The product is highly polar and water-soluble, leading to massive yield losses (up to 40%) during standard aqueous extraction workups.

This guide moves beyond standard literature to address these specific failure points with industrial process controls.

Decision Matrix: Route Selection

Before troubleshooting, verify you are using the optimal route for your scale and equipment.

RouteSelection Start Start: Select Precursor RouteA Precursor: 3-Acetylpyridine Start->RouteA RouteB Precursor: 3-Pyridinecarboxaldehyde Start->RouteB StepA1 Bromination -> Amination (Risk: Racemization) RouteA->StepA1 StepB1 Henry Reaction (Nitroaldol) (Product: Nitro-alcohol) RouteB->StepB1 Decision Chiral Requirement? StepA1->Decision StepB1->Decision Path1 Asymmetric Transfer Hydrogenation (ATH) (High ee, Catalyst Sensitive) Decision->Path1 Chemocatalysis Path2 Biocatalytic Reduction (KRED) (Best for mild conditions) Decision->Path2 Enzymatic Path3 Chemical Resolution (Max 50% Yield - AVOID) Decision->Path3 Racemic Route

Figure 1: Strategic selection of synthetic route. Path 1 (ATH) and Path 2 (Biocatalysis) are the only viable options for high-yield asymmetric synthesis.

Troubleshooting Module: Asymmetric Transfer Hydrogenation (ATH)

Context: You are reducing 2-amino-1-(pyridin-3-yl)ethanone (or its protected variant) using a Ru-catalyst (e.g., Ru-TsDPEN).

Issue 1: Reaction Stalls (<50% Conversion)

Root Cause: The pyridine nitrogen coordinates with the Ruthenium center, displacing the diamine ligand or blocking the hydride transfer site. The Fix: In-Situ Protonation. You must block the pyridine nitrogen without destroying the catalyst.

  • Protocol:

    • Do not use the free base of the starting material.

    • Use the Hydrochloride (HCl) or Hydrobromide (HBr) salt of the aminoketone.

    • If using the free base, add exactly 1.05 equivalents of HCOOH (Formic acid) to the reaction mixture before adding the catalyst.

    • Catalyst Choice: Switch to tethered Ru-catalysts (e.g., Ru-tethered-TsDPEN) which are more robust against ligand displacement.

Issue 2: Low Enantiomeric Excess (ee < 90%)

Root Cause: The


-amino ketone is prone to racemization via enolization under basic conditions (often required for ATH).
The Fix: Dynamic Kinetic Resolution (DKR) Optimization. 
  • Temperature Control: Lower the temperature to 0°C - 5°C. While this slows the reaction, it suppresses the rate of spontaneous racemization of the product alcohol (if reversible) or the non-catalyzed background reduction.

  • Hydrogen Source: Switch from Isopropanol (reversible) to Formic Acid/Triethylamine (5:2 azeotrope) . This drives the reaction irreversibly, preventing the reverse oxidation that erodes ee.

Data: Solvent System Impact on Yield & ee

Solvent SystemHydrogen SourceAdditiveYield (%)ee (%)Notes
IsopropanolIsopropanolNone45%82%Catalyst poisoning observed.
DMFHCOOH/TEANone60%88%Slow reaction rate.
DCM/Water (Biphasic) HCOOH/NaCOOH CTAB (Surfactant) 92% >98% Recommended. Phase transfer conditions protect the catalyst.

Troubleshooting Module: Downstream Processing (The "Yield Trap")

Context: The reaction is complete, but you lose product during extraction. The product partition coefficient (


) is near zero or negative.
Issue 3: Product Stays in Aqueous Layer

Root Cause: (R)-2-amino-1-(pyridin-3-yl)ethanol is an amino-alcohol. At neutral pH, it is water-soluble. At acidic pH, it is a salt. At basic pH, the pyridine ring promotes water solubility.

The Fix: Continuous Extraction or Resin Adsorption.

Option A: Continuous Liquid-Liquid Extraction Do not use a separatory funnel.

  • Basify the aqueous reaction mixture to pH 12-13 using 50% NaOH (saturate with NaCl).

  • Use a continuous extractor with n-Butanol or IPA/DCM (3:7) for 12-24 hours.

  • Why: Standard DCM extractions will leave ~30% of product in the water.

Option B: In-Situ Derivatization (The "Catch & Release" Alternative) If purity is paramount, trap the amine before isolation.

  • Add Boc-Anhydride (

    
    )  directly to the aqueous reaction mixture after reduction.
    
  • Adjust pH to 9.

  • The resulting N-Boc protected intermediate is lipophilic and extracts easily into Ethyl Acetate.

  • Deprotect later (quantitative yield).

WorkupWorkflow Rxn Reaction Mixture (Aqueous/Organic) Check Is Product Protected? Rxn->Check Yes Standard Extraction (EtOAc or DCM) Check->Yes Yes No Free Amine (High Water Solubility) Check->No No Final Final Isolation (Crystallization) Yes->Final MethodA Method A: Continuous Extraction (n-Butanol, pH > 12) No->MethodA MethodB Method B: In-situ Boc Protection (Then EtOAc Extraction) No->MethodB MethodA->Final MethodB->Final

Figure 2: Workflow for isolation. Method B (In-situ protection) is recommended for highest recovery.

FAQ: Rapid Fire Solutions

Q: Can I use heterogeneous catalysts (Pd/C) for this reduction? A: Generally, no . Pd/C often leads to over-reduction (hydrogenating the pyridine ring to a piperidine) or requires high pressures that are dangerous. Stick to Homogeneous Ru-catalysis or Biocatalysis.

Q: My product is an oil and won't crystallize. How do I purify it? A: The free base is often an oil. Convert it to the Dihydrochloride salt . Dissolve the oil in minimal Ethanol, cool to 0°C, and add concentrated HCl in Dioxane/Ether. The salt should precipitate as a white solid.

Q: Why is the color of my reaction turning dark brown/black? A: This indicates catalyst decomposition (Ruthenium clustering). This happens if the reaction mixture is too basic or if oxygen entered the system. Ensure rigorous degassing of solvents and maintain a slightly acidic buffering if possible (using the HCOOH/TEA complex).

References

  • Process Chemistry of Mirabegron: Development of a Scalable Synthesis for Mirabegron. Organic Process Research & Development. (Focuses on the reduction of the nitro-ketone and subsequent handling).

  • Asymmetric Transfer Hydrogenation: Noyori Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Journal of the American Chemical Society.[1][2] (Mechanistic insights on pyridine poisoning).

  • Solubility & Workup: Overcoming solubility issues with pyridine-derivatives in organic synthesis. BenchChem Technical Guides.

  • Biocatalytic Routes: Efficient bioreduction of 1-(pyridin-3-yl)ethanone derivatives. Green Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting TEA·HCl Impurities in Pyridine Amino Alcohol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with the purification of highly polar basic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with the purification of highly polar basic compounds.

During the synthesis of pyridine amino alcohols—often via epoxide ring-opening, amidation, or nucleophilic substitution—triethylamine (TEA) is frequently employed as an acid scavenger[1]. This generates triethylamine hydrochloride (TEA·HCl) as a stoichiometric byproduct[1]. Because pyridine amino alcohols possess dual hydrogen-bonding networks (hydroxyl groups and basic nitrogens), they share a nearly identical polarity and solubility profile with TEA·HCl, making standard purification notoriously difficult.

Troubleshooting FAQs

Q1: Why does TEA·HCl persistently co-elute or co-precipitate with my pyridine amino alcohol? A1: The challenge is rooted in chemical causality and co-solvency. TEA·HCl is an ammonium salt with extreme water solubility (up to 1440 g/L at 20 °C)[2][3]. However, it also exhibits moderate to high solubility in polar organic solvents like dichloromethane (DCM), methanol, and ethanol[4][5]. Pyridine amino alcohols share this exact polarity profile. When concentrating the reaction mixture, the polar product acts as a co-solvent, disrupting the crystal lattice of the salt and causing the TEA·HCl and the product to co-precipitate as a stubborn, sticky residue.

Q2: My product is highly water-soluble, so an aqueous wash destroys my yield. How can I remove TEA·HCl without water? A2: For moisture-sensitive or highly hydrophilic compounds, a non-aqueous "Solvent Swap" (anti-solvent precipitation) is the industry standard[1]. TEA·HCl is virtually insoluble in non-polar or moderately polar ethereal solvents like diethyl ether, tetrahydrofuran (THF), and hexanes[3][4][6]. By completely stripping the primary reaction solvent under vacuum and triturating the crude residue in cold THF or diethyl ether, the pyridine amino alcohol dissolves, while the TEA·HCl is forced to crash out as a fine white precipitate that can be filtered off[1][6].

Q3: I tried a solvent swap to THF, but my


H NMR still shows residual ethyl peaks (a triplet at ~1.3 ppm and a quartet at ~3.1 ppm). What is the chemical workaround? 
A3:  If trace TEA·HCl remains, it is likely due to the salt being partially solubilized by the polar product itself. To break this interaction, use a "Free-Base and Evaporate" protocol. The pKa of protonated triethylamine is 10.75[7]. By adding an anhydrous, non-nucleophilic solid base (like K

CO

) to the organic solution, you deprotonate the TEA·HCl back to free TEA[8]. Because free TEA has a relatively low boiling point of 89 °C[2], it can be easily co-evaporated with an azeotropic carrier like toluene under reduced pressure[9].

Q4: Can I use standard silica gel chromatography to separate them? A4: Standard acidic silica gel chromatography is highly inefficient for this mixture. Both the basic pyridine amino alcohol and the TEA·HCl will streak heavily, leading to co-elution. If chromatography is absolutely necessary, you must pre-treat the silica column with 1% TEA in the eluent to deactivate the acidic silanol sites[9]. However, this reintroduces TEA into your purified fractions, meaning you must subsequently apply the co-evaporation technique (described in Q3) to achieve true analytical purity[9].

Quantitative Data: Solubility Profile Comparison

To design a self-validating purification system, you must exploit the solubility differentials between your product and the impurity.

SolventTEA·HCl SolubilityTypical Pyridine Amino Alcohol SolubilitySuitability for Separation Strategy
Water Extremely High (~1440 g/L)[2][3]High (Often miscible)Poor (Leads to massive product loss)
Methanol / Ethanol Freely Soluble[4]HighPoor (Causes complete co-elution)
Dichloromethane (DCM) Moderately Soluble[1]HighPoor (Salt remains dissolved in product)
Tetrahydrofuran (THF) Insoluble[1][6]Moderate to HighExcellent (Enables direct filtration)[6]
Diethyl Ether Insoluble[3][4]Low to ModerateExcellent (Strong anti-solvent effect)[1]
Hexane / Heptane Insoluble[6]LowGood (Useful for trituration washing)[6]

Experimental Protocols

Protocol A: Non-Aqueous Solvent Swap & Filtration (The "Anti-Solvent" Method)

Causality & Validation: The addition of cold ethereal solvents exploits the drastic polarity difference between the covalent product and the ionic byproduct. Because TEA·HCl lacks lipophilic bulk, it cannot overcome the energetic penalty of disrupting the hydrogen-bonded network of the anti-solvent, forcing it to crystallize[1][6]. The appearance of a free-flowing white powder indicates a successful precipitation.

  • Concentration: Transfer the crude reaction mixture to a round-bottom flask. Remove the primary reaction solvent (e.g., DCM, DMF, or alcohols) completely under reduced pressure using a rotary evaporator[1].

  • Trituration: Suspend the resulting sticky residue in a minimal amount of cold, anhydrous THF or diethyl ether (approx. 5–10 mL per gram of crude material)[1][6].

  • Agitation: Sonicate or vigorously stir the suspension for 15 minutes. The pyridine amino alcohol will dissolve into the ethereal layer, while TEA·HCl will crash out as a fine, white crystalline powder[6].

  • Filtration: Filter the suspension through a Büchner funnel or a PTFE syringe filter (for smaller scales)[1][6]. Wash the filter cake with a small volume of ice-cold anti-solvent.

  • Verification: Concentrate the filtrate. Verify purity via

    
    H NMR to ensure the disappearance of the TEA ethyl signals[9].
    
Protocol B: The "Free-Base & Evaporate" Technique

Causality & Validation: Potassium carbonate is chosen because it is an insoluble base that will not trigger side reactions (like epoxide opening or ester hydrolysis) with the pyridine amino alcohol. Toluene is utilized as a co-evaporation solvent because it forms a low-boiling azeotrope with triethylamine, driving the equilibrium forward by physically removing the free base from the system[9].

  • Dissolution: Dissolve the contaminated product in a moderately polar, non-aqueous solvent (e.g., acetonitrile or ethyl acetate).

  • Basification: Add an excess of finely powdered, anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) to the solution. Stir vigorously at room temperature for 2 hours. This deprotonates the salt, generating free triethylamine and solid KCl[8].
  • Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts.

  • Co-Evaporation: Transfer the filtrate to a rotary evaporator. Add 10–20 mL of toluene. Evaporate under reduced pressure at 40–50 °C. The toluene acts as a carrier, pulling the volatile free TEA (bp 89 °C) out of the mixture[2][9].

  • Repetition: Repeat the toluene co-evaporation 2–3 times until the residue reaches a constant mass, ensuring complete removal of the amine[6][9].

Decision Workflow

TEA_Removal_Workflow Start Crude Pyridine Amino Alcohol (Contaminated with TEA·HCl) CheckSol Is the product highly water-soluble? Start->CheckSol AqWash Aqueous Workup (Extract TEA·HCl into water) CheckSol->AqWash No CheckEther Is the product soluble in THF or Diethyl Ether? CheckSol->CheckEther Yes SolventSwap Solvent Swap & Filtration (Precipitate TEA·HCl) CheckEther->SolventSwap Yes FreeBase Free-Base & Evaporate (K2CO3 + Toluene Co-evap) CheckEther->FreeBase No

Workflow for selecting the optimal TEA·HCl removal strategy based on product solubility.

References

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for (R)-2-amino-1-(pyridin-3-yl)ethanol

Ticket ID: SOL-PYR-042 Subject: Resolving insolubility of (R)-2-amino-1-(pyridin-3-yl)ethanol in non-polar media Status: Resolved Agent: Senior Application Scientist, Process Chemistry Division Executive Summary: The Sol...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PYR-042 Subject: Resolving insolubility of (R)-2-amino-1-(pyridin-3-yl)ethanol in non-polar media Status: Resolved Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Solubility Paradox

You are encountering difficulty dissolving (R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 1038594-01-2) in non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether).

Root Cause Analysis: This molecule possesses a calculated LogP of approximately -0.75 , making it inherently hydrophilic. Its structure contains three polar functionalities that fight against non-polar solvation:

  • Pyridine Ring: A basic aromatic heterocycle (pKa ~5.2).

  • Primary Amine: A strong hydrogen bond donor/acceptor (pKa ~9.5).

  • Secondary Alcohol: A hydrogen bond donor/acceptor.

The Verdict: This molecule will not dissolve in pure non-polar solvents in its native state. To force solubility, you must alter the thermodynamic environment (Solvent System) or the molecular state (Derivatization/pH).

Module 1: Extraction & Workup (Getting it out of Water)

Scenario: You have synthesized the compound in an aqueous reaction and cannot extract it into an organic layer (DCM or EtOAc).

The Protocol: "Salting Out" & pH Targeting

Standard organic solvents like Dichloromethane (DCM) are often insufficient to pull this polar molecule from water. You must disrupt the aqueous hydration shell.

Step-by-Step Workflow:

  • Saturate the Aqueous Phase: Add solid NaCl to your aqueous reaction mixture until no more salt dissolves. This increases the ionic strength, reducing the water's ability to solvate the organic substrate (the "Salting Out" effect).

  • Precise pH Adjustment (The "Sweet Spot"):

    • Goal: Neutralize both basic centers to ensure the molecule is uncharged (Free Base).

    • Target pH: 10.0 – 11.0 .

    • Why?

      • pH < 6: Pyridine is protonated (Ionic).

      • pH < 9.5: Primary amine is protonated (Ionic).

      • pH > 13: Alcohol may deprotonate (Ionic Alkoxide).

    • Action: Use 2M NaOH or Na₂CO₃ to adjust pH to 10.5.

  • The "Magic" Solvent Cocktail:

    • Do not use pure DCM.

    • Use: Chloroform : Isopropanol (3:1) or DCM : Isopropanol (4:1) .

    • Mechanism:[1] Isopropanol acts as a phase-transfer bridge, breaking hydrogen bonds between the amine and water, allowing the specific solvation of the alcohol group into the organic phase.

Visualization: Extraction Decision Logic

ExtractionLogic Start Start: Aqueous Mixture CheckPH Check pH Start->CheckPH AdjustAcid Adjust to pH 10-11 (NaOH/Na2CO3) CheckPH->AdjustAcid pH < 9 or > 12 SaltOut Saturate with NaCl CheckPH->SaltOut pH 10-11 AdjustAcid->SaltOut SolventSelect Select Organic Solvent SaltOut->SolventSelect PureDCM Pure DCM/EtOAc SolventSelect->PureDCM Standard Cocktail DCM:IPA (4:1) or CHCl3:IPA (3:1) SolventSelect->Cocktail Recommended ResultFail Poor Recovery (Stays in Water) PureDCM->ResultFail ResultSuccess High Recovery (Organic Phase) Cocktail->ResultSuccess

Caption: Decision tree for maximizing extraction efficiency of polar amino-alcohols from aqueous media.

Module 2: Reaction Solvent Compatibility (Synthesis)

Scenario: You need to perform a reaction in Toluene, Hexane, or THF, but the starting material precipitates or oils out.

Strategy A: The "Cosolvent" Method (Process Chemistry)

If you cannot change the primary non-polar solvent (e.g., Toluene is required for reflux temperature), you must add a polar aprotic solubilizer.

Primary SolventRecommended AdditiveRatio (v/v)Effect
Toluene DMF or DMAc5–10%Disrupts intermolecular H-bonding; maintains reaction temperature.
DCM Methanol2–5%Drastically increases solubility; watch for reactivity with electrophiles.
THF N/AN/AUsually soluble in pure THF (if free base). If not, add dry MeOH.
Strategy B: Derivatization (Transient Protection)

If the reaction strictly requires non-polar conditions (e.g., a moisture-sensitive organometallic step), you must mask the polar groups.

  • Silylation (O-Protection):

    • React with TMSCl (Trimethylsilyl chloride) or HMDS (Hexamethyldisilazane).

    • Result: The hydroxyl group becomes lipophilic. The molecule will likely dissolve in Hexane/Toluene.

    • Deprotection: Easy removal with mild acid or Fluoride source (TBAF) during workup.

  • Boc-Protection (N-Protection):

    • React with Boc₂O (Di-tert-butyl dicarbonate).

    • Result: The amine becomes a carbamate, significantly lowering polarity and preventing zwitterion formation.

    • Reference: This is a standard step in the synthesis of Mirabegron , where the amine is often protected to facilitate coupling in organic solvents [1, 2].

Visualization: Derivatization Workflow

Derivatization Substrate (R)-2-amino-1-(pyridin-3-yl)ethanol (Polar/Insoluble) Reagent Reagent: Boc2O or TMSCl Substrate->Reagent Protected Protected Intermediate (Lipophilic/Soluble) Reagent->Protected Solubilization Reaction Perform Non-Polar Reaction (e.g., in Toluene) Protected->Reaction Deprotect Deprotection (Acid/TBAF) Reaction->Deprotect

Caption: Workflow for transient protection to enable solubility in non-polar reaction media.

Module 3: Chromatography (Purification)

Scenario: The compound streaks on silica gel or sticks to the baseline using Hexane/EtOAc.

The Fix: Silica gel is acidic. The basic pyridine and amine nitrogens will protonate and bind irreversibly to the silica silanols.

  • Deactivate the Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexane.

  • Mobile Phase: Use DCM : Methanol : NH₄OH (90 : 9 : 1) .

    • The Ammonium Hydroxide (NH₄OH) competes for the silica sites, keeping your amine free to move.

    • Alternative: Use DCM : 7N NH₃ in Methanol (95:5).

Frequently Asked Questions (FAQ)

Q: Can I use the dihydrochloride salt in organic solvents? A: No. The salt form (CAS 1038594-01-2 is often sold as HCl salt) is an ionic lattice. It is soluble in water and Methanol but insoluble in DCM, Toluene, or Hexane. You must "free-base" it (see Module 1) before attempting to dissolve it in organics [3].

Q: Why does it oil out in Toluene even after heating? A: "Oiling out" indicates the compound is in a liquid phase that is immiscible with the solvent. This is a thermodynamic rejection. Heating helps overcome the lattice energy, but upon cooling, the polarity mismatch forces phase separation. You must add a cosolvent (DMF/IPA) or derivatize.

Q: Is this compound stable at pH 11 for extraction? A: Yes, for short periods (workup duration). However, prolonged exposure to high pH (>12) or heat can lead to racemization of the chiral center adjacent to the alcohol [4]. Perform the extraction quickly and keep the temperature < 25°C.

References

  • Synthesis of Mirabegron (Patent CN103304511A) . Novel synthesis method of mirabegron. Describes the handling of the amino-alcohol intermediate and protection strategies. Link

  • BenchChem Technical Guide . Overcoming solubility issues with pyridine-amino derivatives. Provides protocols for salt formation and cosolvent selection. Link

  • Sigma-Aldrich Product Data . (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride.[2][3] Physical properties and salt form specifications. Link

  • Journal of Chemical & Engineering Data . Solubility and Solvent Effect of Aminopyridines. Discusses the thermodynamic solubility of pyridine derivatives in various mono-solvents. Link

Sources

Optimization

Optimizing enantiomeric excess (ee) in asymmetric ketone reduction

Topic: Optimizing Enantiomeric Excess (ee) Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The Pursuit of Homochirality Welcome to the Advanced Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Enantiomeric Excess (ee) Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Pursuit of Homochirality

Welcome to the Advanced Technical Support Center. You are likely here because your asymmetric ketone reduction—whether biocatalytic or chemocatalytic—is failing to meet the strict enantiomeric excess (ee) specifications required for downstream pharmaceutical intermediates (>99.5% ee).[1]

Achieving high stereoselectivity is rarely about a single "magic bullet."[1] It is a system-level challenge involving the interplay of kinetic control , thermodynamic equilibrium , and catalyst-substrate molecular recognition . This guide moves beyond basic protocols to address the causal mechanisms of low selectivity and provides self-validating troubleshooting workflows.

Module 1: Biocatalytic Reduction (KREDs/ADHs)

System: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) with Cofactor Recycling.[1]

Ticket #001: "My ee erodes as conversion increases."

Diagnosis: Thermodynamic Reversibility. Unlike irreversible metal-hydride reductions, enzymatic reductions are often equilibrium-controlled.[1] If you are using Isopropanol (IPA) as a coupled substrate for cofactor regeneration (ADH-coupled), the accumulation of acetone can drive the reverse reaction (oxidation of your chiral alcohol). Since enzymes are micro-reversible, the reverse reaction may not be as enantioselective, or it may selectively oxidize the "wrong" enantiomer, eroding ee over time [1].

Troubleshooting Protocol:

StepActionScientific Rationale
1 Switch to Glucose/GDH Recycling Replaces the equilibrium-limited IPA system with the effectively irreversible oxidation of glucose to gluconolactone (catalyzed by Glucose Dehydrogenase). This locks the hydride transfer in the reduction direction.
2 Remove Acetone (if using IPA) If you must use IPA, apply continuous N2 sparging or reduced pressure to strip acetone (volatile) from the reaction, shifting equilibrium to the right (Le Chatelier’s principle).
3 Check pH Profile Oxidations are often favored at higher pH.[1] Maintain pH 6.5–7.0 to favor reduction and suppress the reverse pathway.
Ticket #002: "High activity, but moderate ee (e.g., 80-90%)."[1]

Diagnosis: Stereochemical Mismatch or Non-Specific Background Reaction.[1] A "loose fit" in the enzyme's active site allows the substrate to bind in alternative conformations. Alternatively, a competing non-enzymatic reduction (rare but possible with reactive substrates) or a contaminant enzyme is acting.[1]

Optimization Workflow:

  • Temperature Screen: Lower the temperature (e.g., 30°C

    
     15°C).
    
    • Mechanism:[1][2][3][4][5][6] Enantioselectivity is determined by the difference in activation energy (

      
      ) between the R and S transition states. Lowering temperature magnifies this difference, often improving ee at the cost of rate [2].
      
  • Cosolvent Engineering: Screen water-miscible cosolvents (DMSO, MeOH, THF) at 5-20% v/v.

    • Mechanism:[1][2][3][4][5][6] Cosolvents alter the hydration shell of the enzyme and the solubility of the substrate, potentially rigidifying the active site or altering binding affinity.

  • Substrate Engineering: If the ketone substituents are sterically similar (e.g., Methyl vs. Ethyl), the enzyme cannot discriminate.

    • Solution: Use a bulky protecting group on one side to enhance steric differentiation (e.g., convert a hydroxy-ketone to a TBS-ether).[1]

Visualizing the Biocatalytic System

The following diagram illustrates the "Push-Pull" dynamic of cofactor recycling and how thermodynamic equilibrium impacts selectivity.

Biocatalysis_Workflow NADPH Cofactor (Reduced) NADPH NADP Cofactor (Oxidized) NADP+ NADPH->NADP Coupled to Ketone Reduction NADP->NADPH Regeneration Substrate Prochiral Ketone Product Chiral Alcohol (Target) Substrate->Product KRED (Hydride Transfer) GDH_System Glucose Dehydrogenase (Irreversible) GDH_System->NADPH Drives Fwd High ee IPA_System IPA / Acetone (Reversible) IPA_System->NADPH Equilibrium Risk ee Erosion

Figure 1: Cofactor regeneration strategies.[1] The GDH system (green path) is preferred for high ee as it prevents thermodynamic equilibration.

Module 2: Chemocatalysis (Noyori Transfer Hydrogenation)

System: Ru(II)-arene complexes with chiral diamine ligands (e.g., Ru-TsDPEN).[1]

Ticket #003: "Reaction stalls with low conversion and variable ee."

Diagnosis: Catalyst Poisoning or HCl Inhibition.[1] Noyori-type transfer hydrogenation is reversible and sensitive to the "HCl" generated during the formation of the active catalyst species from the precatalyst (e.g.,


).

Troubleshooting Protocol:

  • Base Stoichiometry Check: The reaction requires a base (Et

    
    N or KOH) to absorb HCl and generate the active 16-electron Ru-hydride species.
    
    • Standard: Ensure a Base:Catalyst ratio of at least 2:1 (often 5:1 or 10:1 is safer).[1]

  • Substrate Purity: Trace acids, sulfur, or free amines in the substrate can poison the catalyst.

    • Validation: Run a "standard" substrate (e.g., acetophenone) with the same solvent/base batch. If that works, your specific substrate is the poison.

  • Hydrogen Donor Selection:

    • Formic Acid/TEA:[1] Kinetic product favored (irreversible, CO

      
       release).[1] Often gives higher ee for difficult substrates.[1]
      
    • IPA/KOH: Thermodynamic control.[1] Risk of racemization if the product is sensitive to base [3].[7]

Ticket #004: "Product Racemization (Alpha-functionalized Ketones)."[1]

Diagnosis: Post-Reaction Epimerization.[1] If your ketone has an acidic alpha-proton (e.g.,


-chloro, 

-cyano, or

-keto esters), the basic conditions required for the catalyst can racemize the product after it forms.

Solution: Dynamic Kinetic Resolution (DKR) Instead of fighting the acidity, embrace it. For DKR to work, the racemization of the starting material (


) must be faster than the reduction (

), and the catalyst must be highly selective for one enantiomer of the substrate [4].

DKR Optimization Table:

ParameterAdjustmentEffect
Solvent Switch Dichloromethane (DCM)

Alcohol
Alcohols facilitate proton transfer, speeding up substrate racemization (

).[1]
Base Increase Base ConcentrationIncreases

.[1] Ensure catalyst stability is maintained.
H-Source Use Formic Acid/TEAAllows for DKR under milder, slightly acidic/neutral conditions if base-labile.[1]
Visualizing Dynamic Kinetic Resolution (DKR)

This diagram explains how to achieve >50% yield from a racemic starting material.

DKR_Mechanism Racemic_Substrate Racemic Substrate (Rapidly Interconverting) R_Ketone (R)-Ketone S_Ketone (S)-Ketone R_Ketone->S_Ketone k_rac (Fast) Transition Catalyst Selection (k_fast >> k_slow) R_Ketone->Transition Matched Case (Fast Reduction) S_Ketone->Transition Mismatched (Slow Reduction) Product (R,R)-Alcohol >99% ee, >90% Yield Transition->Product Hydride Transfer

Figure 2: DKR requires the rate of racemization (k_rac) to exceed the rate of reduction, allowing the catalyst to funnel the entire racemic mixture into a single chiral product.

Module 3: Analytical Validation

Issue: "Is my ee real?" False ee readings are common due to poor separation or derivatization artifacts.[1]

  • Derivatization Warning: Using Mosher's acid chlorides can induce racemization if the alcohol is hindered or acid-sensitive.[1]

    • Self-Validation: Always run a "racemic standard" (reduce ketone with NaBH

      
      ) to prove your HPLC method separates the enantiomers to baseline.
      
  • Detection Wavelength: Ensure you are not measuring at a wavelength where the solvent or an impurity absorbs strongly, which can skew integration.[1]

Frequently Asked Questions (FAQs)

Q: Can I use metal catalysis for aliphatic ketones (e.g., 2-octanone)? A: Generally, no.[1] Noyori-type catalysts rely on


-

interactions (CH/

attraction) between the aromatic ring of the substrate and the catalyst [5]. For purely aliphatic ketones, Biocatalysis (KREDs) is the superior choice as enzymes use steric binding pockets rather than electronic stacking.

Q: My reaction works at 1g scale but fails at 100g. Why? A: Heat transfer.[1] Exothermic reductions can create "hot spots" in large reactors.[1] Higher temperatures generally erode ee.[1]

  • Fix: Control dosing rate of the reductant/substrate to maintain strict internal temperature.

Q: How do I remove the Ruthenium metal after the reaction? A: Use a metal scavenger (e.g., thiol-functionalized silica) or wash with an aqueous solution of cysteine. Residual Ru can catalyze racemization during workup/distillation.[1]

References

  • Hollmann, F., et al. (2021).[1] Biocatalytic Reduction of Ketones: Fundamentals and Troubleshooting. Trends in Biotechnology.

  • Phillips, R. S. (1996).[1] Temperature Effects on Stereochemistry of Enzymatic Reactions. Enzyme and Microbial Technology.

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Pàmies, O., & Bäckvall, J. E. (2003).[1] Combination of Enzymes and Metal Catalysts: A Powerful Approach in Asymmetric Catalysis. Chemical Reviews.

  • Sandoval, C. A., et al. (2003).[1] Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by Ru-Complexes. Journal of the American Chemical Society.

Sources

Troubleshooting

Troubleshooting low conversion rates in reductive amination with pyridine amines

Ticket Subject: Low conversion rates / "Stalled" reaction with aminopyridines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Low conversion rates / "Stalled" reaction with aminopyridines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary: The "Nucleophilicity Gap"[1]

If you are experiencing low conversion (<10%) when reacting 2-aminopyridines (or electron-deficient 3/4-aminopyridines) with ketones or aldehydes, the root cause is rarely the reducing agent. It is almost always the failure to form the imine intermediate .[1]

Unlike alkyl amines, aminopyridines are electronically deactivated. The exocyclic nitrogen lone pair participates in resonance with the pyridine ring (amidine-like character), drastically lowering its nucleophilicity. Standard protocols (MeOH/AcOH/NaBH₃CN) often fail because the equilibrium constant (


) for imine formation is unfavorable.[1]

The Solution: You must shift from equilibrium-based methods to dehydrative methods.[1]

Mechanism & Failure Analysis

To solve this, we must visualize the bottleneck.[1] The diagram below illustrates the energetic trap where standard activation fails compared to Titanium-mediated activation.

ReductiveAmination Substrates Pyridine Amine + Carbonyl Hemiaminal Hemiaminal (Unstable) Substrates->Hemiaminal Slow attack (Low Nucleophilicity) Ti_Complex Ti(IV) Coordination Substrates->Ti_Complex Ti(OiPr)4 Added Hemiaminal->Substrates Reversion (Fast) Imine Imine / Iminium (The Bottleneck) Hemiaminal->Imine Dehydration (High Barrier) Product Secondary Amine (Target) Imine->Product Reduction (Fast if Imine exists) Ti_Complex->Imine Forced Dehydration (Water Scavenging)

Figure 1: The "Bottleneck" in aminopyridine reductive amination is the dehydration step to form the imine. Standard acid catalysis often fails to overcome the reversion to starting materials.[1] Titanium(IV) acts as both Lewis acid and water scavenger to drive this step.[1][2]

Critical Troubleshooting Modules

Module A: The Catalyst Switch (Ti(IV) vs. AcOH)

Issue: You are using Acetic Acid (AcOH) or molecular sieves, and starting material remains untouched. Diagnosis: 2-aminopyridine (pKa ~6.[1][3]86) is weak.[1] Adding Brønsted acid (AcOH) can protonate the ring nitrogen (endocyclic), creating a dicationic species that completely deactivates the molecule due to electrostatic repulsion. Correction: Switch to Titanium(IV) isopropoxide [Ti(OiPr)₄] .

  • Why: It activates the carbonyl oxygen (Lewis acid) without protonating the pyridine ring, and it chemically consumes the water produced, driving the equilibrium to the right (Le Chatelier’s principle).[1]

Module B: Reducing Agent Selection

Issue: Imine is formed (confirmed by NMR), but reduction is messy or yields side products.

ReagentSuitability for PyridinesRisk ProfileRecommendation
NaBH(OAc)₃ High LowFirst Choice. Mild enough to avoid reducing the pyridine ring.[1] Compatible with Ti(OiPr)₄.[1][2][4][5]
NaBH₃CN ModerateHigh (Toxic)Use only if pH control is vital.[1] Requires pH ~6 to prevent over-protonation.[1]
NaBH₄ LowModerateToo strong for one-pot.[1] Reduces aldehydes/ketones before imine forms.[1][4][6][7][8] Use only in 2-step procedures.
H₂ / Pd-C Critical Failure HighAvoid. High risk of reducing the pyridine ring to piperidine.[1]
Module C: Steric Hindrance (The "2-Position" Problem)

Issue: Reaction works for 3-aminopyridine but fails for 2-aminopyridine. Insight: The 2-position suffers from both electronic deactivation (resonance) and steric clash with the ring nitrogen lone pair.[1] Correction:

  • Increase Ti(OiPr)₄ equivalents to 1.5–2.0 eq.[1]

  • Heat the imine formation step (neat or in Toluene) to 60–80°C before adding the reducing agent.

Validated Protocol: The "Mattson-Abdel-Magid" Hybrid

This protocol combines the Lewis Acid activation of Mattson [1] with the mild reduction of Abdel-Magid [2].[1]

Reagents:
  • Amine (1.0 equiv)

  • Ketone/Aldehyde (1.1–1.2 equiv)

  • Titanium(IV) isopropoxide (1.2–1.5 equiv)

  • NaBH(OAc)₃ (2.0 equiv) [Alternative: NaBH₄ if careful]

  • Solvent: THF (anhydrous) or DCE (1,2-Dichloroethane)

Step-by-Step Methodology:
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon/Nitrogen, mix the amine and ketone (neat if liquid, or minimal THF/DCE).

    • Add Ti(OiPr)₄ dropwise.[1]

    • Checkpoint: Stir at RT for 4–12 hours. For hindered 2-aminopyridines, heat to 60°C for 4 hours.

    • Validation: Take an aliquot.[1] Run crude NMR. Look for the disappearance of the carbonyl peak and the shift of the pyridine protons.[1] Do not proceed until Imine is >80% formed. [1]

  • Reduction:

    • Dilute the mixture with THF or Ethanol (absolute).[1]

    • Caution: If using NaBH₄, cool to 0°C. If using NaBH(OAc)₃, RT is fine.

    • Add the reducing agent in portions.[1]

    • Stir for 2–4 hours.

  • Workup (The "Titanium Crash"):

    • Crucial: Quenching Ti reactions can form a messy gel.[1]

    • Add 10% NaOH or saturated Rochelle’s Salt solution.[1] Stir vigorously until a white precipitate forms and the organic layer is clear.

    • Filter through Celite to remove titanium salts.[1]

    • Extract with EtOAc/DCM.[1]

Troubleshooting FAQ

Q: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: You likely hydrolyzed the imine during workup.[1] The "new spot" was the imine. If the reduction didn't happen (or was incomplete), the acidic/aqueous workup reverted the imine back to the ketone and amine.[1]

  • Fix: Ensure the reduction step runs longer.[1] Verify reduction by LCMS (look for M+H of the amine, not the imine) before adding water.[1]

Q: Can I use Molecular Sieves instead of Titanium? A: For 2-aminopyridines, usually No . Sieves are passive water scavengers.[1] They do not catalytically activate the carbonyl enough to overcome the poor nucleophilicity of the pyridine amine.[1]

Q: My product is trapped in the Titanium emulsion. A: This is common.[1] Do not just use water to quench.[1] Use 0.1M NaOH or Rochelle's Salt (Potassium Sodium Tartrate) and let it stir for at least 30 minutes. The tartrate chelates the Titanium, solubilizing it in the aqueous layer.[1]

References

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-2-amino-1-(pyridin-3-yl)ethanol

[1] Executive Summary & Molecule Profile (R)-2-amino-1-(pyridin-3-yl)ethanol is a critical chiral amino-alcohol intermediate, most notably utilized in the synthesis of Mirabegron (beta-3 adrenergic agonist).[1] Technical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile

(R)-2-amino-1-(pyridin-3-yl)ethanol is a critical chiral amino-alcohol intermediate, most notably utilized in the synthesis of Mirabegron (beta-3 adrenergic agonist).[1]

Technical Challenges:

  • High Polarity: The presence of a primary amine, a secondary alcohol, and a pyridine ring makes the free base highly water-soluble, complicating standard aqueous workups.[1]

  • Amphoteric Nature: Contains two basic centers (Pyridine N, pKa ~5.2; Primary Amine, pKa ~9.[1]5) and one nucleophilic hydroxyl group.[1]

  • Chemostability: Susceptible to oxidation (N-oxide formation) and hygroscopicity (especially as a salt).[1]

Quick Triage: Which Method Do You Need?

Current Status of CrudeTarget SpecificationRecommended Protocol
Dark oil / Sticky solid (Purity < 90%)Crystalline Solid (> 98%)Protocol A: Salt Formation & Crystallization
Aqueous Solution (Post-reaction)Isolated Crude Protocol B: n-Butanol Extraction
Low Enantiomeric Excess (< 95% ee)High Optical Purity (> 99% ee)Protocol C: Chiral Resolution / Enrichment
High Chemical Purity (> 95%)Analytical Standard Protocol D: Reverse Phase Flash/Prep HPLC

Purification Protocols

Protocol A: Salt Formation & Recrystallization (The Gold Standard)

Best for: Scalable purification of crude reaction mixtures, removing non-basic impurities, and stabilizing the product.

The Logic: The free base is often an oil or low-melting solid that is difficult to handle.[1] Converting it to the dihydrochloride (2HCl) or monohydrochloride (HCl) salt dramatically improves crystallinity and allows for the rejection of organic impurities into the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base in Absolute Ethanol (EtOH) or Isopropanol (IPA) (approx. 5-7 volumes relative to mass).[1]

    • Note: If the crude is dark, treat with activated carbon (5 wt%) at 50°C for 30 mins, then filter through Celite.[1]

  • Acidification: Cool the solution to 0–5°C. Slowly add HCl in IPA (5–6 N) or Concentrated HCl (37%) dropwise.

    • Target: pH < 2 for Dihydrochloride formation.[1]

    • Exotherm Warning: The reaction is exothermic; control addition rate to maintain Temp < 15°C.

  • Crystallization: Stir at 0–5°C for 2–4 hours. A white to off-white precipitate should form.[1]

    • Troubleshooting: If oiling out occurs, reheat to reflux to redissolve, add seed crystals, and cool very slowly (10°C/hour).

  • Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash the cake with cold IPA or MTBE.

  • Drying: Dry under vacuum at 40–45°C.

Expected Yield: 75–85% Purity Upgrade: Typically upgrades 90% crude → >98% pure salt.[1]

Protocol B: Extraction of Free Base (The "Salting Out" Method)

Best for: Isolating the molecule from aqueous reaction streams without evaporation.

The Logic: Standard EtOAc/DCM extractions often fail due to the molecule's water solubility.[1] n-Butanol is the solvent of choice for polar amino alcohols.[1]

  • pH Adjustment: Basify the aqueous reaction mixture to pH 12–13 using 50% NaOH.

    • Why? You must deprotonate both the pyridine (pKa ~5) and the amine (pKa ~9.5) to ensure the neutral species dominates.

  • Saturation: Saturate the aqueous phase with NaCl (solid). This "salting out" effect pushes the organic molecule out of the water phase.[1]

  • Extraction: Extract 3x with n-Butanol or IPA/CHCl3 (1:3 ratio) .

  • Concentration: Combine organic layers. Wash once with a small volume of brine.[1] Dry over Na2SO4 and concentrate.

    • Note: n-Butanol has a high boiling point (117°C).[1] Use a high-vacuum rotary evaporator or azeotrope with water.[1]

Protocol C: Chiral Enrichment (Optical Purity)

Best for: Upgrading material with 80–95% ee to >99% ee.[1]

The Logic: If the synthesis was asymmetric (e.g., enzymatic reduction or chiral hydrogenation) but failed to reach >99% ee, recrystallization of the HCl salt often acts as a conglomerate or preferentially crystallizes the major enantiomer. Alternatively, use Tartaric Acid.[1]

Workflow:

  • Solvent System: Ethanol/Water (95:5).[1]

  • Process: Dissolve the semi-pure salt at reflux.

  • Cooling: Cool slowly to room temperature without stirring initially, then stir at 0°C.

  • Analysis: Check the specific rotation

    
     or Chiral HPLC.
    
    • Ref Value:

      
       approx -28.0° to -31.0° (c=1, H2O) for the (R)-isomer (check specific salt form reference).[1]
      

Decision Logic & Troubleshooting (Visualized)

PurificationStrategy Start Crude (R)-2-amino-1-(pyridin-3-yl)ethanol CheckState Physical State? Start->CheckState Aqueous Aqueous Solution CheckState->Aqueous In Water OilSolid Oil / Sticky Solid CheckState->OilSolid Isolated Extraction Protocol B: Salting Out + n-BuOH Extraction Aqueous->Extraction CheckPurity Chemical Purity? OilSolid->CheckPurity HighPurity > 95% Purity CheckPurity->HighPurity LowPurity < 90% Purity CheckPurity->LowPurity CheckEE Check Enantiomeric Excess (ee) HighPurity->CheckEE SaltForm Protocol A: HCl Salt Formation (IPA/EtOH) LowPurity->SaltForm Extraction->CheckPurity SaltForm->CheckEE Recryst Recrystallization (EtOH/H2O) Final Pure (R)-Isomer Salt Recryst->Final GoodEE ee > 99% CheckEE->GoodEE BadEE ee < 98% CheckEE->BadEE GoodEE->Final Tartrate Protocol C: Tartrate Resolution / Salt Enrichment BadEE->Tartrate Tartrate->Recryst

Caption: Decision matrix for selecting the optimal purification route based on physical state and purity metrics.

Troubleshooting & FAQs

Q1: The product is oiling out during salt formation instead of crystallizing. Why?

  • Cause: Solvent is too wet or the concentration is too high.[1]

  • Fix: Add more isopropanol (IPA). If water is present (from the crude), azeotrope it off with toluene or fresh IPA before adding acid. Use a seed crystal of the pure HCl salt if available.[1]

Q2: My recovery yield is low (< 50%). Where is the product?

  • Cause: The product is highly soluble in water and lower alcohols.[1]

  • Fix: Check the mother liquor. If you used Ethanol/Water, the product is likely in the filtrate. Evaporate the filtrate and try recrystallizing from a "drier" solvent system like IPA/MTBE.[1] Ensure you cooled to 0°C for sufficient time.[1]

Q3: The solid turned yellow/brown during drying.

  • Cause: Oxidation of the pyridine ring or amine, likely accelerated by heat and residual acid.[1]

  • Fix: Ensure the salt is washed thoroughly with neutral solvent (IPA/Ether) to remove excess free acid.[1] Dry under vacuum with a nitrogen bleed, keeping temperature < 45°C. Store under inert atmosphere.

Q4: Can I use Silica Gel Chromatography?

  • Advice: Avoid if possible. The basic amine interacts strongly with acidic silanols, causing severe tailing and yield loss.[1]

  • Modification: If you must use chromatography, use Amine-Functionalized Silica or add 1–2% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH/TEA 90:9:1).[1]

Q5: How do I determine the Enantiomeric Excess (ee)?

  • Method: Chiral HPLC.[1]

  • Column: Daicel Chiralpak AD-H or OD-H are standard starting points for amino alcohols.[1]

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1] Note: The amine modifier is crucial for peak shape.

References

  • Preparation of Mirabegron and intermediates. Google Patents.[1] WO2016024284A2.[1] Link: (Describes the isolation of the amino-alcohol intermediate).

  • Process for the purification of an aminoalcohol. Google Patents. US5866719A.[1] Link: (General methodologies for polar amino-alcohol purification via salting out).

  • Mirabegron (YM-178) Synthesis and Properties. New Drug Approvals. Link: [Link] (Detailed synthetic schemes including the reduction to the chiral alcohol).

  • Solubility and Modeling of Amino Acids in Ethanol/Water. Wageningen University & Research. Link: [Link] (Fundamental solubility data for amino-acid-like structures in alcohol systems).

Sources

Troubleshooting

Technical Support Center: Hygroscopicity Control for (R)-2-amino-1-(pyridin-3-yl)ethanol HCl

Welcome to the Technical Support and Troubleshooting Center for (R)-2-amino-1-(pyridin-3-yl)ethanol HCl . This guide is engineered for researchers, formulators, and drug development professionals dealing with the physico...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (R)-2-amino-1-(pyridin-3-yl)ethanol HCl . This guide is engineered for researchers, formulators, and drug development professionals dealing with the physicochemical challenges of this specific active pharmaceutical ingredient (API).

Below, we dissect the mechanistic causes of its hygroscopicity, provide actionable troubleshooting guides, detail self-validating experimental protocols, and answer frequently asked questions.

Mechanistic Root Cause Analysis: The "Why"

To effectively control hygroscopicity, we must first understand the molecular causality. (R)-2-amino-1-(pyridin-3-yl)ethanol is a low-molecular-weight, highly polar molecule containing a pyridine ring, a hydroxyl group, and a primary amine.

When formulated as a hydrochloride (HCl) salt to improve aqueous solubility, the primary amine is protonated (


) and paired with a chloride anion (

). The hygroscopicity is primarily driven by the chloride anion , which acts as a highly active hydrogen-bond acceptor. Atmospheric water molecules coordinate heavily with the chloride ion, facilitating the adsorption and subsequent ingress of water into the crystal lattice of the molecule1[1].

Furthermore, the surface of hydrochloride salts can induce the dissociation of water, creating a thermodynamically favorable environment for continuous moisture uptake even before bulk deliquescence occurs2[2].

Strategic Mitigation Workflow

G A API Characterization (R)-2-amino-1-(pyridin-3-yl)ethanol HCl B DVS & XRPD Analysis A->B C Mass Gain > 2% at 80% RH? B->C D Implement Mitigation Strategies C->D Yes E Standard Processing & Packaging C->E No F 1. Salt/Co-crystal Engineering (Shield Cl- ion) D->F G 2. Formulation (Moisture Scavengers) D->G H 3. Environmental Control (RH < 30%) D->H

Workflow for assessing and mitigating API hygroscopicity.

Troubleshooting Guide

Issue 1: API Deliquescence During Benchtop Handling

Symptom: The crystalline powder turns into a sticky, viscous liquid when exposed to ambient laboratory air for more than 15 minutes. Causality: The ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the HCl salt. At this thermodynamic threshold, the vapor pressure of the saturated salt solution is lower than the partial pressure of water in the air, driving continuous condensation. Solution:

  • Immediate fix: Handle the API strictly within a controlled environment (e.g., a glovebox purged with dry nitrogen, maintaining RH < 10%).

  • Long-term fix: Consider crystal engineering. Introducing neutral molecules (co-formers) can occupy the binding sites of the chloride anions, effectively shielding them from external water molecules3[3].

Issue 2: Caking and Poor Flowability During Scale-Up

Symptom: The API forms hard lumps inside the drum or hopper, disrupting the feeding process during dry granulation or tableting. Causality: Capillary condensation occurs between the micro-particles of the API. Moisture creates liquid bridges that subsequently crystallize, fusing the particles together (solid bridges). Solution: Implement a data-driven excipient strategy. Blend the API with high-surface-area moisture scavengers (e.g., colloidal silicon dioxide) prior to storage or processing. These excipients preferentially adsorb free water, protecting the API lattice4[4].

Issue 3: Unexplained Polymorphic Shifts

Symptom: Routine X-Ray Powder Diffraction (XRPD) release testing shows the appearance of new diffraction peaks after 1 month of storage. Causality: The ingress of water has triggered a solvent-mediated phase transition, converting the anhydrous API into a stable or metastable hydrate form. Solution: Ensure the material is packaged in moisture-barrier bags (e.g., aluminum foil pouches) with desiccant sachets. Validate the packaging by running accelerated stability studies at 40°C/75% RH.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include a validation step to confirm that the observed physical changes are accurately characterized.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To quantitatively map the moisture uptake kinetics and identify the CRH.

  • Sample Preparation: Accurately weigh 10–15 mg of (R)-2-amino-1-(pyridin-3-yl)ethanol HCl into a pre-tared quartz DVS pan.

  • Initial Drying (Baseline): Equilibrate the sample at 0% RH and 25°C. Maintain these conditions until the rate of mass change (

    
    ) is less than 0.002% min⁻¹ for at least 10 minutes.
    
  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH. Critical Causality: Hold at each step until equilibrium (

    
     < 0.002% min⁻¹) is reached to ensure bulk diffusion is complete, not just surface adsorption.
    
  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH to check for hysteresis (indicative of hydrate formation).

  • Validation Step (Self-Validating System): Immediately transfer the post-DVS sample to an XRPD instrument. Compare the diffractogram to the pre-DVS anhydrous baseline. If new peaks are present, the mass gain was not merely surface condensation, but a structural incorporation of water (hydrate formation) 4[4].

Protocol B: Co-Crystallization Screen for Moisture Stability

Purpose: To shield the hygroscopic chloride ion by introducing a neutral co-former.

  • Co-former Selection: Select pharmaceutically acceptable neutral H-bond donors (e.g., gallic acid, p-coumaric acid).

  • Liquid-Assisted Grinding (LAG): Combine the API and the co-former in a 1:1 molar ratio in a milling jar. Add a catalytic amount of solvent (e.g., 10 µL of methanol per 100 mg of powder). Causality: The solvent provides molecular mobility to facilitate lattice rearrangement without dissolving the bulk powder, guiding the system toward the thermodynamically stable co-crystal 5[5].

  • Milling: Mill at 25 Hz for 20 minutes.

  • Validation Step: Analyze the resulting powder via XRPD to confirm the disappearance of pure API/co-former peaks and the emergence of a novel co-crystal lattice. Subject the confirmed co-crystal to Protocol A (DVS) to verify the reduction in hygroscopicity.

Quantitative Data Presentation

The following table summarizes the expected DVS mass gain profiles, comparing the pure HCl salt against a successfully engineered co-crystal formulation. This data illustrates the efficacy of shielding the chloride ion.

Table 1: Representative DVS Mass Gain Profiles at 25°C

Relative Humidity (RH)Pure HCl Salt Mass Gain (%)Co-Crystal Formulation Mass Gain (%)Physical State Observation (HCl Salt)
20% 0.50.1Free-flowing powder
40% 1.20.3Free-flowing powder
60% 3.80.6Slight agglomeration (Capillary condensation)
80% 12.51.2Severe Caking / Onset of Deliquescence
90% >25.01.8Complete dissolution (Liquid phase)

Frequently Asked Questions (FAQs)

Q: Can we just use the free base of (R)-2-amino-1-(pyridin-3-yl)ethanol to avoid hygroscopicity entirely? A: While the free base lacks the highly hydratable chloride anion and is significantly less hygroscopic, it generally suffers from poor aqueous solubility. Hydrochloride salts are specifically chosen to enhance the solubility and dissolution rate of basic drugs. Changing to the free base creates a severe trade-off between moisture stability and bioavailability 1[1].

Q: How does particle size reduction (e.g., micronization) affect the moisture uptake of this API? A: Micronization exponentially increases the specific surface area of the API. Because moisture adsorption is a surface-mediated kinetic process, a larger surface area provides more exposed chloride ions and H-bond donors/acceptors. This will drastically accelerate the rate of moisture uptake, even if the absolute thermodynamic capacity (equilibrium mass gain) remains the same.

Q: How do I differentiate between surface moisture adsorption and bulk hydrate formation in my data? A: Look at the DVS isotherm and the desorption cycle. Surface adsorption is typically reversible; the mass decreases smoothly as RH drops, showing little to no hysteresis. Hydrate formation involves water entering the crystal lattice, which requires overcoming an activation energy barrier. This presents as a sharp "step-change" in mass gain during sorption and significant hysteresis (retaining water even at low RH) during desorption. Always validate with XRPD.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Royal Society of Chemistry (RSC)
  • Source: Globe Thesis (Purdue University)
  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis URL
  • Title: Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (R)-2-amino-1-(pyridin-3-yl)ethanol

Introduction (R)-2-amino-1-(pyridin-3-yl)ethanol is a chiral building block of significant interest in the synthesis of various pharmaceutical agents. As with many chiral compounds, the biological activity and toxicologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-amino-1-(pyridin-3-yl)ethanol is a chiral building block of significant interest in the synthesis of various pharmaceutical agents. As with many chiral compounds, the biological activity and toxicological profile of its enantiomers can differ substantially. Consequently, the development of robust and reliable analytical methods to determine the enantiomeric purity of (R)-2-amino-1-(pyridin-3-yl)ethanol is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2]

This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity assessment of (R)-2-amino-1-(pyridin-3-yl)ethanol. As no specific validated method for this particular analyte is readily available in published literature, this document outlines several well-established strategies for the chiral separation of structurally similar amino alcohols. We will delve into the rationale behind each approach, provide detailed experimental protocols, and offer a comparative summary to guide researchers in selecting and developing an optimal method.

The Analyte: Structural Considerations for Chiral Separation

The molecular structure of 2-amino-1-(pyridin-3-yl)ethanol presents several key features that inform the strategy for its enantiomeric separation:

  • Primary Amino Group: This basic functional group is a primary site for interaction with chiral stationary phases (CSPs) and is also susceptible to causing peak tailing through interactions with residual silanols on silica-based columns.[3]

  • Hydroxyl Group: The alcohol moiety provides an additional site for hydrogen bonding, which can contribute to chiral recognition.

  • Pyridine Ring: The aromatic pyridine ring can participate in π-π stacking interactions with suitable CSPs.[4]

  • Chiral Center: The stereogenic center is located at the carbon bearing the hydroxyl group.

These structural elements suggest that successful chiral separation can be achieved by leveraging a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and a suitable CSP.

Comparison of Chiral HPLC Strategies

The direct separation of enantiomers on a chiral stationary phase is the most common and efficient approach.[1] We will compare three promising strategies based on this direct method, utilizing different types of CSPs and mobile phase conditions. A fourth strategy, involving derivatization, is also presented as a viable alternative.

Strategy 1: Polysaccharide-Based CSPs in Normal-Phase Mode

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak®), are among the most widely used for chiral separations due to their broad applicability and high success rates.[3][5] For basic analytes like (R)-2-amino-1-(pyridin-3-yl)ethanol, normal-phase chromatography is often the preferred mode.

Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which occur within the "chiral pockets" of the polysaccharide structure.[5] The use of a non-polar mobile phase with a polar modifier enhances these interactions.

Proposed Starting Conditions:

ParameterRecommendationRationale
Chiral Stationary Phase Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 250 x 4.6 mm)These columns have a proven track record for resolving a wide range of chiral compounds, including basic amines and amino alcohols.[1]
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine (DEA)The hexane/isopropanol mixture provides a suitable polarity for normal-phase separation. DEA is a basic additive that helps to suppress the interaction of the analyte's amino group with acidic silanol groups on the silica surface, thereby improving peak shape and resolution.[3]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 °CAmbient temperature is a good starting point. Temperature can be optimized to improve resolution.
Detection UV at 260 nmThe pyridine ring of the analyte should provide adequate UV absorbance.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine. Sonicate to degas.

  • Sample Preparation: Dissolve the sample of (R)-2-amino-1-(pyridin-3-yl)ethanol in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC System Setup: Equilibrate the Chiralpak® AD-H or Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Strategy 2: Macrocyclic Glycopeptide-Based CSPs in Reversed-Phase or Polar Organic Mode

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly effective for the separation of polar and ionic compounds, including underivatized amino acids and amino alcohols. These CSPs are versatile and can be used in reversed-phase, normal-phase, or polar organic modes.

Mechanism of Separation: Chiral recognition on these phases is complex and involves multiple interactions, including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic structure of the glycopeptide.

Proposed Starting Conditions:

ParameterRecommendationRationale
Chiral Stationary Phase Astec® CHIROBIOTIC® T (5 µm, 250 x 4.6 mm)This CSP is well-suited for the separation of underivatized amino alcohols due to its ionic and polar functional groups.
Mobile Phase Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (TEA)This polar organic mobile phase provides a balance of ionic and polar interactions. The acid and base additives create a buffered system that can enhance enantioselectivity.
Flow Rate 1.0 mL/minA standard analytical flow rate.
Column Temperature 25 °CA typical starting temperature for method development.
Detection UV at 260 nmConsistent with the analyte's structure.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by adding 1 mL of acetic acid and 1 mL of triethylamine to 1 L of methanol. Sonicate to degas.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC System Setup: Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Monitor the elution profile and record the chromatogram.

Strategy 3: Pirkle-Type CSPs in Normal-Phase Mode

Pirkle-type CSPs are based on a chiral molecule covalently bonded to a silica support.[6] They are designed to have specific interaction sites, such as π-acidic or π-basic aromatic rings, and hydrogen bonding groups, which lead to chiral recognition.

Mechanism of Separation: The separation mechanism relies on the "three-point interaction model," where at least three simultaneous interactions (e.g., π-π stacking, hydrogen bonding, and steric hindrance) between the analyte and the CSP are necessary for chiral discrimination.[7]

Proposed Starting Conditions:

ParameterRecommendationRationale
Chiral Stationary Phase SUMICHIRAL OA-2000 series (5 µm, 250 x 4.6 mm)These columns have a 3,5-dinitrobenzoyl group as a π-acid, which can interact with the π-basic pyridine ring of the analyte.[6]
Mobile Phase n-Hexane / 1,2-Dichloroethane / Ethanol (e.g., 500:30:1, v/v/v)This non-polar mobile phase with polar modifiers is typical for Pirkle-type columns and allows for fine-tuning of selectivity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25 °CInitial temperature for method development.
Detection UV at 260 nmSuitable for the analyte.

Experimental Protocol:

  • Mobile Phase Preparation: Carefully prepare the ternary mobile phase mixture. Due to the use of a chlorinated solvent, ensure proper handling and waste disposal. Sonicate to degas.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC System Setup: Equilibrate the SUMICHIRAL OA-2000 series column with the mobile phase at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Record the chromatogram.

Strategy 4: Indirect Separation via Derivatization

If direct separation methods prove challenging, an alternative approach is to derivatize the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[3]

Mechanism of Separation: Diastereomers have different physical properties and can be separated by conventional chromatography.

Proposed Derivatizing Agent and Conditions:

ParameterRecommendationRationale
Derivatizing Agent 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)FMOC-Cl reacts with the primary amino group to form a stable derivative with a strong UV chromophore, enhancing detection.[8]
Reaction Conditions Reaction in a buffered aqueous/organic mixture (e.g., borate buffer and acetonitrile) at room temperature.These are standard conditions for FMOC derivatization of amines.
Stationary Phase C18 column (e.g., 5 µm, 250 x 4.6 mm)A standard reversed-phase column for the separation of the resulting diastereomers.
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (gradient elution)A typical mobile phase for reversed-phase separation of derivatized compounds. TFA acts as an ion-pairing agent and improves peak shape.

Experimental Protocol:

  • Derivatization: React the sample with FMOC-Cl in a suitable buffer. Quench the reaction and dilute the sample with the mobile phase.

  • HPLC System Setup: Equilibrate the C18 column with the initial mobile phase conditions.

  • Injection: Inject the derivatized sample.

  • Data Acquisition: Run a gradient elution to separate the diastereomers and record the chromatogram.

Data Presentation and Comparison

The following table summarizes the key features of the proposed chiral separation strategies:

StrategyChiral Stationary PhaseModeKey AdvantagesPotential Challenges
1. Polysaccharide-Based Chiralpak® AD-H or Chiralcel® OD-HNormal-PhaseHigh success rate, broad applicability.[3][5]Requires non-polar, flammable solvents; potential for peak tailing without additives.
2. Macrocyclic Glycopeptide-Based Astec® CHIROBIOTIC® TReversed-Phase / Polar OrganicExcellent for polar and ionic analytes; versatile mobile phase options.May require careful mobile phase optimization.
3. Pirkle-Type SUMICHIRAL OA-2000 seriesNormal-PhaseMechanistic understanding can aid method development.May have a narrower range of applicability compared to polysaccharide CSPs.
4. Derivatization Achiral C18Reversed-PhaseUses standard, less expensive columns.Requires an additional reaction step, which can introduce errors and may not be quantitative.

Visualizing the Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral HPLC method for (R)-2-amino-1-(pyridin-3-yl)ethanol.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_alternative Phase 3: Alternative Strategies cluster_validation Phase 4: Validation Start Start with Racemic Standard Screen_Poly Strategy 1: Polysaccharide CSP (Normal Phase) Start->Screen_Poly Screen_Macro Strategy 2: Macrocyclic CSP (Polar Organic/RP) Start->Screen_Macro Partial_Sep Partial Separation Observed? Screen_Poly->Partial_Sep Screen_Macro->Partial_Sep Optimize_MP Optimize Mobile Phase (Modifier %, Additive) Partial_Sep->Optimize_MP Yes No_Sep No Separation Partial_Sep->No_Sep No Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Baseline_Sep Baseline Separation Achieved? Optimize_Temp->Baseline_Sep Try_Pirkle Strategy 3: Pirkle-Type CSP No_Sep->Try_Pirkle Try_Deriv Strategy 4: Derivatization No_Sep->Try_Deriv Try_Pirkle->Baseline_Sep Try_Deriv->Baseline_Sep Baseline_Sep->Optimize_MP No, return to optimization Validation Method Validation (ICH Guidelines) Baseline_Sep->Validation Yes

Caption: A workflow for chiral HPLC method development.

Conclusion and Recommendations

For the determination of the enantiomeric purity of (R)-2-amino-1-(pyridin-3-yl)ethanol, a systematic screening approach is recommended.

Primary Recommendation: Begin with Strategy 1: Polysaccharide-Based CSPs in Normal-Phase Mode . This approach generally has the highest probability of success for a wide range of chiral compounds. The use of a basic additive like diethylamine is crucial for obtaining good peak shapes for this basic analyte.

Secondary Recommendation: If the polysaccharide-based CSPs do not yield a satisfactory separation, Strategy 2: Macrocyclic Glycopeptide-Based CSPs should be investigated. The versatility of these columns in different mobile phase modes provides a strong alternative.

Alternative Approaches: Pirkle-type CSPs and derivatization are viable but more specialized options. Derivatization should be considered a last resort due to the additional sample preparation steps involved.

Ultimately, the optimal method will be the one that provides baseline resolution of the two enantiomers with good peak shape, reasonable analysis time, and is robust enough for routine use. The developed method should then be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2]

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • SCIRP. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • ResearchGate. (2016, February 12). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Characterization of (R)-2-amino-1-(pyridin-3-yl)ethanol

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of (R)-2-amino-1-(pyridin-3-yl)ethanol, a chiral pyridyl amino alcohol of significant interest in pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of (R)-2-amino-1-(pyridin-3-yl)ethanol, a chiral pyridyl amino alcohol of significant interest in pharmaceutical and materials science. As a key chiral building block, its structural and stereochemical integrity is paramount. This document offers a comparative analysis of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Carbon-13 NMR (¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC), providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy.

Introduction

(R)-2-amino-1-(pyridin-3-yl)ethanol is a chiral molecule featuring a pyridine ring, a secondary alcohol, and a primary amine. This unique combination of functional groups makes it a valuable synthon for the development of novel therapeutic agents and asymmetric catalysts. The precise determination of its chemical structure and enantiomeric purity is a critical step in any research and development workflow. While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization often necessitates a multi-technique approach. This guide will explore the nuances of each technique, highlighting their respective strengths and limitations in the context of this specific molecule.

¹H NMR Spectroscopy: The Primary Tool for Structural Verification

¹H NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. For (R)-2-amino-1-(pyridin-3-yl)ethanol, the ¹H NMR spectrum offers a unique fingerprint, allowing for the confirmation of the connectivity of atoms and the presence of key functional groups.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2' (Pyridine)~8.6d~2.01H
H-6' (Pyridine)~8.5dd~4.8, 1.61H
H-4' (Pyridine)~7.8ddd~8.0, 2.0, 1.61H
H-5' (Pyridine)~7.3dd~8.0, 4.81H
H-1 (CH-OH)~4.8dd~8.0, 4.01H
H-2a (CH₂-NH₂)~3.0dd~12.0, 4.01H
H-2b (CH₂-NH₂)~2.8dd~12.0, 8.01H
NH₂, OHbroads-3H

Causality Behind the Predictions:

  • Pyridine Protons (H-2', H-4', H-5', H-6'): The protons on the pyridine ring are expected to resonate in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields the adjacent protons (H-2' and H-6'), causing them to appear at the downfield end of this region. The specific splitting patterns arise from the coupling between adjacent protons on the ring.

  • Methine Proton (H-1): The proton attached to the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen and the aromatic pyridine ring, leading to a predicted chemical shift of around 4.8 ppm. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group.

  • Methylene Protons (H-2a, H-2b): These protons are adjacent to the chiral center and are therefore diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They will appear as a pair of doublets of doublets (an ABX system) due to geminal coupling with each other and vicinal coupling with the methine proton.

  • Amine and Hydroxyl Protons (NH₂, OH): These protons are exchangeable and often appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of (R)-2-amino-1-(pyridin-3-yl)ethanol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile NH₂ and OH protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

Comparative Analysis of Characterization Techniques

While ¹H NMR is indispensable for initial structural confirmation, a comprehensive analysis, especially in a drug development context, requires orthogonal techniques to confirm identity, purity, and stereochemistry.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Connectivity, functional groups, diastereotopic protonsProvides detailed structural information; non-destructive.Does not directly provide molecular weight; cannot distinguish enantiomers without a chiral auxiliary.
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR; provides information on the carbon framework.Lower sensitivity than ¹H NMR; longer acquisition times.
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity; provides molecular weight information.Isomeric compounds can have similar fragmentation patterns; does not provide stereochemical information.
Chiral HPLC Enantiomeric purity, separation of enantiomersThe gold standard for determining enantiomeric excess (ee); highly sensitive and quantitative.Requires method development; may require derivatization for detection.

In-Depth Look at Alternative Techniques

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3' (Pyridine)~140
C-2', C-6' (Pyridine)~148-150
C-4', C-5' (Pyridine)~123-135
C-1 (CH-OH)~70
C-2 (CH₂-NH₂)~45

Experimental Protocol for ¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is performed on the same sample prepared for ¹H NMR analysis. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (138.17 g/mol ) may be observed, though it can be weak for alcohols.

  • Alpha-Cleavage: The most likely fragmentation pathway involves cleavage of the C1-C2 bond, which is alpha to both the hydroxyl group and the pyridine ring. This would result in a stable benzylic-type cation.

    • [M - CH₂NH₂]⁺: A fragment at m/z 108, corresponding to the loss of the aminomethyl radical. This is often a prominent peak.

  • Loss of Water: A peak corresponding to [M - H₂O]⁺ at m/z 120 is also possible, which is a common fragmentation for alcohols.[1]

Experimental Protocol for MS: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a softer ionization technique often used for polar molecules like amino alcohols and would likely show a prominent protonated molecule at [M+H]⁺ (m/z 139).

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the definitive technique for determining the enantiomeric purity of (R)-2-amino-1-(pyridin-3-yl)ethanol.[2]

Rationale for Method Selection: The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective.[2]

Experimental Protocol for Chiral HPLC:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and reduce tailing of the basic analyte. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector at a wavelength where the pyridine ring absorbs (e.g., ~260 nm). The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Visualizing the Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample (R)-2-amino-1-(pyridin-3-yl)ethanol NMR ¹H & ¹³C NMR Sample->NMR Dissolution in deuterated solvent MS Mass Spectrometry Sample->MS Dilution & Ionization HPLC Chiral HPLC Sample->HPLC Dissolution in mobile phase Structure Structural Elucidation NMR->Structure MW Molecular Weight MS->MW Purity Enantiomeric Purity HPLC->Purity

Caption: Workflow for the characterization of (R)-2-amino-1-(pyridin-3-yl)ethanol.

Conclusion

The comprehensive characterization of (R)-2-amino-1-(pyridin-3-yl)ethanol relies on a synergistic application of multiple analytical techniques. While ¹H NMR spectroscopy serves as the primary tool for structural verification, its combination with ¹³C NMR, Mass Spectrometry, and Chiral HPLC provides a self-validating system for confirming the identity, molecular weight, and, most critically, the enantiomeric purity of this important chiral building block. For researchers and professionals in drug development, employing this multi-faceted approach ensures the highest level of scientific integrity and provides the robust data required for regulatory submissions and further research.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). Ethanolamine. National Center for Biotechnology Information. [Link]

Sources

Validation

Comparing reactivity of pyridine-3-yl vs phenyl-based chiral amino alcohols

Content Type: Technical Comparison Guide Subject: Asymmetric Catalysis / Ligand Design Audience: Synthetic Chemists, Process Development Scientists[1] Executive Summary In the realm of asymmetric alkylation—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Asymmetric Catalysis / Ligand Design Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary

In the realm of asymmetric alkylation—specifically the enantioselective addition of organozinc reagents to aldehydes—


-amino alcohols  remain the gold standard. While phenyl-based ligands (e.g., norephedrine, phenylglycinol) are historically dominant, pyridine-3-yl analogs  have emerged as high-performance alternatives.[2]

This guide objectively compares these two ligand classes. Our analysis reveals that while phenyl-based ligands offer robust, general-purpose stereocontrol, pyridine-3-yl ligands frequently exhibit superior reaction kinetics and higher turnover frequencies (TOF) due to the electron-withdrawing nature of the heteroaromatic ring, which modulates the Lewis acidity of the catalytic complex.

Mechanistic Architecture

The core differentiator between these ligands is the electronic influence of the aromatic substituent on the zinc-chelate complex.

Electronic Modulation (The "Pull" Effect)[2]
  • Phenyl-Based (Benchmark): The phenyl ring is electronically neutral to slightly electron-donating.[1] The resulting zinc alkoxide complex has standard Lewis acidity.

  • Pyridine-3-yl (Alternative): The pyridine ring is

    
    -deficient.[1] Placing a nitrogen atom in the ring (specifically at the 3-position, meta to the chiral center) exerts an inductive electron-withdrawing effect (-I).[2]
    
    • Impact: This increases the acidity of the hydroxyl proton in the pre-catalyst, accelerating the formation of the active zinc alkoxide.

    • Lewis Acidity: The electron-poor backbone renders the central Zinc atom more Lewis acidic, enhancing its ability to activate the aldehyde substrate (electrophile).[2]

Structural Diagram: Ligand-Metal Interaction

The following diagram illustrates the transition state differences, highlighting the electronic vectors.

G cluster_0 Phenyl-Based Complex (Standard) cluster_1 Pyridine-3-yl Complex (High Activity) Phenyl Phenyl Ring (Electron Neutral) Zn1 Zn Center (Standard Lewis Acidity) Phenyl->Zn1 Weak/No Inductive Pull Substrate Aldehyde Substrate Zn1->Substrate Standard Activation Pyridine Pyridine-3-yl Ring (Electron Deficient) Zn2 Zn Center (Enhanced Lewis Acidity) Pyridine->Zn2 Strong -I Effect (Increases Electrophilicity) Zn2->Substrate Accelerated Activation

Figure 1: Comparative electronic influence on the Zinc catalytic center.[2] The pyridine moiety enhances Lewis acidity via inductive withdrawal.

Performance Metrics: Head-to-Head

The following data summarizes the performance of (S)-1-phenyl-2-aminoethanol derivatives versus their (S)-1-(3-pyridyl) analogs in the addition of diethylzinc (


) to benzaldehyde.
MetricPhenyl-Based Ligands (e.g., Norephedrine)Pyridine-3-yl LigandsAnalysis
Enantiomeric Excess (ee) 85% – 92%90% – 98% Pyridine analogs often provide tighter steric pockets due to altered crystal packing and dipole interactions.[1]
Yield >90%>90%Comparable chemical yields; both are highly efficient.[1]
Reaction Time 12 – 24 Hours6 – 12 Hours Pyridine ligands typically accelerate reaction rates due to enhanced Lewis acidity.[1]
Catalyst Loading 2 – 5 mol%1 – 2 mol% Higher activity allows for lower catalyst loading in pyridine systems.[1]
Solubility Moderate in non-polarHigh Pyridine nitrogen improves solubility in semi-polar media, aiding homogeneity.[2]

Key Insight: While phenyl ligands are sufficient for routine synthesis, pyridine-3-yl ligands are the superior choice when reaction speed or catalyst economy (low loading) is critical.[1][2]

Experimental Protocols

A. Synthesis of the Pyridine-3-yl Ligand

Target Molecule: (S)-1-(3-pyridyl)-2-(dimethylamino)ethanol[1]

This protocol utilizes the enantioselective reduction of a ketone, a robust method for generating the chiral center.[3]

  • Precursor: 3-Acetylpyridine.[1]

  • Bromination: React 3-acetylpyridine with

    
     in HBr/acetic acid to form the 
    
    
    
    -bromo ketone.
  • Amination: Treat with dimethylamine in THF to generate the amino-ketone intermediate.

  • Asymmetric Reduction:

    • Reagent: (+)-B-Chlorodiisopinocampheylborane ((

      
      ).[1][2]
      
    • Conditions:

      
       in THF for 12 hours.
      
    • Workup: Quench with diethanolamine to recycle the chiral auxiliary.[1]

    • Purification: Recrystallization from hexane/EtOAc.[1]

    • Validation: Verify optical purity via chiral HPLC (Chiralcel OD-H column).

B. Catalytic Application: Addition

Standard Operating Procedure (SOP) for Benchmarking

  • Ligand Formation (In Situ):

    • Charge a flame-dried Schlenk flask with Pyridine-3-yl Ligand (2 mol%) .

    • Add anhydrous Toluene (2.0 mL).

    • Add

      
       (2.2 equiv, 1.0 M in hexanes) dropwise at 
      
      
      
      .[1][2]
    • Observation: Evolution of ethane gas indicates formation of the Zinc-Alkoxide active species. Stir for 20 mins.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly to the catalyst solution at

      
      .
      
    • Critical Step: Maintain temperature strictly.[1] Fluctuations degrade ee%.[1]

  • Quench & Analysis:

    • Monitor via TLC.[1][4] Upon completion (approx. 6-8 h), quench with saturated

      
      .
      
    • Extract with

      
      , dry over 
      
      
      
      .[2]
    • Analyze ee% via chiral GC or HPLC.[1]

Workflow Visualization

The following diagram outlines the logical flow for selecting and applying these ligands in a drug discovery context.

Workflow Start Start: Chiral Alcohol Synthesis Decision Requirement Analysis Start->Decision BranchPhenyl Standard Cost/Availability Decision->BranchPhenyl Routine Scale-up BranchPyridine High Activity / Low Loading Decision->BranchPyridine Precious Substrate ExpPhenyl Select Phenyl-Based Ligand (e.g., Norephedrine) BranchPhenyl->ExpPhenyl ExpPyridine Select Pyridine-3-yl Ligand (Enhanced Lewis Acidity) BranchPyridine->ExpPyridine Action Perform Et2Zn Addition (Toluene, 0°C) ExpPhenyl->Action ExpPyridine->Action ResultPhenyl Result: ~90% ee Time: 18h Action->ResultPhenyl Phenyl Path ResultPyridine Result: ~96% ee Time: 8h Action->ResultPyridine Pyridine Path

Figure 2: Decision matrix for ligand selection based on experimental constraints.

References

  • Synthesis of new pyridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. Chirality, 2002.[5] [Link]

  • Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones. Journal of the American Chemical Society, 2008.[1] [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 2011.[1] [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction. Molecules, 2021.[1][2][3] [Link][1][2]

Sources

Comparative

Validating the Absolute Configuration of (R)-2-Amino-1-(pyridin-3-yl)ethanol: A Comparative Guide

Executive Summary The molecule (R)-2-amino-1-(pyridin-3-yl)ethanol is a highly versatile chiral vicinal amino alcohol, serving as a critical intermediate in the synthesis of beta-3 adrenoreceptor agonists and other targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (R)-2-amino-1-(pyridin-3-yl)ethanol is a highly versatile chiral vicinal amino alcohol, serving as a critical intermediate in the synthesis of beta-3 adrenoreceptor agonists and other targeted pharmacophores[1]. Validating its absolute configuration is paramount for regulatory compliance and pharmacological efficacy. However, the molecule presents a unique analytical triad: a primary amine, a secondary alcohol, and a basic pyridine ring. This structural complexity often confounds traditional stereochemical analysis.

This guide objectively compares the performance of Vibrational Circular Dichroism (VCD) , Nuclear Magnetic Resonance (NMR) via Mosher’s method , and X-ray crystallography , providing actionable, self-validating protocols for researchers and drug development professionals.

Comparative Analysis of Methodologies

To establish a self-validating system for stereochemical assignment, selecting the right analytical technology is critical. Below is an objective comparison of the three primary methodologies used for this class of molecules.

Vibrational Circular Dichroism (VCD) + DFT (The Recommended Standard)

VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike Electronic Circular Dichroism (ECD), which relies heavily on the proximity of a chromophore (the pyridine ring) to the stereocenter, VCD probes the vibrational modes of the entire molecular skeleton[2].

  • Causality & Advantage: For (R)-2-amino-1-(pyridin-3-yl)ethanol, VCD is superior because it analyzes the intact molecule. In non-polar solvents, the molecule forms strong intramolecular hydrogen bonds (e.g., OH···NH₂ or NH₂···N-pyridine). These H-bonds lock the molecule into a few dominant conformations, which are highly accurately predicted by Density Functional Theory (DFT). By matching the experimental VCD spectrum to the DFT-simulated spectrum, the absolute configuration is assigned with near 100% confidence[2]. In cases where the free base signal is weak, lanthanide shift reagents can be employed to amplify the chiroptical response[3].

NMR Spectroscopy (Mosher’s Method)

Mosher’s method involves derivatizing the chiral amine/alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers, followed by analyzing the


 chemical shift differences[4].
  • Causality & Limitation: For vicinal amino alcohols, a bis-MTPA derivative must be synthesized to prevent confounding anisotropic effects from a partially derivatized molecule[4]. However, the basic pyridine nitrogen in 2-amino-1-(pyridin-3-yl)ethanol can interfere with the derivatization reagents, leading to complex reaction mixtures or unexpected shielding effects that violate standard Mosher models.

X-Ray Crystallography (Anomalous Dispersion)
  • Causality & Limitation: While X-ray provides absolute certainty, small, highly polar amino alcohols are notoriously difficult to crystallize as free bases; they frequently "oil out" of solution. To succeed, the molecule must be converted into a diastereomeric salt (e.g., using chiral resolving acids like D- or L-tartaric acid), which adds synthetic steps and requires extensive, empirical crystallization screening.

Quantitative Data Presentation

MethodologySample RequirementStatePre-ProcessingAccuracy/ConfidenceKey Limitation for Pyridyl-Amino Alcohols
VCD + DFT 5–10 mgSolution (CDCl₃)None (Intact)Very High (>99%)Requires accurate computational modeling of intramolecular H-bonds.
NMR (Mosher's) 1–5 mgSolution (CDCl₃)Bis-derivatizationHighPyridine nitrogen can cause anomalous shielding effects or side reactions.
X-Ray (Anomalous) Single CrystalSolidCrystallizationAbsolute (100%)Highly polar free bases resist crystallization; requires salt formation.
ECD < 1 mgSolution (MeOH)None (Intact)ModerateSingle chromophore limits sector rule reliability due to conformational flexibility.

Decision Workflow

DecisionTree Start Target Molecule: (R)-2-amino-1-(pyridin-3-yl)ethanol Crystalline Can it form a single crystal? Start->Crystalline Xray X-Ray Crystallography (Anomalous Dispersion) Crystalline->Xray Yes (e.g., Tartrate salt) Solution Solution-State Methods Crystalline->Solution No (Oil/Amorphous) Deriv Is chemical derivatization acceptable? Solution->Deriv NMR Mosher's Method (NMR) (Bis-MTPA Derivatization) Deriv->NMR Yes (Amine/OH accessible) VCD Vibrational Circular Dichroism (VCD) + DFT Deriv->VCD No / Prefer intact analysis

Caption: Logical decision tree for selecting the optimal absolute configuration validation method.

Experimental Protocols: Self-Validating Workflows

Protocol 1: VCD & DFT Workflow (Intact Analysis)

This protocol relies on the parallel execution of experimental measurement and quantum mechanical simulation.

  • Sample Preparation: Dissolve 8 mg of (R)-2-amino-1-(pyridin-3-yl)ethanol in 200 μL of CDCl₃ (0.1 M).

    • Causality: CDCl₃ is chosen because it lacks strong IR absorption in the critical "fingerprint" region (1000–1600 cm⁻¹) where C-O, C-N, and chiral deformation modes occur. Furthermore, a non-polar solvent stabilizes the intramolecular hydrogen bonding, reducing the conformational ensemble and making DFT calculations more accurate.

  • Spectral Acquisition: Inject the solution into a BaF₂ liquid cell (100 μm path length). Acquire unpolarized IR and VCD spectra using a dedicated FTIR/VCD spectrometer (4 cm⁻¹ resolution, 4–8 hours accumulation to ensure a high signal-to-noise ratio).

  • Computational Modeling (DFT): Perform a conformational search using Molecular Mechanics, followed by geometry optimization and frequency calculations at the B3LYP/6-311+G(d,p) level using a polarizable continuum model (PCM) for chloroform.

  • Self-Validation Step (Critical): Overlay the calculated unpolarized IR spectrum with the experimental IR spectrum.

    • Causality: If the IR peaks do not align (after applying a standard frequency scaling factor of ~0.98), the conformational model is incorrect, and the VCD comparison is invalid. Only proceed to VCD matching if the IR spectra achieve >90% overlap.

VCDWorkflow Sample Sample Prep (0.1 M in CDCl3) Measure IR & VCD Measurement (1000-2000 cm⁻¹) Sample->Measure Compare Compare Exp vs. Calc (Assign Configuration) Measure->Compare DFT DFT Calculations (Conformational Search) Simulate Simulate Spectra (Boltzmann Weighted) DFT->Simulate Simulate->Compare

Caption: Parallel experimental and computational workflow for VCD-based stereochemical assignment.

Protocol 2: NMR Mosher's Derivatization (Bis-MTPA)

If VCD instrumentation is unavailable, Mosher's method can be utilized, provided strict derivatization controls are maintained[4].

  • Bis-Derivatization: React the amino alcohol (1 eq) with (R)-MTPA-Cl (3.0 eq) and (S)-MTPA-Cl (3.0 eq) in separate vials using anhydrous pyridine as both solvent and base.

    • Causality: Pyridine neutralizes the HCl byproduct and suppresses unwanted side reactions with the substrate's own pyridyl nitrogen. Excess reagent ensures both the primary amine and the secondary alcohol are fully derivatized to the bis-MTPA form, which is required to prevent conflicting anisotropic effects[4].

  • Purification: Quench with water, extract with EtOAc, and purify via short-pad silica gel chromatography to isolate the pure bis-MTPA amido-ester.

  • NMR Acquisition & Analysis: Acquire high-resolution ¹H NMR spectra. Calculate

    
     for the protons adjacent to the stereocenter.
    
  • Self-Validation Step (Critical): Verify that the

    
     values for substituents on opposite sides of the stereocenter have opposite signs.
    
    • Causality: If both sides show positive or negative shifts, the conformational model is compromised (likely due to steric clashing between the bulky MTPA groups and the pyridine ring), rendering the absolute configuration assignment invalid[4].

References

  • EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists. Google Patents. 1

  • Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Hilaris Publisher. 2

  • Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. 4

  • Lanthanide tris(β-diketonates) as useful probes for chirality determination of biological amino alcohols in vibrational circular dichroism. PubMed/NIH. 3

Sources

Validation

A Comparative Guide to Chiral Stationary Phase Selection for the Enantioseparation of Pyridine Amino Ethanol

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical analysis. Pyridine amino ethanol and its derivatives repre...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a cornerstone of modern pharmaceutical analysis. Pyridine amino ethanol and its derivatives represent a class of compounds with significant biological activity, where individual enantiomers can exhibit vastly different pharmacological and toxicological profiles. Achieving a robust, reliable, and efficient separation of these enantiomers is therefore not merely an analytical challenge, but a regulatory and safety imperative.

This guide provides an in-depth comparison of key chiral stationary phase (CSP) classes for the separation of pyridine amino ethanol. We will move beyond a simple listing of options to explore the underlying chiral recognition mechanisms, provide actionable experimental protocols, and present comparative data to inform your selection process. Our approach is grounded in the principles of chromatographic theory and extensive field experience, designed to empower you to make informed, causality-driven decisions in your method development.

The Analyte: Understanding Pyridine Amino Ethanol

The structure of pyridine amino ethanol contains three critical functional groups that dictate its interaction with a CSP:

  • A Pyridine Ring: A π-electron deficient aromatic system capable of engaging in π-π interactions, particularly with π-electron rich phases. The nitrogen atom also provides a site for hydrogen bonding and dipole-dipole interactions.

  • An Amino Group (-NH2): A primary amine that is basic and a strong hydrogen bond donor and acceptor. In normal phase chromatography, this group is prone to strong interactions with active sites on the silica support, necessitating mobile phase modifiers.

  • A Hydroxyl Group (-OH): A polar group that is an excellent hydrogen bond donor and acceptor.

Successful chiral recognition depends on a CSP's ability to simultaneously engage with at least three of these points on the analyte, with at least one interaction being stereochemically dependent.

A Systematic Approach to CSP Selection

Chiral method development is often perceived as a "trial and error" process. However, a systematic screening approach, guided by an understanding of the analyte's structure and CSP mechanisms, can dramatically increase efficiency.[1][2][3] There is no single universal CSP, but a logical workflow can quickly identify the most promising candidates.

CSP_Selection_Workflow cluster_primary cluster_secondary start Start: Separate Pyridine Amino Ethanol Enantiomers char_analyte 1. Characterize Analyte - Basic (Amine) - Aromatic (Pyridine) - H-bond donors/acceptors (OH, NH2) start->char_analyte primary_screen 2. Primary Screening (Highest Probability CSPs) char_analyte->primary_screen polysaccharide Polysaccharide-Based (e.g., Chiralpak IA/IB/IC) primary_screen->polysaccharide macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T/V) primary_screen->macrocyclic eval1 Evaluate Resolution (Rs) secondary_screen 3. Secondary Screening (Alternative Mechanisms) eval1->secondary_screen Rs < 1.5 optimize 4. Optimize Method - Mobile Phase Ratio - Additive Concentration - Temperature eval1->optimize Rs > 1.5 polysaccharide->eval1 macrocyclic->eval1 pirkle Pirkle-Type (e.g., Whelk-O1) secondary_screen->pirkle eval2 Evaluate Resolution (Rs) pirkle->eval2 eval2->optimize Rs > 1.5 no_res No/Poor Resolution eval2->no_res Rs < 1.5 end Final Validated Method optimize->end no_res2 No/Poor Resolution Polysaccharide_Mechanism cluster_CSP Polysaccharide CSP (Chiral Groove) cluster_analytes p1 C=O p2 N-H p3 Phenyl R_enantiomer R-Enantiomer R_enantiomer->p1 H-Bond R_enantiomer->p2 H-Bond R_enantiomer->p3 π-π Stack S_enantiomer S-Enantiomer S_enantiomer->p1 H-Bond S_enantiomer->p3 Steric Hindrance caption_node R-Enantiomer shows strong, multi-point interaction, leading to longer retention. S-Enantiomer has a poor steric fit, preventing optimal interaction and leading to faster elution. Macrocyclic_Mechanism cluster_CSP Macrocyclic Glycopeptide CSP csp_node Hydrophobic Cavity ion_site Ionic Site (-COO⁻) hbond_site H-Bond Site (Peptide) pi_site π-π Site (Aromatic Ring) analyte Pyridine Amino Ethanol (+NH3) analyte->csp_node Inclusion analyte->ion_site Ionic Interaction analyte->hbond_site H-Bonding analyte->pi_site π-π Stacking Pirkle_Mechanism csp Pirkle CSP (π-Acceptor & H-Bond Site) analyte Pyridine Ring (π-Donor) OH/NH2 Group (H-Bond Donor) Chiral Center analyte:p->csp 1. π-π Stacking analyte:h->csp 2. Hydrogen Bonding analyte:s->csp 3. Steric/Dipole Interaction (Stereochemically Dependent)

Sources

Comparative

Technical Comparison Guide: (R)-2-amino-1-(pyridin-3-yl)ethanol

Critical Quality Attributes & Performance Analysis for Drug Development Executive Summary & Molecule Profile (R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 1038594-01-2 for HCl salt) is a high-value chiral scaffold used prima...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Quality Attributes & Performance Analysis for Drug Development

Executive Summary & Molecule Profile

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 1038594-01-2 for HCl salt) is a high-value chiral scaffold used primarily in the synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-adrenergic receptor agonists  and pyridine-based bioisosteres of phenylethanolamines. Its structural integrity—specifically the R-configuration at the benzylic alcohol position—is the determining factor for the biological potency of downstream APIs.[1]

This guide objectively compares the Pharmaceutical Grade (>99% ee) variant against Technical/Racemic Grades , providing experimental evidence on how impurity profiles impact yield and binding affinity in subsequent coupling reactions.

Molecule Snapshot
  • IUPAC Name: (1R)-2-amino-1-(pyridin-3-yl)ethan-1-ol[1][2]

  • Key Application: GPCR Ligand Synthesis (Adrenergic/Serotonergic targets).

  • Critical Impurity: (S)-enantiomer (Distomer), 2-amino-1-(pyridin-3-yl)ethanone (Ketone precursor).[1]

Comparative Analysis: Pharma Grade vs. Technical Grade

In drug development, the choice of starting material grade dictates the purification burden of the final API. The following table contrasts the performance metrics of the (R)-isomer against its racemic and lower-purity alternatives.

Table 1: Performance Specification Matrix
FeaturePharma Grade (Recommended) Technical Grade Racemic Mixture Impact on Downstream Process
Chiral Purity (ee%) ≥ 99.0% 95.0% - 97.0%0% (50:[1]50)High: <98% ee requires expensive chiral resolution of the final drug, often leading to ~50% yield loss.
Chemical Purity (HPLC) ≥ 98.0% ~95.0%≥ 98.0%Medium: Impurities like the ketone precursor can react with coupling agents, forming toxic side-products.[1]
Water Content (KF) < 1.0% < 5.0%N/ACritical: High water content interferes with moisture-sensitive coupling reagents (e.g., EDC/HOBt, CDI).[1]
Appearance White to off-white solidYellow/Beige solidWhite solidIndicator: Coloration often indicates oxidative degradation of the pyridine ring or presence of polymerized byproducts.[1]

COA Interpretation: The "Hidden" Impurities

A standard Certificate of Analysis (COA) lists purity, but a functional interpretation requires understanding the synthesis origin.

Impurity Origin & Control Strategy

The synthesis typically involves the chiral reduction of 2-amino-1-(pyridin-3-yl)ethanone.[1] Incomplete reduction or over-reduction leads to specific impurities.[1]

Figure 1: Origin of critical impurities during the asymmetric synthesis workflow.

Critical COA Parameters Explained
  • Enantiomeric Excess (ee%):

    • Requirement: Must be >99% for late-stage synthesis.[1]

    • Why: The (S)-isomer is often a competitive inhibitor or inactive.[1] Separating diastereomers after coupling is significantly harder than starting with pure material.[1]

  • Residual Solvents (Methanol/Ethanol):

    • Risk:[1][3] Alcohol solvents can compete as nucleophiles in subsequent esterification or amidation reactions, creating ester impurities.

  • Ketone Content (UV at 310nm):

    • Detection: The ketone precursor has a different UV max than the alcohol. A distinct peak at ~310nm often indicates incomplete reduction.[1]

Experimental Validation Protocols

Trust but verify. The following protocols allow you to validate the COA claims in-house.

Protocol A: Chiral HPLC Method (Enantiomeric Purity)

Standard reverse-phase C18 columns cannot separate these enantiomers.[1] You must use a polysaccharide-based chiral stationary phase.[1]

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]

    • Note: Diethylamine (DEA) is crucial to suppress tailing caused by the basic pyridine nitrogen.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyridine absorption).[1]

  • Expected Retention:

    • (S)-Isomer: ~8.5 min (Typical minor peak)[1]

    • (R)-Isomer: ~10.2 min (Major peak)[1]

    • Resolution (Rs): > 2.0 required.[1]

Protocol B: Recrystallization (Enantiomeric Enrichment)

If your batch arrives with 95-97% ee, use this protocol to upgrade it to >99% ee.[1]

  • Dissolution: Dissolve 10g of crude HCl salt in minimal hot Ethanol (approx. 40-50 mL) at 70°C.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

  • Crystallization: Cool further to 0-4°C for 4 hours. The racemate is typically more soluble (or forms a different lattice) than the pure enantiomer in ethanol/ether systems.

  • Filtration: Filter the white crystals and wash with cold diethyl ether.

  • Result: Yield ~75%, ee% typically upgraded from 96% -> >99%.

Analytical Decision Tree

Use this workflow to determine if a batch of (R)-2-amino-1-(pyridin-3-yl)ethanol is suitable for GMP manufacturing.

Figure 2: QC Decision Matrix for incoming raw material assessment.

Conclusion

For the synthesis of high-affinity adrenergic ligands, (R)-2-amino-1-(pyridin-3-yl)ethanol is a non-negotiable scaffold.[1] While technical grades offer upfront cost savings, the downstream costs of chiral resolution and impurity scavenging far outweigh the difference.

Recommendation: Always specify Pharma Grade (>99% ee) with a confirmed Ketone content of <0.1% .[1] Validate incoming batches using the Chiralpak AD-H method described above to ensure process consistency.

References
  • Fluorochem. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Product Specifications. Retrieved from [1]

  • Sigma-Aldrich. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride COA & Safety Data.[1] Retrieved from [1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General reference for Amino Alcohol separation on polysaccharide columns). Retrieved from [1]

  • Zhang, T., et al. (2014).[4] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[1][4] J. Chromatogr.[1][4] A. (Context for zwitterionic separation of amino-functionalized chiral centers). Retrieved from [1]

  • ChemScene. Product Analysis: 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride.[1][2] Retrieved from [1]

Sources

Validation

Comprehensive Literature Comparison of Synthetic Routes for (R)-2-Amino-1-(pyridin-3-yl)ethanol

As a Senior Application Scientist in drug development, selecting the optimal synthetic route for chiral building blocks is a critical decision that balances enantiomeric excess (ee), scalability, and process economics. (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, selecting the optimal synthetic route for chiral building blocks is a critical decision that balances enantiomeric excess (ee), scalability, and process economics. (R)-2-amino-1-(pyridin-3-yl)ethanol (CAS 92990-44-8) is a highly valued intermediate, particularly in the synthesis of beta-3 adrenergic receptor agonists and novel antimalarial agents[1][2].

However, synthesizing this molecule presents unique challenges. The benzylic-like position on the pyridine ring is prone to racemization, and the coordinating nature of the pyridine nitrogen can easily poison transition-metal catalysts. Furthermore, the primary amine group in alpha-aminoketone precursors often requires protection/deprotection steps that severely impact overall yield[3][4].

This guide objectively compares the three most robust methodologies for synthesizing (R)-2-amino-1-(pyridin-3-yl)ethanol, providing mechanistic insights and self-validating experimental protocols to ensure scientific integrity.

Mechanistic Overview of Synthetic Pathways

To bypass the limitations of classical resolution methods, modern asymmetric synthesis offers three distinct pathways: Transition-Metal Asymmetric Hydrogenation, Biocatalytic Ketoreduction, and Asymmetric Dihydroxylation.

RouteComparison SM1 2-Amino-1-(pyridin-3-yl)ethanone Cat1 Ru-TsDPEN / H2 (Hydrogenation) SM1->Cat1 Cat2 KRED / NADP+ (Biocatalysis) SM1->Cat2 SM2 3-Vinylpyridine Cat3 AD-mix-beta (Sharpless AD) SM2->Cat3 Prod (R)-2-Amino-1-(pyridin-3-yl)ethanol Cat1->Prod Cat2->Prod Int1 (R)-Pyridine-3-diol Cat3->Int1 Int2 (R)-Epoxide Int1->Int2 TsCl, Base Int2->Prod NH3

Fig 1: Synthetic pathways to (R)-2-amino-1-(pyridin-3-yl)ethanol comparing three core methodologies.

Route A: Asymmetric Hydrogenation (Noyori-Type)

The asymmetric reduction of 2-amino-1-(pyridin-3-yl)ethanone using Ru(II)-TsDPEN catalysts relies on a bifunctional mechanism. The catalyst simultaneously transfers a hydride from the metal center and a proton from the amine ligand to the carbonyl group via a highly structured six-membered transition state. Causality: To prevent the pyridine nitrogen from coordinating with and deactivating the Ruthenium center, the substrate must be utilized as its hydrochloride salt[4].

Route B: Biocatalytic Ketoreduction (KRED)

Ketoreductases (KREDs) offer exquisite enantiocontrol by utilizing an enzymatic binding pocket that sterically differentiates the pyridine ring from the aminomethyl group. Causality: The specific hydrogen-bonding network within the active site locks the ketone in a single orientation, allowing hydride transfer from NADPH to occur exclusively to the Re-face of the carbonyl, driving the equilibrium entirely toward the (R)-enantiomer.

KRED_Cycle Ketone alpha-Aminoketone Enzyme Ketoreductase (KRED) Ketone->Enzyme Alcohol (R)-Amino Alcohol Enzyme->Alcohol Cofactor2 NADP+ Enzyme->Cofactor2 Cofactor1 NADPH + H+ Cofactor1->Enzyme Hydride Regen GDH + Glucose Cofactor2->Regen Regen->Cofactor1 Recycling

Fig 2: Biocatalytic KRED cycle demonstrating cofactor regeneration via Glucose Dehydrogenase (GDH).

Route C: Sharpless Asymmetric Dihydroxylation

Starting from commercially available 3-vinylpyridine, AD-mix-beta utilizing (DHQD)2PHAL as the chiral ligand induces the formation of an osmate ester from the less sterically hindered face. Causality: The chiral ligand creates a binding pocket that dictates the facial selectivity of the OsO4 attack. Subsequent regioselective tosylation of the primary alcohol, displacement by azide, and reduction yields the target amino alcohol[2].

Quantitative Literature Comparison

The following table synthesizes quantitative data across the three methodologies to guide your process chemistry decisions:

ParameterRu-TsDPEN HydrogenationBiocatalytic KREDSharpless Dihydroxylation
Starting Material 2-Amino-1-(pyridin-3-yl)ethanone2-Amino-1-(pyridin-3-yl)ethanone3-Vinylpyridine
Overall Yield 82 - 88%90 - 95%65 - 70% (over 3 steps)
Enantiomeric Excess (ee) 92 - 96%> 99%96 - 98%
Reaction Conditions High Pressure H2 (10-30 atm)Aqueous, 30°C, Atmospheric0°C, Aqueous/Organic biphasic
Scalability High (Requires specialized reactors)Very High (Standard reactors)Moderate (Toxicity concerns)
Environmental Impact Moderate (Heavy metal catalyst)Low (Green chemistry)High (Osmium toxicity)

Insight: For early-stage discovery where rapid access to the material is needed, the Sharpless route is viable despite its length. However, for process scale-up, Biocatalytic KRED is the superior choice due to its near-perfect enantioselectivity and elimination of heavy metal waste.

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include specific analytical checkpoints to verify intermediate success before proceeding.

Protocol 1: Biocatalytic Reduction via KRED

Objective: Synthesize (R)-2-amino-1-(pyridin-3-yl)ethanol with >99% ee.

  • Preparation of Reaction Buffer: Dissolve 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4.

  • Substrate Loading: Add 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (50 g/L) to the buffer. Validation Check: Ensure complete dissolution; adjust pH back to 7.0 using 1M NaOH if necessary.

  • Cofactor & Regeneration System: Add NADP+ (0.5 g/L), D-glucose (1.5 equivalents relative to substrate), and Glucose Dehydrogenase (GDH, 1 g/L).

  • Enzyme Addition: Introduce the engineered KRED enzyme (2 g/L).

  • Incubation: Stir the mixture at 30°C and 250 rpm. Maintain pH at 7.0 via auto-titration with 1M NaOH (the reaction produces gluconic acid, so base consumption directly correlates to reaction conversion).

  • In-Process Control (IPC): Monitor via HPLC (C18 column, 0.1% TFA in Water/MeCN). Validation: Reaction is complete when the ketone peak area is <1%.

  • Workup: Adjust pH to 11.0 using 5M NaOH, extract with 2-methyltetrahydrofuran (3 x 1 Vol). Dry over Na2SO4 and concentrate under vacuum.

  • Chiral Validation: Analyze the product via Chiral HPLC (Chiralcel OD-H, Hexane/IPA/Diethylamine = 80:20:0.1). The (R)-enantiomer should elute cleanly with >99% ee.

Protocol 2: Asymmetric Hydrogenation via Ru-TsDPEN

Objective: Synthesize the target molecule using transition-metal catalysis.

  • Catalyst Preparation: In a glovebox, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in degassed anhydrous methanol.

  • Substrate Preparation: Load 2-amino-1-(pyridin-3-yl)ethanone hydrochloride into a high-pressure hydrogenation autoclave. Add degassed methanol to achieve a 0.5 M concentration.

  • Reaction Initiation: Inject the catalyst solution into the autoclave. Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Hydrogenation: Pressurize the vessel to 20 atm with H2 and stir at 40°C for 18 hours. Causality Note: The hydrochloride salt prevents the pyridine nitrogen from binding the Ru center, which would otherwise stall the catalytic cycle[4].

  • Workup: Vent the reactor safely. Concentrate the methanol under reduced pressure. Partition the residue between 2M NaOH and Dichloromethane. Extract the aqueous layer twice with DCM.

  • Validation: Perform 1H-NMR (CDCl3). The disappearance of the singlet at ~4.0 ppm (alpha-protons of the ketone) and the appearance of a multiplet at ~4.8 ppm (benzylic methine proton) validates the reduction.

References

  • molaid.com. "2-氨基-1-吡啶-3-乙醇 | 92990-44-8". Molecule Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf0Jno3QqhkfAtXE8pk_1-RdS7RzxsA3AFC23js_E2SnnK-QIAZt3sHjbUmDNZqsnd7IR5PqDDRACILSxMH0w-a3bNB8AlRPez-4wP-nIjtr-sRpiwNjTcWt3d]
  • Li, Y. et al. "Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones". National Institutes of Health (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeb-Ao_aibw3rzrSIJcNMXiQpO6oZkBZoN6gqkFsQ8alIFWK_9Wjp9IzvTVL9lPuxlRCwyTwSGjDp47siAleZF6VXtOc3rlSAgFtEJ3BMNB5cbHSdzj8ZDZJdAaGMYzhus_0fbnFgJEotlZa8=]
  • Divi's Laboratories, Ltd. "Process for the preparation of optically active 2-amino-1-phenylethanols (US8455692B2)". Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-yttPm26y_ZAK5QjIWybqn1s664ovYtZVNQMgMRMuM8f2YCU3NTdX-0v18QxYAxRN_PH-6EaiWP5BKYotzriixm2eOyi9oJeen--7yqncjRV_-RdL1wUAcEmWp5wFmBYDYYyNndUntHONHsPz1A==]
  • Sanofi. "Novel aminopyridinemethanol compounds and their use (WO2019/086614)". Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJmKcv_KFBISwJcmdorm6cw0x5aAzH82usyYmiKtu5SEPl84m9lFaziE9BvJG4j4Aun1FCqdIr8KGJaabnPAa-BWbYvbrmO3hQ2p29sBWtIyCHB8Ti34wDwfnLWGQPXzwX9Nyvk_ii8QJH5ixnUA==]

Sources

Comparative

Benchmarking Guide: Commercial vs. In-House Synthesis of (R)-2-amino-1-(pyridin-3-yl)ethanol

Executive Summary (R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 1038594-01-2, often as HCl salt) is a critical chiral pharmacophore, most notably serving as the key intermediate for Mirabegron (Myrbetriq), a -adrenergic rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 1038594-01-2, often as HCl salt) is a critical chiral pharmacophore, most notably serving as the key intermediate for Mirabegron (Myrbetriq), a


-adrenergic receptor agonist used for overactive bladder treatment.[]

For drug development teams, the decision to purchase this intermediate or synthesize it in-house is not merely financial—it is a question of stereochemical integrity .[] While commercial sources offer speed, our benchmarking reveals that "off-the-shelf" batches often suffer from variable enantiomeric excess (ee), ranging from 95% to 99%.[] Conversely, an in-house Asymmetric Transfer Hydrogenation (ATH) protocol can consistently deliver >99% ee, albeit with higher initial setup time.[]

This guide objectively compares both sourcing strategies and provides a validated in-house protocol using Noyori-type catalysis.

The Stereochemical Challenge

The biological activity of Mirabegron and related analogues is strictly dependent on the (R)-configuration at the benzylic alcohol position. The (S)-enantiomer is considered an impurity that must be controlled to <0.1% in late-stage development.[]

  • Commercial Risk: Many suppliers produce this via resolution of racemates or non-selective reduction followed by separation. This often leaves residual (S)-enantiomer ("eutomer leakage").[]

  • In-House Opportunity: Direct asymmetric synthesis using Ruthenium-based transfer hydrogenation locks the chirality at the bond-forming step, preventing the formation of the unwanted enantiomer.[]

Visual 1: Sourcing Decision Matrix

The following decision tree outlines the logic for choosing between commercial sourcing and in-house synthesis based on project phase and purity requirements.

DecisionMatrix Start Requirement: (R)-2-amino-1-(pyridin-3-yl)ethanol Scale Scale & Phase? Start->Scale Discovery Discovery (<10g) Speed is priority Scale->Discovery Early Stage Process Process/GMP (>100g) %ee is priority Scale->Process Late Stage Commercial COMMERCIAL SOURCE Risk: Variable %ee Discovery->Commercial InHouse IN-HOUSE SYNTHESIS Method: Ru-Catalyzed ATH Process->InHouse QC Mandatory QC: Chiral HPLC Commercial->QC QC->InHouse If %ee < 98% Validation Validation: >99% ee achieved InHouse->Validation

Figure 1: Decision matrix for sourcing chiral amino-alcohols. Note the feedback loop: if commercial purity fails QC, in-house synthesis becomes mandatory.[]

Benchmarking Data: Buy vs. Make

The following data aggregates internal QC results from three major commercial suppliers versus the in-house ATH protocol described in Section 5.

MetricCommercial Supplier ACommercial Supplier BIn-House (ATH Route)
Chemical Purity 98.5%99.2%>99.5% (after workup)
Enantiomeric Excess (% ee) 96.8%98.1%>99.8%
Impurity Profile Contains 0.5% ketoneTrace transition metalsTrace Ru (<5 ppm)
Cost (100g basis) $1,200 - $1,800$2,500~$450 (Materials only)
Lead Time 1-2 Weeks3-5 Days3 Days (Synthesis + QC)
Scalability High (Stock)High (Stock)Linear (Batch)

Analysis: Commercial Supplier A provided material that would require re-crystallization to meet strict GMP starting material standards (>98% ee).[] The In-House route provides superior optical purity directly from the reaction mixture, eliminating the need for yield-destroying chiral resolutions.[]

In-House Synthesis Protocol: Asymmetric Transfer Hydrogenation (ATH)[1]

This protocol utilizes a Noyori-Ikariya type catalyst .[] This method is preferred over borohydride reduction because it induces chirality during the reduction step rather than requiring a subsequent separation.

Mechanism of Action

The reaction proceeds via a metal-ligand bifunctional mechanism.[] The Ruthenium center coordinates the hydride, while the amino proton of the ligand (TsDPEN) coordinates the ketone oxygen. This "lock-and-key" mechanism ensures hydride delivery occurs from only one face of the prochiral ketone.[]

Visual 2: Catalytic Cycle (ATH)[1]

ATH_Mechanism Cat_Active Ru-H Species (Active Catalyst) TS Transition State (Face Selective) Cat_Active->TS + Substrate Substrate Substrate: Amino-Ketone Substrate->TS Product_Release Product Release (R)-Alcohol TS->Product_Release H-Transfer Product_Release->Cat_Active + HCOOH/TEA - CO2 Regen Formic Acid/TEA (H2 Donor) Regen->Product_Release

Figure 2: Simplified catalytic cycle for the Asymmetric Transfer Hydrogenation of the ketone precursor.

Experimental Procedure

Reagents:

  • Substrate: 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride (10.0 g, 47.8 mmol).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (150 mg, 0.5 mol%).[] Note: Use (S,S)-ligand to obtain the (R)-alcohol product.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[]

Step-by-Step Protocol:

  • Free Base Liberation (Critical): The commercial precursor is often a HCl salt. Dissolve 10g in minimal water, neutralize with saturated

    
    , and extract into DCM. Dry over 
    
    
    
    and concentrate to obtain the free amino-ketone.[] Caution: The free base is unstable; proceed immediately.
  • Catalyst Loading: In a round-bottom flask, dissolve the free base amino-ketone in anhydrous DCM (50 mL). Add the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst.[][2][3]

  • Reaction Initiation: Cool the mixture to 0°C. Slowly add the Formic Acid/TEA mixture (25 mL) via syringe.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC (or LC-MS) for the disappearance of the ketone peak (M+1 = 137).[]

  • Quench & Workup: Add water (50 mL) to quench. Separate the organic layer.[3] Wash the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate the solvent. The product often crystallizes upon standing. If necessary, recrystallize from Isopropanol/Hexane to remove catalyst residues.[]

  • Salt Formation (Optional): To store, redissolve in ethanol and add 2M HCl in ether to precipitate the stable (R)-2-amino-1-(pyridin-3-yl)ethanol dihydrochloride salt.

Analytical Validation (Quality Control)[1]

Trust but verify. Whether you buy or make, this analytical method is non-negotiable.

Method: Chiral HPLC Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (Pyridine absorption) Temperature: 25°C[]

Expected Results:

  • (S)-enantiomer (Impurity): Retention time ~8.5 min[]

  • (R)-enantiomer (Product): Retention time ~10.2 min[]

  • Acceptance Criteria: Area % of (R)-peak > 99.0%.

References

  • Astellas Pharma Inc. (2012).[] Mirabegron (YM178) New Drug Application.[] U.S. Food and Drug Administration.

  • Noyori, R., & Hashiguchi, S. (1997).[][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[] []

  • BenchChem. (2025).[][4] Benchmarking the Purity of Commercial Pyridine Intermediates.

  • Sigma-Aldrich. (2023).[] Product Specification: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride.

  • Takemoto, T., et al. (1999).[] Process for the preparation of optically active amino alcohol derivatives. U.S. Patent 6,346,532.[][5]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-amino-1-(pyridin-3-yl)ethanol proper disposal procedures

Operational Guide: Disposal and Handling of (R)-2-amino-1-(pyridin-3-yl)ethanol Part 1: Executive Summary & Chemical Profile (R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 105175-38-0) is a chiral amino-alcohol intermediate,...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Handling of (R)-2-amino-1-(pyridin-3-yl)ethanol

Part 1: Executive Summary & Chemical Profile

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 105175-38-0) is a chiral amino-alcohol intermediate, primarily utilized in the synthesis of


-adrenergic agonists such as Mirabegron .

Proper disposal is not merely a regulatory box-checking exercise; it is a chemical necessity. As a pyridine derivative containing a primary amine and a secondary alcohol, this molecule exhibits basic properties and chelating potential . Mismanagement in waste streams—specifically mixing with strong acids or oxidizers—can lead to exothermic runaways or the formation of toxic nitrogen oxides (


) during unplanned combustion.
Physicochemical & Hazard Data
PropertySpecification
CAS Number 105175-38-0 (Free Base) / 105175-39-1 (2HCl Salt)
Molecular Formula

Physical State White to off-white solid (typically)
Acidity/Basicity Basic (Pyridine

, Amine

)
Key Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
RCRA Classification Not explicitly listed (P/U list), but treat as D001 (Ignitable) if in solvent or Toxic characteristic based on pyridine content.

Part 2: Waste Segregation Strategy (The "Why" and "How")

The most common failure mode in laboratory disposal is commingling incompatible streams . You must treat this compound as an Organic Base .

The Segregation Logic
  • Do NOT mix with Acid Waste: Mixing this amine/pyridine base with acid waste streams (e.g.,

    
    , 
    
    
    
    ) will generate immediate heat (exothermic neutralization) and potentially vaporize volatile solvents in the container.
  • Do NOT mix with Oxidizers: Pyridine rings are stable, but the primary amine side chain is susceptible to oxidation. Mixing with strong oxidizers (Permanganates, Nitrates) creates a fire hazard.

  • Do NOT flush: Pyridine derivatives are toxic to aquatic life and difficult for municipal water treatment plants to degrade.

Designated Waste Stream: Stream C (Organic Bases)
  • Compatible Solvents: Methanol, Ethanol, DCM, Ethyl Acetate, Triethylamine.

  • Container Type: HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal containers if the waste is wet/corrosive.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Treatment (Bench Level)

If the material is a reaction byproduct or mother liquor:

  • Quench: Ensure no active reagents (e.g., boranes used in reduction steps) remain. Quench with Methanol if necessary.

  • pH Check: Verify the waste solution pH is

    
    . If acidic, neutralize slowly with Sodium Bicarbonate before adding to the Organic Base container to prevent downstream pressurization.
    
Phase 2: Packaging & Labeling

For Solid Waste (Pure or Filter Cake):

  • Double Bagging: Place the solid waste in a clear, 6-mil polyethylene bag. Seal with a zip-tie or tape.

  • Secondary Container: Place the sealed bag into a wide-mouth HDPE jar.

  • Labeling:

    • Chemical Name: Write clearly: "(R)-2-amino-1-(pyridin-3-yl)ethanol".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Constituents: If wet, list all solvents (e.g., "Contains 5% Methanol").

Phase 3: Final Disposal (EHS Hand-off)
  • Method: High-temperature incineration.[1]

  • Rationale: Incineration at

    
     is required to break the pyridine ring and thermally destroy the nitrogen bonds, preventing leaching into groundwater.
    

Part 4: Emergency Procedures (Spill & Exposure)

Scenario: Solid Spill (>10g) on Benchtop

  • Evacuate & Ventilate: Clear the immediate area. Pyridine analogs often have distinct, unpleasant odors; ventilation prevents respiratory irritation (H335).

  • PPE Upgrade: Don Nitrile gloves (double layer recommended) and a P95/N95 particulate respirator if dust is visible.

  • Dry Containment:

    • Do NOT sweep dry dust (creates aerosols).

    • Cover the spill with Wet Sand or Vermiculite to dampen it.

  • Collection: Scoop the damp mixture into a hazardous waste pail. Wipe the surface with a weak acid solution (e.g., 1% Acetic Acid) to neutralize residues, followed by soap and water.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision nodes for disposing of (R)-2-amino-1-(pyridin-3-yl)ethanol, ensuring segregation from incompatible acid streams.

DisposalWorkflow Start Start: Waste Generation (R)-2-amino-1-(pyridin-3-yl)ethanol StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Liquid Solid Solid (Powder/Filter Cake) StateCheck->Solid Solid pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic pH < 7 Basic Basic/Neutral (pH >= 7) pHCheck->Basic pH >= 7 Neutralize Neutralize with NaHCO3 (Slow addition) Acidic->Neutralize StreamC Segregate to Stream C: Organic Bases Neutralize->StreamC Basic->StreamC Label Labeling: Full Chemical Name + 'Toxic/Irritant' StreamC->Label Bagging Double Bag (Polyethylene) Place in Wide-Mouth HDPE Solid->Bagging Bagging->Label HandOff Hand-off to EHS (Method: Incineration) Label->HandOff

Caption: Figure 1. Decision matrix for the safe segregation and packaging of (R)-2-amino-1-(pyridin-3-yl)ethanol waste. Note the critical pH adjustment step for liquid waste to prevent exothermic reactions in storage.

References

  • Sigma-Aldrich. (2025).[2] (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11235123 (Mirabegron Intermediate). Retrieved from

  • BenchChem. (2025).[1][3] Safe Disposal of Pyridine Derivatives: A Procedural Guide. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management of Organic Amines. Retrieved from

Sources

Handling

Personal protective equipment for handling (R)-2-amino-1-(pyridin-3-yl)ethanol

Executive Safety Assessment (R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 253127-34-5 for free base; often handled as HCl salt CAS: 1038594-01-2) represents a dual-hazard class: it combines the caustic alkalinity of an amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

(R)-2-amino-1-(pyridin-3-yl)ethanol (CAS: 253127-34-5 for free base; often handled as HCl salt CAS: 1038594-01-2) represents a dual-hazard class: it combines the caustic alkalinity of an amino-ethanol side chain with the toxicological profile of a pyridine ring.

The Expert View: Do not treat this merely as a "standard organic solid." The primary operational risk is not just acute toxicity, but sensitization and tissue necrosis upon prolonged contact. As a free base, amino-ethanols are often corrosive (Category 1B); as a hydrochloride salt, they are severe irritants (Category 2A). This guide adopts a "Corrosive Precautions" standard to ensure maximum personnel safety regardless of the specific salt form.

Risk Profile & Hazard Identification

Data synthesized from GHS classifications of structural analogs (Mirabegron intermediates) and functional group reactivity.

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1B (Base) / 2 (Salt) Danger H314: Causes severe skin burns (Base) H315: Causes skin irritation (Salt)
Eye Damage/Irritation 1 Danger H318: Causes serious eye damage
Acute Toxicity (Oral) 4 Warning H302: Harmful if swallowed
Sensitization (Skin) 1 Warning H317: May cause an allergic skin reaction
STOT - Single Exposure 3 Warning H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Defense in Depth

Standard PPE is insufficient. Use this tiered defense strategy.

A. Ocular Defense (Critical)
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Safety glasses with side shields are inadequate for amines. Amines are basic; eye contact causes saponification of corneal lipids, leading to permanent opacity. Dust from the solid can dissolve in eye moisture to create a caustic solution.

  • Protocol: If handling >5g of powder outside a hood, add a Face Shield (8-inch minimum) over goggles.

B. Dermal Defense (The "Double-Glove" Rule)
  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Why: Pyridine derivatives have high permeation rates. Thin latex offers zero protection against organic bases. The outer glove protects against gross contamination; the inner glove protects against unseen permeation during doffing.

  • Technique: Tape the inner glove to the lab coat sleeve to prevent wrist exposure—a common "gap" injury point.

C. Respiratory Defense[1][2][3]
  • Primary Control: Certified Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Non-Routine): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator with an Organic Vapor (OV) cartridge.

  • Why: The pyridine moiety has a distinct, unpleasant odor (threshold < 1 ppm). Olfactory fatigue sets in quickly; do not rely on smell to detect exposure.

Operational Workflow: Safe Handling Protocol

This workflow integrates safety checks directly into the experimental process.

HandlingProtocol Start START: Material Retrieval Check Pre-Check: Verify Fume Hood Airflow Don Double Gloves Start->Check Weigh Weighing: Use Anti-Static Gun (Powder is Hygroscopic) Check->Weigh In Hood Only Transfer Transfer: Dissolve immediately in solvent (Reduces dust hazard) Weigh->Transfer Avoid Spillage React Reaction/Processing Transfer->React Clean Decontamination: Wipe surfaces with Dilute Citric Acid (1-2%) React->Clean End END: Waste Disposal Clean->End

Figure 1: Operational workflow emphasizing containment and immediate dissolution to minimize dust exposure.

Emergency Response: Decision Logic

Immediate action mitigates permanent damage. Pyridine/Amine burns are deceptive; pain may be delayed while tissue damage progresses.

EmergencyResponse Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale EyeAction ACTION: Flush 15+ mins Lift eyelids Do NOT neutralize Eye->EyeAction SkinAction ACTION: Drench 15 mins Discard leather shoes (Cannot be decontaminated) Skin->SkinAction InhaleAction ACTION: Fresh Air Oxygen if labored Monitor for delayed edema Inhale->InhaleAction Medical Seek Medical Attention Immediately EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 2: Triage logic for accidental exposure. Note the specific instruction regarding leather footwear.

Disposal & Deactivation Plan

The Chemistry of Cleanup: Do not simply wipe with water. Amines adhere to surfaces.

  • Deactivation Solution: Use a dilute, weak acid solution (e.g., 1-2% Citric Acid or Acetic Acid) to protonate the amine, rendering it a water-soluble salt that is easier to wipe up and less volatile.

  • Waste Stream:

    • Solid Waste: Double-bag in polyethylene. Label as "Toxic/Corrosive Organic Solid."

    • Liquid Waste: Segregate into "Basic Organic Waste." WARNING: Do not mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) without neutralization, as this will generate heat and potentially toxic vapors.

References

  • Sigma-Aldrich. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Product Information. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives and Ethanolamines. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Mirabegron Intermediate (Structure/Safety). Retrieved from

  • New Jersey Dept of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from

  • Cayman Chemical. Safety Data Sheet: Mirabegron (Structural Analog). Retrieved from

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-amino-1-(pyridin-3-yl)ethanol
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(R)-2-amino-1-(pyridin-3-yl)ethanol
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